Product packaging for Dimethyl trans-3-Hexenedioate(Cat. No.:CAS No. 25126-93-6)

Dimethyl trans-3-Hexenedioate

Cat. No.: B1366575
CAS No.: 25126-93-6
M. Wt: 172.18 g/mol
InChI Key: CPSQPCGPYWRIPB-ONEGZZNKSA-N
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Description

Dimethyl trans-3-Hexenedioate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B1366575 Dimethyl trans-3-Hexenedioate CAS No. 25126-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (E)-hex-3-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQPCGPYWRIPB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C=C/CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347459
Record name Dimethyl (E)-hex-3-enedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25126-93-6
Record name 25126-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (E)-hex-3-enedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl trans-3-Hexenedioate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl trans-3-hexenedioate, also known as trans-3-hexenedioic acid dimethyl ester, is a valuable unsaturated ester in organic synthesis.[1][2] Its linear six-carbon backbone, featuring a trans-configured double bond and terminal methyl ester functionalities, makes it a versatile building block for a variety of chemical transformations and polymerizations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Strategic Synthesis of this compound

The stereoselective synthesis of the trans-alkene is a critical consideration. Several robust methodologies can be employed, with the Horner-Wadsworth-Emmons and Wittig reactions being particularly prominent.

Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route to trans-Olefins

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, strongly favoring the formation of the (E)-isomer, which corresponds to the trans configuration.[3][4] This method offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[3][5]

The reaction proceeds via the nucleophilic addition of a stabilized phosphonate carbanion to an aldehyde or ketone.[3] The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates, which favors the formation of the trans-alkene.[4][5]

HWE_Reaction Phosphonate Stabilized Phosphonate (e.g., Triethyl phosphonoacetate) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, NaOMe) Base->Carbanion Aldehyde Aldehyde (e.g., Methyl 3-oxopropanoate) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Alkene This compound (E-alkene) Oxaphosphetane->Alkene Elimination Phosphate Water-Soluble Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.

  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Reaction with the Aldehyde: Cool the solution of the phosphonate carbanion back to 0 °C. Add a solution of methyl 3-oxopropanoate (1.05 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

The Wittig Reaction: A Classic Alternative

The Wittig reaction provides another viable route for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[6][7] While highly versatile, the stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-alkene.[8]

The reaction mechanism involves the formation of a betaine intermediate which then collapses to an oxaphosphetane, subsequently decomposing to the desired alkene and triphenylphosphine oxide.[6]

Wittig_Reaction PhosphoniumSalt Phosphonium Salt (e.g., (Carbomethoxymethyl)triphenylphosphonium bromide) Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Base (e.g., n-BuLi, NaH) Base->Ylide Aldehyde Aldehyde (e.g., Methyl 3-oxopropanoate) Betaine Betaine Intermediate Aldehyde->Betaine Ylide->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene This compound (E/Z mixture, predominantly E) Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Wittig Reaction Workflow for Alkene Synthesis.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Stir the resulting deep red or orange solution for 30 minutes at 0 °C.

  • Reaction with Aldehyde: Add a solution of methyl 3-oxopropanoate (1.1 eq) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo. The major byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a minimal amount of cold diethyl ether or by chromatography. Further purification by flash column chromatography on silica gel will yield the desired product.

Ring-Closing Metathesis (RCM): An Alternative Strategy

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts.[9][10] While not a direct synthesis of the acyclic this compound, RCM can be employed to synthesize cyclic precursors which can then be further transformed.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[1][11]
Molecular Weight 172.18 g/mol [1][2]
Appearance White or colorless to light yellow powder, lump, or clear liquid.[1] Pale brown oil.[2][1][2]
Melting Point 17 °C[2][12]
Boiling Point 125 °C at 2 mmHg[2][12]
Density 1.1 g/cm³[2][12]
Refractive Index 1.4470 to 1.4500[2][12]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[2][12][2][12]
Purity >98.0% (GC)[1]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (in CDCl₃):

    • δ 5.69-5.71 ppm (m, 2H, -CH=CH-)

    • δ 3.68 ppm (s, 6H, 2 x -OCH₃)

    • δ 3.10 ppm (d, 4H, 2 x -CH₂-)[13]

  • ¹³C NMR: Spectral data is available for detailed structural confirmation.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the C=O of the ester groups (around 1730 cm⁻¹), the C=C of the alkene (around 1650 cm⁻¹), and C-O stretching.[14]

  • Mass Spectrometry (MS): Mass spectral data can be used to confirm the molecular weight.[14]

Applications in Research and Industry

This compound serves as a valuable intermediate in several fields.

  • Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules and is particularly useful in the pharmaceutical industry as an intermediate for drug development.[2][12]

  • Polymer Chemistry: The presence of two ester groups and a double bond makes it a suitable monomer for the synthesis of unsaturated polyesters.[15][16] These polymers can have applications in coatings, resins, and other materials where the alkene functionality can be used for subsequent cross-linking or functionalization.[15]

  • Fragrance Industry: While direct application as a fragrance may be limited, related cyclic diesters are used as perfuming ingredients.[17] The structural motif of this compound can be found in precursors to fragrance molecules.[18][19][20]

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[21][22] Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[21][23] Avoid ingestion and inhalation.[21]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[23]

  • Fire Safety: The compound has a flash point of 17 °C.[2][12] Keep away from heat, sparks, open flames, and other ignition sources.[22][24] Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[21][23]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21][23]

  • Disposal: Dispose of waste material in accordance with national and local regulations.[22]

Conclusion

This compound is a synthetically accessible and highly useful diester. The Horner-Wadsworth-Emmons reaction stands out as the most reliable method for its stereoselective synthesis, providing high yields of the desired trans-isomer. Its well-defined physicochemical and spectroscopic properties, coupled with its utility as a monomer and synthetic intermediate, ensure its continued importance in both academic research and industrial applications, from materials science to the synthesis of fine chemicals.

References

A Comprehensive Spectroscopic Guide to Dimethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Dimethyl trans-3-Hexenedioate, a valuable building block in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for chemical characterization.

Introduction to this compound

This compound is an unsaturated aliphatic diester with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] Its structure, characterized by a central carbon-carbon double bond in the trans configuration and two methyl ester functionalities at the termini, makes it a versatile precursor in various chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical reactions. This guide will delve into the key spectroscopic signatures of this compound.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with the molecule's symmetry.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for nonpolar to moderately polar organic compounds and its residual proton signal at 7.26 ppm does not interfere with the signals of the analyte. The spectrum is recorded on a 300 MHz or higher field spectrometer, with tetramethylsilane (TMS) used as an internal standard (0 ppm).

Data Interpretation and Summary:

The ¹H NMR spectrum displays the following key signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.70Multiplet2HOlefinic Protons (-CH=CH-)
~3.69Singlet6HMethyl Protons (-OCH₃)
~3.11Multiplet4HMethylene Protons (-CH₂-)
  • Olefinic Protons (~5.70 ppm): The protons on the double bond appear as a multiplet in the downfield region due to the deshielding effect of the π-system. The trans configuration results in a large coupling constant between these two protons.

  • Methyl Protons (~3.69 ppm): The six protons of the two equivalent methyl ester groups appear as a sharp singlet, as there are no adjacent protons to cause splitting. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

  • Methylene Protons (~3.11 ppm): The four protons of the two equivalent methylene groups adjacent to the double bond and the carbonyl group appear as a multiplet. These protons are coupled to the olefinic protons.

G cluster_0 ¹H NMR Assignments cluster_1 Molecular Structure A Olefinic Protons (~5.70 ppm) mol H₃COOC-CH₂-CH=CH-CH₂-COOCH₃ A->mol -CH=CH- B Methyl Protons (~3.69 ppm) B->mol -OCH₃ C Methylene Protons (~3.11 ppm) C->mol -CH₂-

Caption: ¹H NMR Correlation Diagram

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, only four distinct carbon signals are expected.

Experimental Protocol:

For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is typically required due to the lower natural abundance of the ¹³C isotope. The spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument) with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Summary:

The proton-decoupled ¹³C NMR spectrum will show the following signals:

Chemical Shift (ppm)Assignment
~172Carbonyl Carbon (C=O)
~125Olefinic Carbon (-CH=CH-)
~51Methyl Carbon (-OCH₃)
~33Methylene Carbon (-CH₂-)
  • Carbonyl Carbon (~172 ppm): The carbon atoms of the two equivalent ester carbonyl groups are highly deshielded and appear at the lowest field.

  • Olefinic Carbon (~125 ppm): The two equivalent carbon atoms of the double bond appear in the characteristic region for sp² hybridized carbons.

  • Methyl Carbon (~51 ppm): The carbon atoms of the two equivalent methyl groups are observed in the typical range for sp³ hybridized carbons attached to an oxygen atom.

  • Methylene Carbon (~33 ppm): The two equivalent methylene carbons appear at a chemical shift consistent with an sp³ hybridized carbon adjacent to both a double bond and a carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

For a liquid sample like this compound, the IR spectrum is conveniently obtained as a neat thin film. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are transparent to IR radiation. The plates are then mounted in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Summary:

The IR spectrum of this compound exhibits several characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950C-H stretchAliphatic (sp³)
~1735C=O stretchEster
~1650C=C stretchAlkene
~1200C-O stretchEster
~970C-H bend (out-of-plane)trans-Alkene
  • C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ester carbonyl group.

  • trans-Alkene C-H Bend (~970 cm⁻¹): A distinct, often sharp, absorption band around 970 cm⁻¹ is a hallmark of a trans-disubstituted double bond, arising from the out-of-plane C-H bending vibration. This is a key diagnostic peak for confirming the stereochemistry of the double bond.

  • C=C Stretch (~1650 cm⁻¹): A medium to weak absorption corresponding to the carbon-carbon double bond stretch is expected.

  • C-O Stretch (~1200 cm⁻¹): A strong absorption band associated with the C-O single bond stretching of the ester functionality.

  • C-H Stretch (~2950 cm⁻¹): Absorption bands corresponding to the stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol:

A common method for analyzing a volatile compound like this compound is gas chromatography-mass spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Summary:

The mass spectrum of this compound will show the following key features:

m/zIon
172[M]⁺ (Molecular Ion)
141[M - OCH₃]⁺
113[M - COOCH₃]⁺
  • Molecular Ion ([M]⁺, m/z 172): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[1]

  • [M - OCH₃]⁺ (m/z 141): A significant fragment resulting from the loss of a methoxy radical from the molecular ion.

  • [M - COOCH₃]⁺ (m/z 113): A fragment corresponding to the loss of a carbomethoxy radical.

The fragmentation pattern is consistent with the structure of a methyl ester, where cleavage of the bonds adjacent to the carbonyl group is common.

G cluster_0 Mass Spectrometry Fragmentation A [M]⁺ m/z 172 B [M - OCH₃]⁺ m/z 141 A->B - OCH₃ C [M - COOCH₃]⁺ m/z 113 A->C - COOCH₃

Caption: Key Fragmentation Pathways in Mass Spectrometry

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the symmetry of the molecule. The IR spectrum clearly identifies the key functional groups, notably the ester and the trans-alkene. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This detailed spectroscopic analysis serves as a reliable reference for scientists working with this important chemical intermediate.

References

An In-depth Technical Guide to trans-3-Hexenedioic Acid Dimethyl Ester (CAS: 25126-93-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-3-Hexenedioic Acid Dimethyl Ester, a versatile bifunctional molecule. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data on its properties, synthesis, and applications, grounded in established scientific literature and technical data.

Introduction: A Versatile Unsaturated Diester

trans-3-Hexenedioic Acid Dimethyl Ester, also known as Dimethyl trans-3-Hexenedioate, is an organic compound with the CAS number 25126-93-6.[1] It is a C8 aliphatic ester characterized by a carbon-carbon double bond in the trans-configuration centrally located along its six-carbon backbone, with methyl ester groups at both termini. This unique structure imparts a degree of rigidity and defined stereochemistry, making it a valuable intermediate and building block in organic synthesis.[1] Its utility spans various sectors, including the pharmaceutical, chemical, and flavor and fragrance industries.[1] The presence of two reactive ester functionalities, coupled with the potential for reactions at the double bond, allows for its use in the synthesis of a diverse array of more complex molecules and polymers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting.

Physical and Chemical Properties

trans-3-Hexenedioic Acid Dimethyl Ester is typically encountered as a clear, colorless to pale yellow or brown liquid or oil at room temperature.[2][3][4] Key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 25126-93-6[1][2][5]
Molecular Formula C₈H₁₂O₄[1][2][5]
Molecular Weight 172.18 g/mol [1][2]
Melting Point 17°C[1][3][4]
Boiling Point 125°C at 2 mmHg (1.9 kPa)[1][3][4]
Density 1.1 g/cm³[1][4]
Refractive Index 1.4470 to 1.4500[1]
Flash Point 17°C[1][4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1][4]
Appearance White or Colorless to Light yellow powder to lump to clear liquid; Pale Brown Oil[2]
Chemical Structure

The structure of trans-3-Hexenedioic Acid Dimethyl Ester is defined by its (E)-alkene geometry, which influences its packing in the solid state and its conformational preferences in solution.

Caption: Chemical structure of trans-3-Hexenedioic Acid Dimethyl Ester.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of the compound. Public databases confirm the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.[6][7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet), the allylic methylene protons (a multiplet), and the vinylic protons (a multiplet). The large coupling constant between the vinylic protons is characteristic of the trans configuration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the methylene groups, and the methyl carbons.[2]

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong C=O stretching band for the ester groups, a C=C stretching band for the alkene, and C-O stretching bands.[2]

  • Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.

Synthesis Strategies

trans-3-Hexenedioic Acid Dimethyl Ester is primarily a synthetic compound. While specific, detailed industrial synthesis routes are often proprietary, a logical and common laboratory-scale approach involves the esterification of the corresponding dicarboxylic acid, trans-3-Hexenedioic acid. A promising green chemistry approach involves the electrochemical hydrogenation of biologically-derived cis,cis-muconic acid to produce trans-3-hexenedioic acid, which can then be esterified.[9]

Proposed Synthesis Workflow

The following workflow outlines a potential two-step synthesis beginning from a bio-based precursor. This approach is advantageous as it integrates renewable feedstocks with efficient chemical transformations.

synthesis_workflow cluster_step1 Step 1: Electrochemical Hydrogenation cluster_step2 Step 2: Fischer Esterification A cis,cis-Muconic Acid (from biomass) B Electrochemical Cell (e.g., Pb cathode) A->B Input C trans-3-Hexenedioic Acid B->C Output D trans-3-Hexenedioic Acid C->D F Reflux D->F E Methanol (excess) + Acid Catalyst (e.g., H₂SO₄) E->F G trans-3-Hexenedioic Acid Dimethyl Ester F->G Workup & Purification applications cluster_reactions Reaction Sites cluster_products Potential Products Alkenes Alkene C=C Polymers Polyamides & Polyesters Alkenes:f0->Polymers Pharma Pharmaceutical Scaffolds Alkenes:f0->Pharma Esters Esters R-COOCH₃ Esters:f0->Polymers Esters:f0->Pharma FineChem Fine Chemicals & Fragrances Esters:f0->FineChem Core trans-3-Hexenedioic Acid Dimethyl Ester Core->Alkenes e.g., Hydrogenation, Halogenation, Epoxidation Core->Esters e.g., Amidation, Reduction, Saponification

References

An In-depth Technical Guide to the Physical Properties of Dimethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl trans-3-Hexenedioate

This compound, with the CAS Registry Number 25126-93-6, is a dicarboxylic acid ester.[1][2][3] Its molecular structure, characterized by a six-carbon chain with a trans-configured double bond at the third position and methyl ester groups at both ends, imparts specific chemical reactivity and physical characteristics that are of interest in various synthetic applications. The molecular formula of this compound is C₈H₁₂O₄, and it has a molecular weight of 172.18 g/mol .[1][2][4] Understanding its fundamental physical properties, such as melting and boiling points, is a critical first step in its handling, characterization, and utilization in complex synthetic pathways.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces, which are in turn governed by its molecular structure. For this compound, the presence of polar ester groups and the overall molecular symmetry are key determinants of its physical properties.

Data Summary

The following table summarizes the key physical properties of this compound based on available data.

PropertyValueConditionsSource(s)
Melting Point 17 °CAtmospheric Pressure[5]
Boiling Point 125 °C14.3 mmHg[4][5]
Appearance White or Colorless to Light yellow powder to lump to clear liquidAmbient[1][5]
Physical State Liquidat 20 °C[5][6]
Molecular Formula C₈H₁₂O₄-[1][2]
Molecular Weight 172.18 g/mol -[2][4]

Experimental Determination of Physical Properties

To ensure the identity and purity of a batch of this compound, experimental determination of its melting and boiling points is a standard and essential procedure. The following protocols outline the principles and steps for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since boiling points are pressure-dependent, it is crucial to record the pressure at which the measurement is taken. For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is a common practice.

Methodology: Distillation

  • Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet to the condenser.

  • Sample Introduction: A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor travels up into the condenser.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and a steady stream of condensate is observed. This stable temperature is the boiling point at the recorded atmospheric pressure.

Methodology: Boiling Point at Reduced Pressure

For this compound, the reported boiling point is at a reduced pressure of 14.3 mmHg.

  • Apparatus Setup: A vacuum distillation apparatus is used. This is similar to a standard distillation setup but includes a connection to a vacuum pump and a manometer to measure the pressure.

  • Procedure: The system is evacuated to the desired pressure (14.3 mmHg). The sample is then heated, and the temperature at which it boils and distills under this reduced pressure is recorded as the boiling point.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of this compound.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting Sample Obtain this compound Sample Purity Assess Purity (e.g., GC, NMR) Sample->Purity Pack Pack Capillary Tube Purity->Pack Distill Set up Distillation Apparatus Purity->Distill Heat Heat in Melting Point Apparatus Pack->Heat RecordMelt Record Melting Range Heat->RecordMelt Compare Compare with Literature Values RecordMelt->Compare HeatBoil Heat Sample to Boiling Distill->HeatBoil RecordBoil Record Boiling Temperature and Pressure HeatBoil->RecordBoil RecordBoil->Compare Report Report Findings Compare->Report

Caption: Experimental workflow for determining the melting and boiling points of this compound.

References

Solubility of "Dimethyl trans-3-Hexenedioate" in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Dimethyl trans-3-Hexenedioate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

This compound (CAS: 25126-93-6) is a diester that serves as a versatile building block in organic synthesis.[1][2] Its utility in the development of novel polymers, specialty chemicals, and pharmaceutical intermediates makes a thorough understanding of its physical properties essential. Among these, solubility is a critical parameter that dictates its handling, reaction conditions, purification strategies (like recrystallization and extraction), and formulation.[3][4] In drug development, solubility directly influences bioavailability and the feasibility of liquid formulations.[3]

This guide provides a comprehensive overview of the solubility characteristics of this compound. It begins by examining the molecule's physicochemical properties and the fundamental principles governing its solubility. We then present known qualitative solubility data and provide detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in solvents of interest. The objective is to equip scientists and professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work.

Physicochemical Profile of this compound

Understanding a molecule's structure is the first step in predicting its solubility.[4] The behavior of this compound in various solvents is a direct consequence of its molecular features.

Molecular Structure:

  • Molecular Formula: C₈H₁₂O₄[1][5][6]

  • Molecular Weight: 172.18 g/mol [1][5][6]

  • Key Functional Groups: The molecule contains two ester groups (-COOCH₃) and a nonpolar hydrocarbon backbone with a central carbon-carbon double bond (C=C).

  • Polarity Analysis: The ester groups are polar due to the electronegative oxygen atoms, creating dipole moments. They can act as hydrogen bond acceptors.[7] However, the C₈ hydrocarbon chain is nonpolar. This dual nature—possessing both polar and nonpolar regions—classifies this compound as a molecule of intermediate polarity. Its overall solubility will be a balance between these competing characteristics.

PropertyValue / DescriptionSource(s)
CAS Number 25126-93-6[1][5][6]
Molecular Formula C₈H₁₂O₄[1][5][6]
Molecular Weight 172.18 g/mol [1][5][6]
Appearance White or Colorless to Light yellow/Pale Brown liquid, oil, or lump[1][2][5][8]
Boiling Point 125°C at 2 mmHg[1][2]
Density ~1.1 g/cm³[1][2]

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like".[9][10][11][12] This means that substances with similar intermolecular forces and polarity tend to be miscible.[10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new, favorable solute-solvent interactions.[4][13]

  • Polar Solvents (e.g., Methanol, Water): These solvents have strong dipole-dipole interactions and, if they contain O-H or N-H bonds, strong hydrogen bonding capabilities.[14][15] Polar molecules like this compound can interact with polar solvents via their ester groups. However, the nonpolar hydrocarbon backbone can limit solubility, especially in highly polar solvents like water.[13]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by weak London dispersion forces. The nonpolar hydrocarbon portion of this compound will interact favorably with these solvents. However, the polar ester groups may be less effectively solvated, potentially limiting solubility compared to solvents of intermediate polarity.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance, capable of engaging in dipole-dipole interactions with the ester groups while also effectively solvating the hydrocarbon chain. It is often in these solvents that molecules with both polar and nonpolar features exhibit the highest solubility.

The logical relationship for predicting solubility based on these principles is visualized below.

G cluster_legend Prediction Logic Solute This compound (Intermediate Polarity) Solvent_Class Solvent Class Polar Polar Solvents (e.g., Methanol) Intermediate Intermediate Polarity (e.g., Dichloromethane) Nonpolar Nonpolar Solvents (e.g., Hexane) Moderate Moderate Solubility Polar->Moderate Interaction: Dipole-Dipole (Good) Dispersion (Poor) High High Solubility Intermediate->High Interaction: Dipole-Dipole (Good) Dispersion (Good) Low Low Solubility Nonpolar->Low Interaction: Dipole-Dipole (Poor) Dispersion (Good)

Caption: Predicting solubility based on intermolecular forces.

Experimental Solubility Data

Quantitative solubility data for this compound is not widely published. However, qualitative assessments from chemical suppliers provide a valuable starting point.

SolventSolvent ClassReported SolubilitySource(s)
MethanolPolar ProticSoluble[1][2]
ChloroformIntermediate PolaritySoluble[1][2]
DichloromethaneIntermediate PolaritySoluble[1][2]
Ethyl AcetateIntermediate PolaritySoluble[1][2]

Scientist's Note: The term "soluble" is qualitative. For rigorous scientific and development work, a quantitative value (e.g., in g/100 mL or mg/mL) is required. The following protocols are designed to generate this precise data.

Protocols for Quantitative Solubility Determination

The most reliable and widely used technique for determining the thermodynamic solubility of a compound is the Shake-Flask Method , followed by a quantitative analysis of the saturated solution.[16] We present a detailed protocol using gravimetric analysis, a robust and accessible method that does not require complex instrumentation.[17]

Workflow for Gravimetric Solubility Determination

The overall process involves creating a saturated solution, separating the dissolved solute from the excess solid, and accurately measuring the mass of the solute in a known volume or mass of the solvent.

G start_end start_end process process io io decision decision start Start add_excess 1. Add excess solute to a known volume of solvent start->add_excess equilibrate 2. Equilibrate the mixture (e.g., shake at constant T) add_excess->equilibrate check_solid Is solid still present? equilibrate->check_solid add_more Add more solute check_solid->add_more No separate 3. Separate solid and liquid (Centrifuge/Filter) check_solid->separate Yes add_more->equilibrate aliquot 4. Take a precise aliquot of the supernatant separate->aliquot weigh_aliquot 5. Weigh the aliquot (for mass of solution) aliquot->weigh_aliquot evaporate 6. Evaporate solvent to dryness weigh_aliquot->evaporate weigh_residue 7. Weigh the dry residue (for mass of solute) evaporate->weigh_residue calculate 8. Calculate Solubility (g solute / 100 g solvent) weigh_residue->calculate end End calculate->end

Caption: Experimental workflow for the Shake-Flask/Gravimetric method.

Detailed Step-by-Step Protocol

This protocol describes the determination of solubility in a single solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (readable to 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Orbital shaker with temperature control (or water bath)

  • Syringe filters (PTFE, 0.22 µm) and syringes

  • Pre-weighed (tared) evaporating dishes or vials

  • Volumetric pipettes and bulbs

  • Vacuum oven or desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add approximately 5 mL of the chosen solvent to a scintillation vial.

    • Add an excess of this compound to the vial. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial.

    • Rationale: Adding excess solute ensures that the solution reaches its maximum saturation point at the given temperature.[18][19]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm).

    • Allow the mixture to equilibrate for at least 24 hours. For new systems, it is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

    • Rationale: Solubility is an equilibrium property. Sufficient time and agitation are required to ensure the dissolution process has reached a steady state.[19] Temperature control is critical as solubility is highly temperature-dependent.[20]

  • Sample Separation:

    • Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean, dry vial.

    • Rationale: The solid phase must be completely removed to ensure that the analyzed sample contains only the dissolved solute. Filtration is a reliable method for this separation.[17]

  • Gravimetric Analysis:

    • Using a volumetric pipette, transfer a precise volume (e.g., 2.00 mL) of the filtered saturated solution into a pre-weighed (tared) evaporating dish. Record the weight of the dish as W₁.

    • Weigh the dish containing the solution. Record this weight as W₂. The mass of the solution is W₂ - W₁.

    • Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated.

    • Rationale: Using a volatile solvent requires careful handling to avoid evaporation before weighing. A vacuum oven allows for efficient solvent removal at a lower temperature, preventing potential degradation of the solute.

    • Once dry, place the dish in a desiccator to cool to room temperature, then weigh it. Repeat the drying and weighing process until a constant weight is achieved. Record the final weight as W₃.

  • Calculation:

    • Mass of Solute: m_solute = W₃ - W₁

    • Mass of Solvent: m_solvent = (W₂ - W₁) - (W₃ - W₁)

    • Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

Conclusion

This compound is a compound of intermediate polarity, a characteristic that dictates its solubility profile. Qualitative data indicates its solubility in common polar and intermediate polarity organic solvents like methanol, dichloromethane, and ethyl acetate.[1][2] The fundamental principle of "like dissolves like" provides a robust framework for predicting its behavior in untested solvents.[10][12] For researchers requiring precise quantitative data for process design, reaction optimization, or formulation, the Shake-Flask method coupled with gravimetric analysis offers a reliable and accessible experimental pathway. By combining theoretical understanding with rigorous experimental practice as outlined in this guide, scientists can effectively harness the full potential of this compound in their research and development endeavors.

References

"Dimethyl trans-3-Hexenedioate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl trans-3-Hexenedioate: A Versatile Building Block in Organic Synthesis

Introduction: Unveiling a C6 Workhorse

This compound, also known as trans-3-hexenedioic acid dimethyl ester, is a C8 aliphatic ester characterized by a centrally located carbon-carbon double bond in the trans configuration.[1][2][3] This seemingly simple structure belies a significant versatility in organic synthesis. Its three key functional components—two terminal ester groups and a reactive internal alkene—provide multiple handles for chemical transformation, establishing it as a valuable building block for researchers and drug development professionals. This guide provides a technical overview of its synthesis, core reactivity, and strategic applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

The molecule's identity is defined by its specific arrangement of atoms and functional groups. Its properties, summarized in the table below, dictate the experimental conditions required for its use.

PropertyValueReference(s)
CAS Number 25126-93-6[2][4][5]
Molecular Formula C₈H₁₂O₄[1][4]
Molecular Weight 172.18 g/mol [1][4]
Appearance White or colorless to light yellow powder, lump, or clear liquid[1][2][6]
Purity >98.0% (GC)[1][2]
Melting Point 17 °C[7]
Boiling Point 125 °C @ 14.3 mmHg[7]
Refractive Index 1.45[7]
SMILES COC(=O)C/C=C/CC(=O)OC[1]
InChI Key CPSQPCGPYWRIPB-ONEGZZNKSA-N[1]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available for structural confirmation and purity analysis.[8][9]

PART 1: Synthesis and Strategic Preparation

The most common and economically viable route to this compound involves the modification of muconic acid, a bio-based dicarboxylic acid. The synthesis follows a logical two-step sequence: Fischer esterification followed by isomerization.

Synthetic Strategy: From Bio-based Precursor to Refined Building Block

The causality behind this strategy is twofold. First, Fischer esterification is a robust and well-understood method for converting carboxylic acids to methyl esters using methanol under acidic catalysis. Second, the initial product is often a mixture of cis,cis and cis,trans isomers. A subsequent iodine-catalyzed isomerization step is employed to drive the equilibrium towards the thermodynamically more stable trans,trans isomer, which readily precipitates from the solution upon cooling, simplifying purification.[10][11] This approach is highly analogous to the synthesis of the closely related trans,trans-dimethyl muconate.[10][11][12]

Experimental Protocol: Synthesis of this compound

Step A: Esterification of Muconic Acid

  • Suspend muconic acid (1.0 eq) in methanol (approx. 30 mL per gram of acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction by TLC or GC-MS until the starting diacid is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude dimethyl muconate as a mixture of isomers.

Step B: Isomerization to the trans Isomer

  • Dissolve the crude dimethyl muconate mixture in methanol.

  • Add a catalytic amount of iodine (I₂).

  • Heat the mixture to reflux for 48-72 hours. The progress of isomerization can be monitored by ¹H NMR.

  • Upon completion, cool the reaction mixture in an ice bath. The desired this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold methanol to remove residual iodine and soluble isomers, and dry under vacuum.

Visualization: Synthetic Workflow

G cluster_0 Step A: Esterification cluster_1 Step B: Isomerization MA Muconic Acid Reflux1 Reflux (18-24h) MA->Reflux1 MeOH Methanol (excess) MeOH->Reflux1 H2SO4 H₂SO₄ (cat.) H2SO4->Reflux1 CrudeEster Crude Dimethyl Muconate (Isomer Mixture) Reflux1->CrudeEster Workup Reflux2 Reflux (48-72h) CrudeEster->Reflux2 To Isomerization I2 Iodine (cat.) I2->Reflux2 Precipitation Cooling & Precipitation Reflux2->Precipitation Product This compound Precipitation->Product Filtration & Drying

Caption: Workflow for the synthesis of this compound.

PART 2: Core Applications in Modern Synthesis

The true value of this compound lies in its application as a versatile intermediate. Its functional groups can be addressed either independently or in concert to construct a wide array of more complex molecular architectures.

Application in Polymer Chemistry: A Monomer for Unsaturated Polyesters

The presence of two ester functionalities makes this compound an ideal candidate as an A-A type monomer for polycondensation reactions with diols (B-B type monomers).

Scientific Principle: The reaction proceeds via transesterification, where the methyl groups of the monomer are displaced by a diol, forming a new ester linkage and releasing methanol as a byproduct. The internal trans-alkene is preserved in the polymer backbone, creating an unsaturated polyester. This unsaturation serves as a valuable site for subsequent cross-linking or functionalization.[10][13] Enzyme catalysis, for instance using Candida antarctica lipase B (CALB), offers a green and highly selective method for this polymerization, preventing side reactions at the double bond.[10][11][13]

Representative Protocol: Enzymatic Polycondensation

  • Charge a reaction vessel with equimolar amounts of this compound and a chosen diol (e.g., 1,8-octanediol).

  • Add an immobilized lipase catalyst (e.g., Novozym 435) and molecular sieves to remove methanol.

  • Heat the mixture (e.g., 85-110 °C) under a nitrogen atmosphere with slow stirring.

  • Apply a stepwise vacuum to facilitate the removal of the methanol byproduct and drive the reaction to completion over 48-72 hours.[11]

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform), filter off the enzyme and molecular sieves, and concentrate to isolate the unsaturated polyester.

G Monomer This compound + Diol (e.g., 1,8-Octanediol) Reaction Polycondensation (Heat, Vacuum) Monomer->Reaction Catalyst Lipase Catalyst (e.g., Novozym 435) Catalyst->Reaction Polymer Unsaturated Polyester Reaction->Polymer Byproduct Methanol (removed) Reaction->Byproduct

Caption: Polycondensation to form unsaturated polyesters.

Application in Cycloaddition Reactions: An Activated Dienophile

The double bond in this compound is electron-deficient due to the conjugation with the two electron-withdrawing ester groups. This makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[14]

Scientific Principle: In a Diels-Alder reaction, the electron-poor dienophile (this compound) reacts with an electron-rich conjugated diene (e.g., cyclopentadiene) in a concerted, pericyclic fashion to form a six-membered ring.[14] The reaction is highly stereospecific, and the trans geometry of the dienophile is retained in the product. This provides a powerful method for constructing complex cyclic and bicyclic systems with high stereocontrol.

Representative Protocol: Diels-Alder Reaction

  • Dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Add the diene (e.g., freshly cracked cyclopentadiene, 1.1 eq).

  • The reaction can often proceed at room temperature, but may require mild heating (40-80 °C) to achieve a reasonable rate. Monitor by TLC or GC-MS.

  • Upon completion, remove the solvent and any excess diene under reduced pressure.

  • The resulting cycloadduct can be purified by column chromatography or recrystallization.

G Diene Electron-Rich Diene (e.g., Cyclopentadiene) TS Cyclic Transition State [4+2] Diene->TS Dienophile This compound (Electron-Poor Alkene) Dienophile->TS Product Cyclohexene Adduct TS->Product Concerted Cycloaddition

Caption: Diels-Alder reaction mechanism.

Application as a Precursor for Ring-Closing Metathesis (RCM)

While not a direct substrate for RCM, this compound is an excellent starting material for creating the necessary diene precursors.

Scientific Principle: Ring-closing metathesis is a powerful, metal-catalyzed reaction that forms cyclic alkenes from acyclic dienes, with the expulsion of a small volatile alkene like ethylene.[15] A synthetic strategy can be devised where the ester groups of this compound are first functionalized with terminal alkenes (e.g., via reduction to the diol followed by etherification with allyl bromide, or via amidation with allylamine). The resulting diene can then undergo RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form functionalized macrocycles.[15][16]

Representative Two-Step Protocol:

Step A: Synthesis of Diene Precursor

  • Reduce this compound to the corresponding diol, trans-3-hexene-1,6-diol, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

  • React the diol with allyl bromide in the presence of a base like sodium hydride (NaH) to form the diallyl ether derivative.

Step B: Ring-Closing Metathesis

  • Dissolve the diene precursor in a degassed solvent like dichloromethane or toluene at high dilution (e.g., 0.01 M) to favor intramolecular cyclization.

  • Add a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

  • Heat the reaction to reflux and monitor for the consumption of the starting material.[16][17]

  • Quench the reaction (e.g., with ethyl vinyl ether), concentrate, and purify the resulting cyclic alkene by column chromatography.

G Start This compound Step1 1. Reduction (LiAlH₄) 2. Allylation (Allyl-Br, NaH) Start->Step1 Diene Acyclic Diene Precursor Step1->Diene Step2 RCM (Grubbs' Catalyst) High Dilution Diene->Step2 Product Cyclic Alkene (Macrocycle) Step2->Product

Caption: Strategic pathway to macrocycles via RCM.

Conclusion: A Multifaceted Tool for Chemical Innovation

This compound is more than a simple chemical; it is a strategic platform for molecular construction. Its defined stereochemistry, multiple functionalization points, and accessibility from bio-based precursors make it an attractive building block for a diverse range of applications. From creating advanced unsaturated polymers to enabling complex cycloadditions and serving as a precursor for macrocyclization, this C6 diester provides chemists with a reliable and versatile tool to advance research in materials science, drug discovery, and fine chemical synthesis.

References

The Double Bond of Dimethyl trans-3-Hexenedioate: A Hub of Reactivity for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dimethyl trans-3-hexenedioate, a symmetrical unsaturated diester, presents a fascinating scaffold for chemical exploration. The centrally located carbon-carbon double bond, flanked by two ester functionalities, is not merely a structural feature but a versatile reactive center. This guide provides a comprehensive technical overview of the reactivity of this double bond, offering insights into its electronic nature and steric accessibility. We will delve into key transformations including catalytic hydrogenation, electrophilic additions such as halogenation and epoxidation, and nucleophilic conjugate additions, exemplified by the aza-Michael reaction. This document is designed to serve as a practical resource for researchers in organic synthesis and drug development, providing not only the mechanistic underpinnings of these reactions but also detailed, adaptable experimental protocols.

Introduction: Unveiling the Potential of this compound

This compound (CAS 25126-93-6) is a C8 diester with a molecular weight of 172.18 g/mol and the chemical formula C₈H₁₂O₄.[1][2][3] Its structure is characterized by a trans-configured double bond at the C3 position, symmetrically positioned between two methyl ester groups. This arrangement imparts a unique electronic character to the double bond, differentiating it from simple alkenes. While not directly conjugated to the carbonyls, the electron-withdrawing nature of the ester groups influences the electron density of the C=C bond, making it susceptible to a range of chemical transformations. This guide will explore the synthetic utility of this double bond, providing a foundation for its application in the synthesis of novel chemical entities.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. One notable method involves the oxidative carbonylation of 1,3-butadiene in the presence of methanol, palladium(II) chloride, copper(II) chloride, and lithium chloride. This process yields a mixture of cis and trans isomers, with the trans isomer being the major product.[4]

An alternative and highly versatile approach to α,β-unsaturated esters is the Wittig reaction, which allows for the stereoselective formation of the double bond.[5][6] This method involves the reaction of an aldehyde with a phosphorus ylide. While a specific protocol for this compound via this route is not extensively documented, a general strategy would involve the reaction of a suitable C4 dialdehyde with two equivalents of a methyl-substituted phosphorus ylide.

A generalized synthetic approach adapted from the synthesis of similar muconic acid esters involves the esterification of trans-3-hexenedioic acid.[7]

Conceptual Synthetic Workflow:

cluster_synthesis Synthesis of this compound Butadiene 1,3-Butadiene + Methanol OxidativeCarbonylation Oxidative Carbonylation (PdCl2, CuCl2, LiCl, CO, O2) Butadiene->OxidativeCarbonylation Product This compound OxidativeCarbonylation->Product

Caption: Oxidative carbonylation route to this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the olefinic protons around δ 5.70 ppm. The methylene protons adjacent to the double bond appear around δ 3.11 ppm, and the methyl ester protons present as a sharp singlet at approximately δ 3.69 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum displays signals for the carbonyl carbons around 172 ppm, the olefinic carbons in the region of 125-130 ppm, the methylene carbons at approximately 35 ppm, and the methoxy carbons around 52 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester groups, typically around 1730-1740 cm⁻¹. The C=C stretching vibration of the trans-disubstituted double bond is observed in the region of 1650-1670 cm⁻¹, and the C-O stretching of the ester appears between 1150 and 1250 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 172.[9]

Table 1: Key Spectroscopic Data for this compound

Technique Key Signals / Bands Reference
¹H NMR (CDCl₃)δ 5.70 (m, 2H, -CH=CH-), 3.69 (s, 6H, -OCH₃), 3.11 (d, 4H, -CH₂-)[8]
¹³C NMR~172 (C=O), ~128 (-CH=CH-), ~52 (-OCH₃), ~35 (-CH₂-)[9]
IR~1735 cm⁻¹ (C=O stretch), ~1660 cm⁻¹ (C=C stretch), ~1200 cm⁻¹ (C-O stretch)[9]
Mass Specm/z 172 (M⁺)[9]

Reactivity of the Carbon-Carbon Double Bond

The double bond in this compound is the focal point of its reactivity, susceptible to both electrophilic and nucleophilic attack.

Catalytic Hydrogenation: Saturation of the Double Bond

Catalytic hydrogenation provides a direct route to the saturated analogue, Dimethyl Adipate. This reduction is typically achieved using molecular hydrogen in the presence of a heterogeneous metal catalyst.[10]

Mechanism: The reaction occurs on the surface of the metal catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The alkene also coordinates to the catalyst surface, weakening the π-bond. Stepwise addition of two hydrogen atoms to the same face of the double bond results in syn-addition, yielding the saturated alkane.[11][12][13]

cluster_hydrogenation Catalytic Hydrogenation Mechanism Alkene This compound Adsorption Adsorption onto Catalyst Surface Alkene->Adsorption Catalyst Metal Catalyst (e.g., Pd/C) + H₂ Catalyst->Adsorption H_Addition Stepwise Syn-Addition of Hydrogen Atoms Adsorption->H_Addition Product Dimethyl Adipate H_Addition->Product

Caption: General mechanism of catalytic hydrogenation.

Experimental Protocol (Adapted for this compound):

  • Catalyst Preparation: In a suitable pressure vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to afford Dimethyl Adipate.

Electrophilic Addition: Halogenation

The double bond of this compound can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂).

Mechanism: The reaction proceeds through a cyclic halonium ion intermediate. The π-bond of the alkene attacks the electrophilic halogen, displacing a halide ion and forming a three-membered ring. The resulting halide ion then attacks one of the carbons of the halonium ion from the backside (anti-addition), leading to the formation of a vicinal dihalide.[6][14][15][16]

cluster_halogenation Halogenation Mechanism Alkene This compound + Br₂ Halonium Bromonium Ion Intermediate Alkene->Halonium Anti_Addition Anti-addition of Br⁻ Halonium->Anti_Addition Product Dimethyl 3,4-dibromoadipate Anti_Addition->Product

Caption: Mechanism of bromine addition to the double bond.

Experimental Protocol (Adapted for this compound):

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask protected from light.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. The characteristic red-brown color of bromine should disappear upon reaction.

  • Reaction Completion: Continue stirring at 0 °C for a short period after the addition is complete.

  • Work-up: If necessary, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibromo product. Further purification can be achieved by recrystallization or column chromatography.

Electrophilic Addition: Epoxidation

Epoxidation of the double bond yields the corresponding oxirane, Dimethyl trans-2,3-epoxyadipate. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.[11][17][18]

Mechanism: The epoxidation with peroxy acids is a concerted reaction where the oxygen atom is transferred to the double bond in a single step through a "butterfly" transition state. This results in a syn-addition of the oxygen atom to the double bond.[19][20][21]

cluster_epoxidation Epoxidation Mechanism Alkene This compound + m-CPBA TransitionState "Butterfly" Transition State Alkene->TransitionState Product Dimethyl trans-2,3-epoxyadipate TransitionState->Product

Caption: Concerted mechanism of epoxidation with a peroxy acid.

Experimental Protocol (Adapted for this compound):

  • Dissolution: Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Reagent Addition: Add a solution of m-CPBA (1.1-1.5 eq) in dichloromethane portion-wise or dropwise at room temperature or 0 °C, depending on the reactivity.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The byproduct, m-chlorobenzoic acid, may precipitate out of the solution.

  • Work-up: Upon completion, filter off the precipitated acid. Wash the filtrate with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude epoxide. Purification can be performed by column chromatography.

Nucleophilic Conjugate Addition: Aza-Michael Reaction

The double bond of this compound, being electron-deficient in nature, is susceptible to nucleophilic attack in a conjugate or Michael-type addition. The aza-Michael reaction, involving the addition of an amine nucleophile, is a powerful tool for C-N bond formation.[3][10][21][22][23]

Mechanism: The reaction is typically base-catalyzed. The amine nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the β-amino ester product.

cluster_michael Aza-Michael Addition Mechanism Reactants This compound + Amine Nucleophilic_Attack Nucleophilic Attack on β-carbon Reactants->Nucleophilic_Attack Enolate Resonance-Stabilized Enolate Intermediate Nucleophilic_Attack->Enolate Protonation Protonation of Enolate Enolate->Protonation Product β-Amino Diester Adduct Protonation->Product

Caption: General mechanism of the aza-Michael addition.

Experimental Protocol (Adapted for this compound):

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or aprotic solvents like THF or acetonitrile).

  • Catalyst (Optional): For less reactive amines, a catalytic amount of a base (e.g., triethylamine, DBU) or a Lewis acid can be added.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired β-amino diester.

Conclusion

The double bond in this compound serves as a versatile platform for a variety of important organic transformations. Its reactivity towards hydrogenation, electrophilic additions, and nucleophilic conjugate additions allows for the synthesis of a diverse array of functionalized molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the synthetic potential of this valuable building block. The ability to selectively functionalize this symmetrical diester opens up numerous possibilities for the development of novel pharmaceuticals, agrochemicals, and materials with tailored properties.

References

A Technical Guide to Dimethyl trans-3-Hexenedioate for the Synthesis of Advanced Unsaturated Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated polyester (UPE) resins are a cornerstone of the polymer industry, valued for their versatility in applications ranging from automotive components to construction materials.[1] The growing demand for sustainable and high-performance polymers has spurred research into novel, bio-based monomers that can offer unique properties and reduce environmental impact.[1][2] This guide introduces Dimethyl trans-3-Hexenedioate (DMtH), a promising monomer for the formulation of next-generation UPEs. We will provide an in-depth exploration of DMtH, covering its synthesis, chemical properties, and its application in the creation of unsaturated polyesters through melt polycondensation. This document serves as a comprehensive technical resource, offering detailed experimental protocols, characterization methodologies, and an analysis of the structure-property relationships that distinguish DMtH-based polyesters.

The Monomer: this compound (DMtH)

This compound is an unsaturated aliphatic diester that holds potential as a building block for advanced polymers.[3] Its linear six-carbon backbone is centrally functionalized with a trans-configured double bond, which is a key structural feature for subsequent cross-linking reactions in thermoset applications.

Chemical and Physical Properties

A thorough understanding of the monomer's properties is critical for its effective use in polymerization. The key characteristics of DMtH are summarized below.[4][5]

PropertyValue
CAS Number 25126-93-6
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance White or colorless to light yellow powder, lump, or clear liquid
Purity >98.0% (GC)
Synonyms trans-3-Hexenedioic Acid Dimethyl Ester
Synthesis of this compound

DMtH can be synthesized from its corresponding diacid, trans-3-hexenedioic acid, through Fischer esterification. This process typically involves reacting the diacid with an excess of methanol under acidic catalysis. A potential pathway for producing the diacid precursor is from bio-renewable sources like muconic acid, which can be derived from the fermentation of sugars.[6]

Experimental Protocol: Synthesis of DMtH

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-3-hexenedioic acid (1 equivalent) and methanol (10-20 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Purify the crude DMtH by vacuum distillation or column chromatography.

Diagram: Synthesis Workflow of DMtH

A Reactants (trans-3-Hexenedioic Acid, Methanol) C Reflux Reaction (4-8 hours) A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Neutralization & Solvent Removal C->D E Extraction with Organic Solvent D->E F Purification (Vacuum Distillation) E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Synthesis of Unsaturated Polyesters from DMtH

The creation of unsaturated polyesters from DMtH is typically achieved through melt polycondensation, a robust and widely used industrial process.[7][8] This method involves the transesterification of DMtH with a suitable diol at elevated temperatures, eliminating methanol as a byproduct.

Principles of Polymerization

The reaction involves DMtH, one or more diols (e.g., 1,2-propylene glycol, ethylene glycol), and often a saturated diacid or anhydride (e.g., phthalic anhydride) to modify the polymer's properties. The unsaturation provided by DMtH is preserved in the polyester backbone, allowing for subsequent curing.

Experimental Protocol: Melt Polycondensation
  • Reactor Charging: Charge the reactor with DMtH, the chosen diol(s) (e.g., 1,2-propylene glycol in a 1:1.1 molar ratio to the diester), and any modifying diacids. Add a transesterification catalyst, such as titanium(IV) butoxide or antimony trioxide (0.05-0.1% by weight).[9]

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to prevent oxidation of the double bonds at high temperatures.

  • First Stage (Esterification): Heat the mixture to 175-200°C under a gentle nitrogen flow.[9] Methanol will begin to distill off. Monitor the reaction temperature and the amount of distillate collected. This stage typically lasts for several hours.

  • Second Stage (Polycondensation): Once the initial methanol evolution subsides, gradually reduce the pressure (to <1 mmHg) and increase the temperature to 200-220°C. This vacuum stage is crucial for removing the final traces of methanol and driving the polymerization to achieve a high molecular weight.

  • Monitoring: The reaction progress can be monitored by measuring the acid number of the resin or by observing the viscosity of the melt. The reaction is considered complete when the desired acid number or viscosity is reached.

  • Discharge and Formulation: Cool the reactor to around 150°C and discharge the molten polyester. The resulting UPE can then be dissolved in a reactive diluent, such as styrene, to produce the final resin.[10]

Diagram: Melt Polycondensation Workflow

A Charge Reactor (DMtH, Diol, Catalyst) B Nitrogen Purge A->B C Stage 1: Esterification (175-200°C, Atmospheric Pressure) B->C D Methanol Distillate C->D E Stage 2: Polycondensation (200-220°C, Vacuum) C->E F Monitor Viscosity / Acid Number E->F G Cool and Discharge Molten Polyester F->G H Formulate with Reactive Diluent G->H I Final Unsaturated Polyester Resin H->I

Caption: General workflow for UPE synthesis via melt polycondensation.

Characterization and Properties of DMtH-based Polyesters

The properties of the resulting unsaturated polyesters are highly dependent on their molecular structure and weight. A suite of analytical techniques is employed to fully characterize these polymers.[11][12]

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polyester structure, verifying the incorporation of the DMtH monomer, and determining the extent of maleate-to-fumarate isomerization if maleic anhydride is used as a co-monomer.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polyester, such as the ester carbonyl (C=O) stretching vibrations and the C=C double bond stretches.

Thermal and Mechanical Properties

The introduction of DMtH into the polyester backbone is expected to influence its thermal and mechanical performance.

PropertyAnalytical TechniqueExpected Influence of DMtH
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)The linear and flexible nature of the hexenedioate unit may lead to a lower Tg compared to aromatic-based UPEs, potentially improving toughness.
Thermal Stability Thermogravimetric Analysis (TGA)Aliphatic polyesters generally exhibit lower thermal stability than their aromatic counterparts. TGA will determine the onset of degradation.[7]
Mechanical Strength Tensile Testing (of cured resin)The trans configuration of the double bond may allow for more efficient cross-linking, potentially leading to higher strength and stiffness in the cured thermoset compared to cis isomers.
Potential Advantages and Applications

The use of DMtH as a monomer offers several potential advantages:

  • Bio-Based Potential: If derived from renewable feedstocks, DMtH can increase the bio-based content of the final polyester resin, aligning with sustainability goals.[13]

  • Styrene Reduction: The properties of DMtH-based polyesters may allow for formulation with lower concentrations of styrene or with alternative, less hazardous reactive diluents.[2]

  • Tailored Properties: The flexibility of the DMtH backbone can be used to tailor the mechanical properties of the final thermoset, making it suitable for applications requiring high impact strength.

Potential applications for these novel UPEs include:

  • Fiber-reinforced composites for the automotive and marine industries.[1]

  • Coatings and adhesives with improved flexibility and adhesion.[14]

  • Biomedical applications, where the biodegradability of aliphatic polyesters can be an advantage.[9]

Future Outlook

The exploration of this compound as a monomer for unsaturated polyesters is a promising avenue of research. Future work should focus on optimizing polymerization conditions to achieve high molecular weights, conducting detailed studies on the curing kinetics, and fully characterizing the mechanical and thermal properties of the final thermoset materials. Investigating copolymers of DMtH with other bio-based monomers could lead to the development of fully sustainable, high-performance polyester resins.[15]

Conclusion

This compound presents a compelling option for the synthesis of advanced unsaturated polyesters. Its unique chemical structure, potential for bio-based sourcing, and the ability to impart desirable properties to the final polymer make it a monomer of significant interest. This guide provides the foundational knowledge and protocols necessary for researchers to begin exploring the potential of DMtH in their own work, paving the way for the next generation of sustainable and high-performance thermoset materials.

References

Methodological & Application

Application Notes & Protocols: Enzymatic Polymerization of Dimethyl trans-3-Hexenedioate for Advanced Biomaterials and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition towards green chemistry in polymer synthesis has highlighted the utility of enzymatic catalysts for producing functional polyesters with high precision and under mild conditions.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the enzymatic polymerization of Dimethyl trans-3-Hexenedioate, an unsaturated diester monomer. The resulting unsaturated polyesters are of significant interest for applications in drug delivery, tissue engineering, and as precursors for thermosetting resins, owing to the presence of reactive double bonds in the polymer backbone.[4][5][6] We will explore the use of immobilized Candida antarctica Lipase B (CALB), a robust and versatile biocatalyst, for this polymerization.[7][8] This document will detail the underlying principles, experimental design, step-by-step protocols, and characterization techniques for the successful synthesis and analysis of poly(alkylene trans-3-hexenedioate).

Introduction: The Case for Enzymatic Polymerization of Unsaturated Polyesters

Conventional methods for polyester synthesis often rely on metal-based catalysts and high reaction temperatures (above 150 °C), which can lead to undesirable side reactions, such as isomerization or cross-linking of double bonds, and leave residual metal contaminants in the final product.[1][4] Enzymatic polymerization, particularly using lipases, offers a compelling alternative by proceeding under milder conditions, thus preserving the integrity of functional groups like the carbon-carbon double bonds within the polymer chain.[1][2][4]

The presence of these double bonds in the polyester backbone, derived from monomers like this compound, provides a versatile platform for post-polymerization modifications.[5][9] This functionality is crucial for developing advanced materials, including:

  • Drug Delivery Vehicles: The double bonds can be used to conjugate therapeutic agents or targeting moieties.[10]

  • Tissue Engineering Scaffolds: The unsaturated sites allow for cross-linking to form hydrogels or other 3D structures with tailored mechanical properties.[5]

  • Thermosetting Resins: These polyesters can be cross-linked to create durable materials for various industrial applications.[4]

Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym® 435), has emerged as the biocatalyst of choice for such polymerizations due to its high catalytic activity, broad substrate specificity, and stability in organic solvents.[7][11][12]

Reaction Mechanism and Experimental Rationale

The enzymatic polymerization of this compound with a diol proceeds via a polycondensation mechanism. The core catalytic cycle of lipase involves the formation of an acyl-enzyme intermediate.

Causality Behind Experimental Choices:

  • Enzyme Selection: Immobilized CALB (Novozym® 435) is selected for its proven efficacy in polyester synthesis, thermal stability, and ease of removal from the reaction mixture, allowing for catalyst recycling.[4][11]

  • Two-Stage Reaction: A two-stage approach is often employed. The initial stage under an inert atmosphere facilitates oligomerization. The second stage, under vacuum, is critical for removing the methanol byproduct, which shifts the reaction equilibrium towards the formation of high molecular weight polymer chains.[4][13][14]

  • Solvent Choice: The reaction can be performed in bulk (solvent-free) or in a high-boiling point, non-polar solvent like diphenyl ether. Diphenyl ether has been shown to be an excellent medium for enzymatic polyesterification, facilitating monomer and polymer solubility while minimizing enzyme denaturation.[4][15]

  • Temperature Control: A moderate temperature (e.g., 80-90 °C) is chosen as a compromise between enhancing reaction kinetics and preserving the long-term stability and activity of the enzyme.[16]

Below is a conceptual workflow of the enzymatic polymerization process.

G cluster_prep Monomer & Enzyme Preparation cluster_reaction Polymerization Reaction cluster_purification Product Purification & Analysis Monomers This compound + Diol Stage1 Stage 1: Oligomerization (80°C, N2 atmosphere, 2h) Monomers->Stage1 Enzyme Immobilized CALB (Novozym® 435) Enzyme->Stage1 Solvent Diphenyl Ether (optional) Solvent->Stage1 Stage2 Stage 2: Polycondensation (80°C, Vacuum, 24-72h) Stage1->Stage2 Removal of Methanol Dissolution Dissolve in Chloroform Stage2->Dissolution Filtration Filter to remove enzyme Dissolution->Filtration Precipitation Precipitate in cold Methanol Filtration->Precipitation Drying Dry under vacuum Precipitation->Drying Characterization NMR, GPC, DSC, TGA Drying->Characterization G cluster_synthesis Synthesis cluster_product Product cluster_applications Applications Monomer This compound + Diol Polymerization Enzymatic Polycondensation Monomer->Polymerization Enzyme Immobilized CALB Enzyme->Polymerization Polyester Unsaturated Polyester (-[O-(CH2)n-O-CO-CH=CH-CH2-CO]-) Polymerization->Polyester Preserves C=C bond DrugDelivery Drug Delivery Polyester->DrugDelivery Functionalization TissueEng Tissue Engineering Polyester->TissueEng Cross-linking Thermosets Thermosetting Resins Polyester->Thermosets Curing

References

Application Notes and Protocols: Dimethyl trans-3-Hexenedioate in the Synthesis of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring New Frontiers in Biodegradable Polyesters

The imperative for sustainable and biodegradable polymers has driven extensive research into novel monomers derived from renewable resources. While significant attention has been given to monomers like itaconic and muconic acid, a promising yet less explored candidate is dimethyl trans-3-hexenedioate (DMT3HD). This unsaturated C6 diester presents an intriguing platform for the synthesis of biodegradable polyesters with potentially unique properties. The internal double bond in its backbone offers opportunities for post-polymerization modification, allowing for the tuning of material characteristics to suit a variety of applications, from biomedical devices to environmentally benign packaging.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for the utilization of this compound in the synthesis of biodegradable polymers. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and discuss the expected properties and characterization of the resulting polymers. While direct literature on the homopolymerization of DMT3HD for biodegradable applications is emerging, the protocols herein are built upon established principles of polyester synthesis and knowledge from structurally related monomers.

Chemical and Physical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueReference
CAS Number 25126-93-6[1][2]
Molecular Formula C8H12O4[1][2]
Molecular Weight 172.18 g/mol [1][2]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1][3]
Purity >98.0% (GC)[1]
Synonyms trans-3-Hexenedioic Acid Dimethyl Ester[1][3]

PART 1: Synthesis of Unsaturated Polyesters via Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. The following protocol is adapted from established procedures for other unsaturated diesters and is a recommended starting point for the polymerization of this compound.[4][5]

Rationale and Experimental Design

The synthesis is typically a two-stage process: an initial transesterification followed by a polycondensation step under high vacuum to drive the reaction to completion by removing the methanol byproduct. The choice of diol is crucial as it will significantly influence the final properties of the polymer, such as its flexibility, crystallinity, and degradation rate.[6] Short-chain diols like 1,4-butanediol will impart more rigidity, while longer-chain diols will increase flexibility.

A catalyst is essential to achieve a reasonable reaction rate. Titanium (IV) butoxide (Ti(OBu)4) is a common and effective catalyst for polyesterification reactions.[7] The reaction temperature is a critical parameter that needs to be carefully controlled to prevent side reactions, such as thermal degradation or isomerization of the double bond.

Experimental Workflow: Melt Polycondensation

cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_reactants 1. Weigh Reactants - this compound - Diol (e.g., 1,4-butanediol) - Catalyst (Ti(OBu)4) prep_glassware 2. Dry Glassware - Three-neck round-bottom flask - Mechanical stirrer - Nitrogen inlet - Condenser charge_reactor 3. Charge Reactor - Add reactants and catalyst to the flask n2_purge 4. Nitrogen Purge - Purge with N2 for 15-20 min charge_reactor->n2_purge transesterification 5. Transesterification - Heat to 160-180°C - Stir under N2 flow - Collect methanol byproduct n2_purge->transesterification polycondensation 6. Polycondensation - Gradually increase temp to 200-220°C - Apply vacuum ( < 1 mbar) - Increase viscosity observed transesterification->polycondensation cool_down 7. Cool Down - Cool to room temp under N2 dissolve 8. Dissolve Polymer - Dissolve in a suitable solvent (e.g., chloroform) cool_down->dissolve precipitate 9. Purify by Precipitation - Precipitate in cold non-solvent (e.g., methanol) dissolve->precipitate dry 10. Dry Polymer - Dry under vacuum precipitate->dry

Caption: Workflow for the synthesis of unsaturated polyesters from this compound via melt polycondensation.

Detailed Protocol: Poly(butylene trans-3-hexenedioate)

Materials:

  • This compound (DMT3HD)

  • 1,4-Butanediol (BDO)

  • Titanium (IV) butoxide (Ti(OBu)4)

  • Chloroform

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a collection flask

  • Vacuum pump

  • Schlenk line

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C overnight to prevent premature hydrolysis of the catalyst and monomer.

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser leading to a collection flask, add this compound and 1,4-butanediol in a 1:1.2 molar ratio. The excess diol compensates for its potential loss due to volatility at high temperatures.

  • Catalyst Addition: Add the titanium (IV) butoxide catalyst. A typical catalyst concentration is 0.05-0.1 mol% relative to the DMT3HD.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the transesterification step.

  • Transesterification: Gradually heat the reaction mixture to 160-180°C with constant stirring. Methanol will begin to distill off as a byproduct of the transesterification reaction. Continue this step until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

  • Polycondensation: Stop the nitrogen flow and gradually apply a vacuum (to < 1 mbar). Simultaneously, slowly increase the temperature to 200-220°C. A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases. Continue the reaction under these conditions for another 3-5 hours.

  • Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer will be a viscous liquid or a solid.

  • Purification: Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

PART 2: Enzymatic Polymerization: A Greener Approach

Enzymatic polymerization offers an environmentally benign alternative to traditional metal-catalyzed methods, often proceeding under milder reaction conditions and with high selectivity.[8] Lipases, such as Candida antarctica Lipase B (CALB), have been shown to be effective catalysts for the polycondensation of various diesters and diols.[7][9]

Principles of Enzymatic Polymerization

Enzymatic polymerization with lipases typically involves a two-step mechanism: acylation of the enzyme by the diester monomer, followed by deacylation by the diol, leading to the formation of an ester linkage and regeneration of the enzyme. The reaction is driven forward by the removal of the alcohol byproduct, often achieved by conducting the reaction under vacuum.

Experimental Workflow: Enzymatic Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_reactants 1. Weigh Reactants - this compound - Diol - Immobilized Lipase (e.g., Novozym 435) prep_glassware 2. Dry Glassware - Schlenk flask charge_reactor 3. Charge Flask - Add reactants and enzyme vacuum_heat 4. Reaction Conditions - Heat to 70-90°C - Apply vacuum - Stir with magnetic stirrer charge_reactor->vacuum_heat cool_down 5. Cool Down dissolve 6. Dissolve Polymer - Dissolve in a suitable solvent cool_down->dissolve filter 7. Remove Enzyme - Filter to remove immobilized lipase dissolve->filter precipitate 8. Purify by Precipitation filter->precipitate dry 9. Dry Polymer precipitate->dry

Caption: Workflow for the enzymatic synthesis of unsaturated polyesters from this compound.

Detailed Protocol: Enzymatic Synthesis of Poly(alkylene trans-3-hexenedioate)

Materials:

  • This compound (DMT3HD)

  • Diol (e.g., 1,6-hexanediol)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Diphenyl ether (as a solvent, optional for higher molecular weights)

  • Chloroform

  • Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer with hotplate

  • Vacuum pump

Procedure:

  • Preparation: Dry the immobilized lipase under vacuum for 24 hours prior to use.

  • Charging the Flask: In a Schlenk flask, combine equimolar amounts of this compound and the chosen diol. Add the immobilized lipase (typically 5-10% by weight of the total monomers).

  • Reaction: Heat the mixture to 70-90°C with magnetic stirring. Apply a vacuum to remove the methanol byproduct as it forms. The reaction time can vary from 24 to 72 hours, depending on the desired molecular weight.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the product in chloroform.

  • Enzyme Removal: Remove the immobilized lipase by filtration. The enzyme can often be washed, dried, and reused.

  • Purification and Drying: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

PART 3: Characterization of the Resulting Polymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure of the polymer, verifies the incorporation of both monomers, and can be used to determine the number-average molecular weight (Mn) by end-group analysis.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[10]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups, such as the ester carbonyl (~1730 cm⁻¹) and the C=C double bond.

PART 4: Biodegradability Assessment

The ultimate goal of synthesizing these polymers is their biodegradability. Standardized tests should be employed to evaluate this property.

  • Enzymatic Degradation: The polymer films can be incubated in a buffer solution containing a lipase (e.g., from Pseudomonas cepacia or Rhizopus delemar) at 37°C. The weight loss of the film over time is measured to determine the rate of enzymatic degradation.[10]

  • Soil Burial Test: Polymer films are buried in compost soil, and their degradation is monitored by measuring weight loss and observing changes in their physical appearance and mechanical properties over several weeks or months.

  • Hydrolytic Degradation: The stability of the polymer in an aqueous environment can be assessed by incubating films in a phosphate-buffered saline (PBS) solution at physiological temperature (37°C) and monitoring for changes in mass and molecular weight.

PART 5: Potential Applications and Future Directions

The unsaturated polyesters derived from this compound hold promise for a range of applications, particularly in the biomedical and pharmaceutical fields. The presence of the double bond in the polymer backbone allows for post-polymerization modification, such as cross-linking to form hydrogels for drug delivery or tissue engineering scaffolds.[11] Furthermore, these polymers could find use in biodegradable packaging materials, contributing to a circular economy.

Recent research has also demonstrated the utility of the trans-3-hexenedioate structure in creating functional comonomers. For instance, it has been used in a one-pot isomerization and Michael addition reaction to synthesize a flame-retardant comonomer for incorporation into polyamides like Nylon-66.[12][13][14] This highlights the versatility of the monomer beyond simple polyester synthesis.

Future research should focus on a comprehensive evaluation of the mechanical properties of these polymers, a detailed investigation of their degradation products to ensure they are non-toxic, and an exploration of copolymerization with other bio-based monomers to further tailor their properties.

References

Application of Dimethyl trans-3-Hexenedioate in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of an Unsaturated Monomer

Dimethyl trans-3-Hexenedioate, a C8 diester with a central carbon-carbon double bond, presents a unique molecular architecture for the synthesis of advanced polymeric materials. While its direct applications in polyester synthesis are still an emerging area of research, its utility has been notably demonstrated in the realm of specialty polyamides. This technical guide provides a comprehensive overview of the known applications of this compound in materials science, with a particular focus on its role in creating flame-retardant polymers. Furthermore, we will extrapolate from closely related unsaturated polyester systems to provide detailed protocols for its potential use in the synthesis of novel polyesters with tunable properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this monomer.

Section 1: The Chemistry of this compound: A Versatile Building Block

This compound, with the chemical formula C8H12O4 and a molecular weight of 172.18 g/mol , is a diester of trans-3-hexenedioic acid.[1][2] Its key structural feature is the trans-configured double bond located in the middle of the aliphatic chain. This unsaturation is the focal point of its reactivity, offering a site for various chemical modifications and polymerization strategies.

The non-conjugated nature of the double bond in this compound means it does not readily participate in Michael additions in its native state.[3] However, under base-catalyzed conditions, it can be isomerized to its α,β-unsaturated counterpart, Dimethyl trans-2-Hexenedioate.[3][4] This isomerization is a critical step that activates the molecule for subsequent nucleophilic additions, significantly expanding its synthetic utility.

Section 2: Confirmed Application: A Comonomer for Flame-Retardant Polyamides

A significant and well-documented application of this compound is in the synthesis of intrinsically flame-retardant polyamides, such as Nylon-6,6.[4][5] This is achieved through a one-pot reaction that involves the isomerization of this compound followed by a phospha-Michael addition of a flame-retardant moiety, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).[3][4] The resulting DOPO-functionalized diacid is then copolymerized with standard polyamide monomers (e.g., adipic acid and hexamethylenediamine) to produce a polymer with inherent flame retardancy.[4]

Reaction Pathway: Isomerization and Functionalization

The overall reaction scheme involves two key steps that can be performed in a single pot:

  • Base-Catalyzed Isomerization: The trans-3-double bond of this compound is isomerized to the trans-2 position, bringing it into conjugation with one of the ester carbonyl groups. This creates an α,β-unsaturated system.

  • Phospha-Michael Addition: The phosphorus-based flame retardant, DOPO, acts as a nucleophile and adds to the activated double bond of the isomerized diester.

This functionalized diester is then hydrolyzed to the corresponding diacid before being incorporated into the polyamide backbone.

G cluster_0 One-Pot Synthesis of DOPO-Functionalized Monomer cluster_1 Copolymerization dmt3HD This compound dmt2HD Dimethyl trans-2-Hexenedioate (α,β-unsaturated isomer) dmt3HD->dmt2HD Isomerization (Base Catalyst, e.g., TEA) DOPO_adduct DOPO-grafted Diester dmt2HD->DOPO_adduct Phospha-Michael Addition (+ DOPO) DOPO_HDA DOPO-grafted Diacid DOPO_adduct->DOPO_HDA Hydrolysis (e.g., LiOH) Polyamide Flame-Retardant Polyamide (Nylon-6,6) DOPO_HDA->Polyamide Copolymerization with Monomers Adipic Acid + Hexamethylenediamine Monomers->Polyamide

Figure 1: Reaction pathway for the synthesis of a flame-retardant polyamide using this compound.

Protocol: Synthesis of DOPO-grafted Diacid from this compound

This protocol is adapted from the procedure described by Abdolmohammadi et al.[4]

Materials:

  • This compound (dmt3HD)

  • 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Ethyl acetate

  • Round bottom flask with condenser

  • Magnetic stirrer with heating plate

  • Nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a condenser and a magnetic stirrer, combine this compound (1.0 eq), DOPO (1.5 eq), triethylamine (as a catalyst and solvent), and dimethylformamide (as a solvent).

  • Isomerization and Michael Addition: Heat the reaction mixture to 85°C under a static nitrogen atmosphere with continuous stirring (e.g., 350 rpm). Monitor the reaction progress by a suitable analytical technique such as GC/MS until the starting material is consumed (typically around 96 hours).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of lithium hydroxide (4.0 eq) in a mixture of water and methanol (e.g., 5:1 v/v) to hydrolyze the dimethyl ester groups. Stir the mixture for 24 hours at room temperature.

  • Work-up and Purification: Acidify the reaction mixture to precipitate the DOPO-grafted diacid. The product can be further purified by extraction with a suitable organic solvent like ethyl acetate, followed by evaporation of the solvent.

Characterization:

The structure of the resulting DOPO-grafted diacid can be confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.

Section 3: Potential Application in Unsaturated Polyester Synthesis

While direct literature on the synthesis of polyesters from this compound is scarce, its structural similarity to other unsaturated diesters, such as dimethyl muconate, suggests its high potential as a monomer for creating unsaturated polyesters.[6] The retained double bond in the polymer backbone can serve as a site for post-polymerization modifications, such as cross-linking, to create thermosetting resins.

Conceptual Workflow for Unsaturated Polyester Synthesis

The synthesis of an unsaturated polyester from this compound would typically involve a polycondensation reaction with a diol. An enzymatic approach is presented here as it offers a green and selective method for polymerization, minimizing side reactions involving the double bond.

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Post-Polymerization dmt3HD This compound Polyester Unsaturated Polyester dmt3HD->Polyester Diol Diol (e.g., 1,4-Butanediol) Diol->Polyester Polycondensation (e.g., Enzymatic) Crosslinked_Polyester Cross-linked Polyester Thermoset Polyester->Crosslinked_Polyester Cross-linking (e.g., Radical Polymerization)

Figure 2: Conceptual workflow for the synthesis and cross-linking of an unsaturated polyester from this compound.

Generalized Protocol: Enzymatic Polycondensation of this compound with a Diol

This protocol is based on the enzymatic synthesis of muconate-based polyesters and serves as a starting point for the polymerization of this compound.[6]

Materials:

  • This compound

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435

  • High-vacuum pump

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer with heating plate

  • Nitrogen atmosphere setup

Procedure:

  • Monomer Preparation: Ensure both this compound and the chosen diol are of high purity and dry.

  • Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound and the diol. Add the immobilized lipase (typically 5-10 wt% of the total monomer weight).

  • Initial Reaction under Nitrogen: Heat the reaction mixture to 85°C under a gentle stream of nitrogen with continuous stirring for approximately 2 hours. This initial step facilitates the removal of methanol formed during the initial stages of transesterification.

  • Polycondensation under Vacuum: Gradually apply a high vacuum to the system while maintaining the temperature at 85°C. Continue the reaction under vacuum for an extended period (e.g., 48-72 hours) to drive the polymerization by removing the methanol byproduct.

  • Product Isolation: After the desired reaction time, cool the mixture to room temperature. Dissolve the viscous polymer in a suitable solvent (e.g., chloroform or dichloromethane). The immobilized enzyme can be removed by filtration for potential reuse. The polyester can then be isolated by precipitation in a non-solvent such as cold methanol.

  • Drying: Dry the precipitated polymer under vacuum to a constant weight.

Characterization of the Unsaturated Polyester:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure, verify the presence of the trans-double bond, and determine the end groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the C=C double bond.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyester.

Potential for Biodegradable Materials

The introduction of ester linkages in the polymer backbone makes these materials susceptible to hydrolytic and enzymatic degradation. The biodegradability of unsaturated polyesters can be influenced by factors such as the presence and configuration of the double bond. Further research is needed to evaluate the biodegradability of polyesters derived from this compound.

Section 4: Data Summary and Properties

Due to the limited availability of specific data for polymers derived solely from this compound, the following table presents representative properties of unsaturated polyesters synthesized from analogous monomers to provide a baseline for expected performance.

PropertyRepresentative Value Range for Unsaturated PolyestersCharacterization Technique
Molecular Weight (Mn) 1,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) -20°C to 60°CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (TGA) 250°C - 400°CThermogravimetric Analysis (TGA)

Section 5: Conclusion and Future Outlook

This compound is a promising monomer with demonstrated utility in the synthesis of functional polyamides, particularly for imparting flame retardancy. Its core reactivity, centered around the isomerizable double bond, opens up a platform for creating bespoke polymers with tailored properties. While its application in polyester synthesis is a nascent field, the potential to create unsaturated polyesters for cross-linkable resins and potentially biodegradable materials is significant. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further research and development in harnessing the full potential of this versatile chemical building block. Future work should focus on the systematic synthesis and characterization of polyesters derived from this compound to establish a clear structure-property relationship and explore their performance in various material applications.

References

Application Notes and Protocol: Step-by-Step Polyesterification of Dimethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of unsaturated polyesters via the polyesterification of Dimethyl trans-3-Hexenedioate. As a Senior Application Scientist, this guide is structured to provide not only a detailed methodology but also the underlying scientific principles governing the experimental choices. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability in a research and development setting. Key aspects of this guide include the reaction setup, catalyst selection, monitoring of the polymerization process, and characterization of the final polymer product. All procedural steps and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Unsaturated Polyesters

Unsaturated polyesters (UPEs) are a versatile class of thermosetting resins with a wide array of applications, ranging from high-gloss coatings and insulating materials to biomedical applications such as drug delivery systems and tissue engineering.[1][2] Their utility stems from the presence of carbon-carbon double bonds within the polymer backbone, which allows for subsequent cross-linking reactions, often with a vinyl monomer like styrene.[3][4] This curing process transforms the liquid resin into a hard, durable solid.

The polyesterification of this compound, an unsaturated diester, offers a pathway to novel UPEs with potentially unique properties. The trans-alkene geometry within the hexenedioate monomer can influence the stereochemistry and, consequently, the material properties of the resulting polyester. This guide will focus on a melt polycondensation approach, a common and effective method for synthesizing polyesters.

Reaction Mechanism and Catalyst Selection

The polyesterification of this compound with a diol, such as 1,4-butanediol, proceeds via a transesterification reaction. In this process, the ester groups of the dimethyl ester monomer react with the hydroxyl groups of the diol, leading to the formation of a larger polymer chain and the elimination of methanol as a byproduct.

Reaction Scheme:

The choice of catalyst is critical for achieving a reasonable reaction rate and high molecular weight polymer.[5] While various catalysts can be employed, organometallic compounds are highly effective.

Table 1: Comparison of Common Polyesterification Catalysts

CatalystTypical Reaction Temperature (°C)AdvantagesDisadvantages
Titanium(IV) butoxide (Ti(OBu)4)160 - 200High activity, good for achieving high molecular weight.[5][6]Can cause discoloration (yellowing) of the final polymer.[6]
Antimony trioxide (Sb2O3)200 - 280Inexpensive, good thermal stability.[7]Poor solubility in reactants, can lead to gray or yellow-green coloration.[7]
Candida antarctica lipase B (CalB)60High selectivity, avoids side reactions, produces colorless polymers.[5][6]Lower reaction temperature, may require longer reaction times.[5]
p-Toluenesulfonic acid (pTSA)VariesAcid catalyst, can be effective.Can promote side reactions like C=C bond saturation.[1]

For this protocol, Titanium(IV) butoxide (Ti(OBu)4) is selected due to its high catalytic activity in transesterification reactions, enabling the synthesis of high molecular weight polyesters.[1][5][6]

Experimental Protocol

Materials and Equipment

Table 2: List of Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%(Example: Sigma-Aldrich)
1,4-Butanediol≥99%(Example: Alfa Aesar)
Titanium(IV) butoxide (Ti(OBu)4)≥97%(Example: Acros Organics)
Chloroform (for purification)ACS Grade(Example: Fisher Scientific)
Methanol (for purification)ACS Grade(Example: VWR)
Nitrogen (or Argon) gasHigh purity(Local supplier)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Schlenk line or nitrogen/argon inlet

  • Vacuum pump

  • Standard laboratory glassware

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Conduct the reaction in a well-ventilated fume hood to avoid inhalation of methanol vapors and other potentially volatile compounds.[9][10]

  • Titanium(IV) butoxide is moisture-sensitive and will react with water. Handle it under an inert atmosphere.

  • The reaction is performed at high temperatures. Use caution when handling hot glassware and equipment.

  • Methanol is flammable and toxic.[8] Handle with care and dispose of waste properly according to institutional guidelines.

Step-by-Step Procedure

The polyesterification is typically carried out in two stages: an initial ester interchange stage at atmospheric pressure, followed by a polycondensation stage under vacuum to drive the reaction to completion by removing the methanol byproduct.

Workflow Diagram:

Polyesterification_Workflow A 1. Reactor Setup & Inerting B 2. Reagent Charging A->B Load reactants C 3. Ester Interchange (Atmospheric Pressure) B->C Heat to 175-200°C D 4. Polycondensation (Vacuum) C->D Apply vacuum E 5. Cooling and Isolation D->E Cool to room temp. F 6. Purification E->F Dissolve and precipitate G 7. Characterization F->G Analyze polymer

Caption: Experimental workflow for the polyesterification of this compound.

Detailed Steps:

  • Reactor Setup:

    • Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a distillation head connected to a condenser and receiving flask, and a nitrogen/argon inlet.

    • Ensure all joints are well-sealed.

    • Place the flask in a heating mantle connected to a temperature controller.

    • Purge the entire system with nitrogen or argon for at least 30 minutes to create an inert atmosphere.

  • Reagent Charging:

    • In a typical synthesis, a slight excess of the diol is used to compensate for any loss during distillation.

    • Charge the flask with this compound and 1,4-butanediol in a 1:1.1 molar ratio.

    • Add the Titanium(IV) butoxide catalyst. A typical catalyst loading is 0.1-0.5 mol% relative to the dimethyl ester.

  • Ester Interchange Stage (Atmospheric Pressure):

    • Begin stirring the reaction mixture.

    • Gradually heat the mixture to 175-200°C.[1]

    • Methanol will begin to distill off as the transesterification reaction proceeds. Collect the methanol in the receiving flask.

    • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

  • Polycondensation Stage (Vacuum):

    • Once the rate of methanol distillation slows, gradually apply a vacuum to the system (e.g., down to <1 mmHg).

    • The application of vacuum reduces the boiling point of the diol and helps to remove the final traces of methanol, driving the polymerization equilibrium towards the formation of a high molecular weight polymer.

    • A noticeable increase in the viscosity of the reaction mixture will occur during this stage. The mechanical stirrer may need to be adjusted to a higher torque setting.

    • Continue the reaction under vacuum at 175-200°C for an additional 3-5 hours, or until the desired viscosity is achieved.

  • Cooling and Isolation:

    • Remove the heating mantle and allow the reactor to cool to room temperature under a positive pressure of nitrogen or argon.

    • Once cooled, the resulting polyester will be a viscous liquid or a solid.

    • The crude polymer can be removed from the flask by dissolving it in a suitable solvent like chloroform.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring. This will cause the polyester to precipitate out, while unreacted monomers and low molecular weight oligomers remain in the solvent.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Unsaturated Polyester

Thorough characterization is essential to confirm the structure and determine the properties of the synthesized polyester.

Table 3: Recommended Analytical Techniques

TechniquePurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and composition of the polyester.[3][11][12]1H and 13C NMR spectra will show characteristic peaks for the ester linkages and the repeating monomer units.[3] The integration of the peaks can be used to determine the monomer incorporation and end groups.[3][12]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[13]GPC analysis provides the molecular weight distribution, which is crucial for understanding the polymer's physical and mechanical properties.[13][14]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[15][16][17]The thermal properties are important for defining the material's service temperature range and processing conditions.[16]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.TGA provides information on the decomposition temperature of the polyester.
Protocol for NMR Analysis
  • Dissolve a small amount of the purified polyester (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3).

  • Transfer the solution to an NMR tube.

  • Acquire 1H and 13C NMR spectra using a standard NMR spectrometer.

  • Process and analyze the spectra to identify the characteristic peaks and confirm the polymer structure.

Protocol for GPC Analysis
  • Sample Preparation: Prepare a dilute solution of the polyester (e.g., 1-2 mg/mL) in a suitable mobile phase such as tetrahydrofuran (THF) or chloroform.[13][14] Ensure the polymer is fully dissolved.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[14]

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI.

Protocol for DSC Analysis
  • Accurately weigh a small sample of the polymer (5-10 mg) into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[15]

  • Analyze the resulting thermogram to identify the glass transition and any melting or crystallization events.[16][17]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of unsaturated polyesters from this compound. By following this step-by-step guide, researchers can reliably produce and analyze these polymers, paving the way for the development of new materials with tailored properties for a variety of applications. The emphasis on understanding the causality behind experimental choices and the inclusion of comprehensive characterization techniques ensures the generation of high-quality, reproducible data.

References

Application Note: Dimethyl trans-3-Hexenedioate as a Versatile Cross-Linking Agent for Advanced Polymer Networks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Polymer Science

In the continuous quest for novel materials with tailored properties, the role of the cross-linking agent is paramount. These molecules form the critical covalent bridges between polymer chains, transforming linear or branched polymers into robust, three-dimensional networks. This transformation imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final material. While a variety of cross-linking agents are commercially available, there is a growing demand for versatile molecules that offer multiple cross-linking pathways, enabling researchers to fine-tune their materials for specific applications, from drug delivery systems to advanced coatings.

This application note introduces Dimethyl trans-3-Hexenedioate , a promising and versatile cross-linking agent. With a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol , this unsaturated diester offers multiple reactive sites that can be leveraged for network formation.[1][2] Its structure, featuring a trans carbon-carbon double bond centrally located between two methyl ester functionalities, opens the door to several distinct cross-linking chemistries. This versatility allows for the design of polymer networks with a wide range of properties and functionalities.

The presence of the double bond is particularly advantageous, as it can participate in various addition reactions, a desirable feature for creating cross-linked materials.[3] This application note will explore the potential of this compound as a cross-linking agent, with a primary focus on the highly efficient thiol-ene reaction . We will also briefly touch upon other potential cross-linking mechanisms such as radical polymerization and Diels-Alder reactions. A detailed, step-by-step protocol for a photo-initiated thiol-ene cross-linking of a model polymer system is provided to guide researchers in their experimental design.

Chemical Properties and Structure

This compound is also known as trans-3-Hexenedioic Acid Dimethyl Ester.[4] It is typically a white or colorless to light yellow substance, which can be in the form of a powder, lump, or clear liquid.[1]

PropertyValue
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol [2]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[1]
Synonyms trans-3-Hexenedioic Acid Dimethyl Ester[4]
Purity >98.0% (GC)[1]

Mechanisms of Cross-Linking: A Multifaceted Approach

The unique structure of this compound allows for several cross-linking strategies:

  • Thiol-Ene "Click" Chemistry: The carbon-carbon double bond is an excellent substrate for the thiol-ene reaction, a highly efficient and often photo-initiated "click" reaction.[5][6] When mixed with a polymer containing multiple thiol groups (or a multifunctional thiol cross-linker), this compound can form stable thioether linkages, creating a cross-linked network under mild conditions. This method is particularly attractive for biomedical applications due to its biocompatibility and the ability to perform the reaction in the presence of biological molecules.

  • Radical Polymerization: The double bond in this compound can participate in free-radical polymerization.[1][7] When included in a formulation with other vinyl monomers and a radical initiator, it can be incorporated into growing polymer chains. Since it has two points of potential incorporation (via the double bond acting as a monomer and subsequent reactions), it can effectively cross-link the resulting polymer network.

  • Diels-Alder Cycloaddition: The conjugated diene-like structure of the hexenedioate backbone suggests its potential as a diene in Diels-Alder reactions.[3] This [4+2] cycloaddition reaction with a dienophile-functionalized polymer would result in the formation of a stable six-membered ring, providing a thermally reversible or irreversible cross-link depending on the specific diene-dienophile pair used.[8]

  • Transesterification: The methyl ester groups can undergo transesterification reactions with polymers containing hydroxyl or amine groups, typically at elevated temperatures and in the presence of a catalyst. This allows for the formation of new ester or amide bonds, leading to a cross-linked structure.

This application note will now focus on providing a detailed protocol for the most direct and efficient of these methods: the UV-initiated thiol-ene cross-linking.

Experimental Protocol: UV-Initiated Thiol-Ene Cross-Linking of a Model Hydrogel

This protocol describes the preparation of a cross-linked hydrogel using this compound as the cross-linking agent and a thiol-functionalized polymer.

Objective: To synthesize a cross-linked hydrogel via a photo-initiated thiol-ene reaction.

Materials:

  • Thiol-functionalized polymer (e.g., Thiol-terminated polyethylene glycol, 4-arm, MW 10,000)

  • This compound (purity >98%)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Syringes and needles

  • Molds for hydrogel casting (e.g., PDMS molds)

  • UV lamp (365 nm)

Equipment:

  • Vortex mixer

  • Analytical balance

  • UV curing system

  • Rheometer for mechanical testing

  • Scanning Electron Microscope (SEM) for morphology analysis

Procedure:

  • Preparation of Pre-polymer Solution:

    • Dissolve the thiol-functionalized polymer in PBS at the desired concentration (e.g., 10% w/v). Ensure complete dissolution by gentle vortexing.

    • In a separate vial, dissolve the photoinitiator in deionized water to create a stock solution (e.g., 1% w/v).

  • Formulation of the Cross-linking Mixture:

    • To the pre-polymer solution, add this compound. The molar ratio of thiol groups to the ene groups (from this compound) should be optimized, but a 1:1 ratio is a good starting point.

    • Add the photoinitiator stock solution to the mixture to a final concentration of 0.05% w/v.

    • Gently vortex the mixture to ensure homogeneity.

  • Hydrogel Casting and Curing:

    • Pipette the final mixture into the desired molds.

    • Expose the molds to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exact time will depend on the UV lamp intensity and the distance from the sample.

    • The solution will transition from a liquid to a solid gel upon successful cross-linking.

  • Hydrogel Characterization:

    • Gel Fraction: To confirm cross-linking, immerse a pre-weighed, cured hydrogel sample in a large volume of deionized water for 48 hours to extract any un-cross-linked components. Lyophilize the swollen gel and weigh the dried sample. The gel fraction is calculated as (dry weight after extraction / initial dry weight) x 100%.

    • Swelling Ratio: Measure the weight of the hydrogel immediately after curing (Wd) and after swelling to equilibrium in PBS (Ws). The swelling ratio is calculated as (Ws - Wd) / Wd.

    • Mechanical Properties: Perform rheological measurements on the cured hydrogel to determine its storage modulus (G') and loss modulus (G''), which are indicative of its stiffness and elasticity.

    • Morphology: Analyze the microstructure of the lyophilized hydrogel using SEM to observe the porous network structure.

Expected Results:

ParameterExpected Outcome
Gelation Time 5-10 minutes under 365 nm UV light
Gel Fraction > 90%
Swelling Ratio Dependent on cross-linking density (typically 10-20 for a 10% polymer solution)
Storage Modulus (G') 1-10 kPa, indicating a soft gel

Visualization of the Experimental Workflow

G cluster_prep Solution Preparation cluster_mix Formulation cluster_cure Curing cluster_char Characterization prep_polymer Dissolve Thiol-functionalized Polymer in PBS add_crosslinker Add this compound prep_polymer->add_crosslinker prep_initiator Dissolve Photoinitiator in DI Water add_initiator Add Photoinitiator Solution prep_initiator->add_initiator add_crosslinker->add_initiator mix Vortex to Homogenize add_initiator->mix cast Cast into Molds mix->cast uv_cure Expose to UV Light (365 nm) cast->uv_cure gel_fraction Gel Fraction uv_cure->gel_fraction Characterize Cured Hydrogel swelling Swelling Ratio uv_cure->swelling Characterize Cured Hydrogel rheology Rheology (G', G'') uv_cure->rheology Characterize Cured Hydrogel sem SEM uv_cure->sem Characterize Cured Hydrogel

Caption: Workflow for Thiol-Ene Hydrogel Synthesis.

Conclusion: A Versatile Tool for Polymer Innovation

This compound presents itself as a highly adaptable cross-linking agent for researchers and scientists in polymer chemistry and drug development. Its capacity to participate in multiple, distinct cross-linking reactions, most notably the efficient thiol-ene click reaction, allows for the creation of a wide array of polymer networks with tunable properties. The mild conditions required for photo-initiated thiol-ene cross-linking make it particularly suitable for applications involving sensitive biological molecules. The detailed protocol provided herein serves as a robust starting point for exploring the potential of this compound in the design and synthesis of next-generation polymeric materials.

References

"Dimethyl trans-3-Hexenedioate" in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Dimethyl trans-3-Hexenedioate in Diels-Alder Reactions

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of this compound as a dienophile in Diels-Alder reactions. The content herein is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring both practical applicability and a deep understanding of the reaction dynamics.

Introduction: The Profile of a Versatile Dienophile

This compound (CAS: 25126-93-6) is a C8 diester characterized by a central carbon-carbon double bond in the trans configuration.[1][2] This structural feature, combined with the electron-withdrawing nature of the two ester groups, makes it an effective dienophile for [4+2] cycloaddition reactions. The Diels-Alder reaction, a cornerstone of modern organic synthesis, allows for the stereospecific formation of a six-membered ring, a common motif in numerous natural products and pharmaceutical agents.[3] The predictable stereochemical outcome and the ability to form two new carbon-carbon bonds in a single, concerted step make this reaction exceptionally powerful for building molecular complexity.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1][2]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[1][5]
Purity >98.0% (GC)[1][5]
CAS Number 25126-93-6[1]
Synonyms trans-3-Hexenedioic Acid Dimethyl Ester, Dimethyl (E)-hex-3-enedioate[1]

Synthesis of this compound

The most common route to this compound involves a two-step process starting from cis,cis-muconic acid, a bio-renewable feedstock. The procedure involves an initial esterification followed by an iodine-catalyzed isomerization to yield the thermodynamically more stable trans isomer.[6][7]

Protocol 1: Synthesis via Esterification and Isomerization

Step 1: Esterification of cis,cis-Muconic Acid

  • Suspend cis,cis-muconic acid (1.0 eq) in methanol (approx. 30 mL per gram of acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reflux the mixture for 18 hours.[6]

  • After cooling, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a racemic mixture of dimethyl muconates.[6]

Step 2: Isomerization to this compound

  • Dissolve the crude dimethyl muconate mixture in methanol (approx. 28 mL per gram).

  • Add a catalytic amount of iodine (I₂).

  • Heat the mixture to reflux for 64 hours.[6][7]

  • Upon cooling the reaction mixture in an ice bath, the trans,trans isomer will precipitate.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield pure this compound.[6]

The Diels-Alder Reaction: Mechanistic Principles

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring.[3] The reaction proceeds through a single, cyclic transition state, which accounts for its high degree of stereospecificity.[3][8]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (s-cis conformation) TS Cyclic Aromatic-like Transition State (6 π-electrons) Diene->TS [4π] Dienophile Dienophile (e.g., Dimethyl trans-3-Hexenedioate) Dienophile->TS [2π] Product Cyclohexene Adduct TS->Product Forms 2 new σ-bonds and 1 new π-bond

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Key Mechanistic Considerations:

  • The Diene Conformation: The diene must adopt an s-cis conformation to allow for the necessary orbital overlap at the C1 and C4 positions. Dienes locked in an s-trans conformation are unreactive.[4][9] Cyclic dienes, such as cyclopentadiene, are "locked" in the reactive s-cis conformation and are therefore highly reactive.[9]

  • Electronic Effects: The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile (a "normal electron demand" Diels-Alder).[10][11] The ester functionalities on this compound serve as effective electron-withdrawing groups, enhancing its reactivity.

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product. Since we are using the trans-isomer, the two methoxycarbonylmethyl groups (-CH₂CO₂Me) will be trans to each other in the final cyclohexene adduct.[9]

Application Protocol: A General Procedure

This protocol outlines a general method for conducting a Diels-Alder reaction using this compound with a suitable diene, such as cyclopentadiene (which must be freshly cracked from its dimer before use).

Materials and Reagents
  • This compound

  • Diene (e.g., freshly cracked cyclopentadiene, 1,3-butadiene, isoprene)

  • Anhydrous solvent (e.g., toluene, xylenes, or dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Reagents for purification (e.g., silica gel, appropriate solvent systems for chromatography)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

  • Chromatography column

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants (Diene & Dienophile) in Solvent B Heat to Reflux (Monitor by TLC) A->B C Cool to Room Temp. & Remove Solvent B->C Reaction Complete D Aqueous Work-up (Extraction) C->D E Dry Organic Layer D->E F Purify by Column Chromatography E->F Crude Product G Characterize Product (NMR, IR, MS, MP) F->G

Caption: Standard workflow for a Diels-Alder reaction and product isolation.

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of an appropriate solvent (e.g., toluene).

  • Addition of Diene: Add the diene (typically 1.1 to 1.5 eq) to the solution. If the diene is a gas (like 1,3-butadiene), it can be bubbled through the solution or condensed into the flask at a low temperature.

  • Reaction: Heat the mixture to reflux. The reaction temperature and time will vary depending on the reactivity of the diene (see Table 2). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude adduct by column chromatography on silica gel or by recrystallization.[12]

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR spectroscopy, mass spectrometry, and melting point analysis.[12]

Table 2: Typical Reaction Conditions and Expected Stereochemistry

DieneTypical SolventTemperatureExpected Product StereochemistryNotes
Cyclopentadiene Dichloromethane0 °C to RTendo is the major product due to secondary orbital interactions. The two ester-bearing substituents are trans.Highly reactive diene; reaction is often exothermic.[9]
1,3-Butadiene Toluene80-110 °CThe two ester-bearing substituents are trans.Requires elevated temperatures due to the need to overcome the rotational barrier to the s-cis conformation.[10]
Isoprene Toluene80-110 °CRegioisomeric products are possible ("para" and "meta" adducts). The two ester-bearing substituents remain trans.The methyl group on the diene directs the regioselectivity of the addition.

Safety, Handling, and Troubleshooting

Safety and Handling
  • Always handle this compound in a well-ventilated area or a chemical fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Store the compound in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]

  • In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[13]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Diene is in the unreactive s-trans conformation. 2. Reaction temperature is too low. 3. Steric hindrance is preventing the reaction.1. Increase the reaction temperature to overcome the rotational energy barrier. 2. Use a higher-boiling solvent. 3. Consider using a more reactive diene or dienophile if sterically hindered.
Formation of Side Products 1. Diene dimerization (common with cyclopentadiene). 2. Polymerization of the diene or dienophile. 3. Retro-Diels-Alder reaction at very high temperatures.1. Use the diene immediately after preparation (e.g., cracking of dicyclopentadiene). 2. Use a polymerization inhibitor if necessary. 3. Run the reaction at the lowest effective temperature.
Low Yield after Purification 1. Product loss during work-up or chromatography. 2. The reaction did not go to completion.1. Optimize extraction and chromatography procedures. 2. Increase reaction time or temperature, or consider using a Lewis acid catalyst for less reactive systems.

Conclusion

This compound serves as a valuable and versatile C2-symmetric building block in organic synthesis. Its application in the Diels-Alder reaction provides a reliable and stereospecific route to functionalized six-membered rings. By understanding the mechanistic principles and optimizing reaction conditions, researchers can effectively leverage this dienophile to construct complex molecular architectures relevant to pharmaceutical and materials science.

References

The Synthesis of Specialty Polymers with Dimethyl trans-3-Hexenedioate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The increasing demand for sustainable and high-performance polymers has driven significant research into bio-based monomers. Among these, Dimethyl trans-3-Hexenedioate (DMt3HD), a C6 monounsaturated diester derivable from muconic acid, presents a versatile platform for the synthesis of specialty polymers. Its key structural feature, an internal carbon-carbon double bond, offers a reactive site for either pre-polymerization functionalization or post-polymerization modification, enabling the creation of polymers with tailored properties. This guide provides detailed application notes and protocols for the synthesis of specialty polyesters and polyamides using DMt3HD, aimed at researchers, scientists, and professionals in drug development and materials science.

Monomer Synthesis and Properties

This compound (also referred to as trans-3-Hexenedioic Acid Dimethyl Ester) is a white to light yellow liquid or powder at room temperature.[1][2][3] Key properties are summarized in the table below.

PropertyValue
CAS Number 25126-93-6
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
Purity >98.0% (GC)[1][2][3]
Synonyms trans-3-Hexenedioic Acid Dimethyl Ester[1][2][3]

While commercially available, DMt3HD can also be synthesized in the laboratory. One common route involves the esterification of trans-3-hexenedioic acid.[4]

Application I: Synthesis of Unsaturated Polyesters via Enzymatic Polymerization

Enzymatic polymerization is a powerful technique for synthesizing polyesters from monomers like DMt3HD, particularly when preservation of the double bond is crucial. This method offers high selectivity and avoids the harsh conditions of traditional melt polycondensation, which can lead to undesirable side reactions.[4][5] The resulting unsaturated polyesters are valuable as thermosetting resins and for photosensitive coatings, as the alkene functionality in the polymer backbone can be used for subsequent cross-linking or grafting.[4][5]

Rationale for Enzymatic Polymerization

The use of enzymes, such as Candida antarctica lipase B (CALB), provides a green and efficient route to well-defined unsaturated polyesters.[5] This approach minimizes side reactions like isomerization or saturation of the double bond, which can occur at the high temperatures required for conventional metal-catalyzed polycondensation.[5] The retained alkene functionality is a key feature for creating advanced materials.

Experimental Protocol: Enzymatic Polymerization of DMt3HD with 1,8-Octanediol

This protocol describes the synthesis of an unsaturated polyester from this compound and 1,8-octanediol, adapted from established procedures.[5]

Materials:

  • This compound (DMt3HD)

  • 1,8-Octanediol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Diphenyl ether

  • Molecular sieves (4 Å)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of this compound and 1,8-octanediol. Add diphenyl ether as a solvent.

  • Enzyme and Drying Agent: Add immobilized CALB (e.g., Novozym 435) and activated molecular sieves to the reaction mixture. The molecular sieves are crucial for removing the methanol byproduct, driving the reaction towards polymer formation.

  • Polymerization:

    • Heat the reaction mixture to 60 °C under reduced pressure for the initial 24 hours.

    • Increase the temperature to 95 °C for the next 24 hours.

    • For the final 24 hours, raise the temperature to 110 °C.[5]

  • Product Isolation:

    • Cool the reaction mixture to room temperature and dissolve the product in chloroform.

    • Filter the solution to remove the enzyme and molecular sieves.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Precipitate the crude polymer by adding it to an excess of cold methanol.

    • Separate the polymer by centrifugation followed by decantation.

    • Dry the resulting polymer under vacuum at room temperature.[5]

Enzymatic_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification Monomers DMt3HD + 1,8-Octanediol Step1 60°C, 24h, Vacuum Monomers->Step1 Add CALB & Mol. Sieves Solvent Diphenyl Ether Step2 95°C, 24h Step1->Step2 Step3 110°C, 24h Step2->Step3 Dissolve Dissolve in Chloroform Step3->Dissolve Filter Filter Enzyme & Sieves Dissolve->Filter Precipitate Precipitate in Methanol Filter->Precipitate Dry Dry under Vacuum Precipitate->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Unsaturated Polyester

Caption: Workflow for the enzymatic synthesis of unsaturated polyesters.

Application II: Synthesis of High-Performance Polyamides via Monomer Functionalization

A significant application of DMt3HD is in the synthesis of specialty polyamides with enhanced properties, such as flame retardancy.[4] This is achieved not by direct polymerization of DMt3HD, but by first functionalizing the monomer. The process involves a base-catalyzed isomerization of DMt3HD to its α,β-unsaturated isomer, Dimethyl trans-2-Hexenedioate (DMt2HD).[4] This conjugated system is then susceptible to Michael addition, allowing for the covalent attachment of functional molecules.[4]

Rationale for Functionalization

Direct copolymerization of trans-3-hexenedioic acid (the diacid form of DMt3HD) into polyamides like Nylon 6,6 can lead to hydration of the double bond during the high-temperature polymerization process.[6] By first isomerizing and functionalizing the monomer, a stable C-C or C-P bond is formed, and the desired functionality is incorporated into the polymer backbone without compromising the integrity of the monomer during polymerization.[2][7]

Experimental Protocol: Synthesis of a Flame-Retardant Polyamide

This protocol describes a two-stage process: first, the synthesis of a DOPO-functionalized diacid from DMt3HD, and second, its copolymerization into a Nylon 6,6 backbone.[1][7]

Part A: Synthesis of DOPO-functionalized Diacid (DOPO-HDA)

Materials:

  • This compound (DMt3HD)

  • 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

Procedure:

  • Isomerization and Michael Addition:

    • In a round-bottom flask equipped with a condenser, combine DMt3HD and 1.5 molar equivalents of DOPO.

    • Add TEA and DMF to serve as both solvent and catalyst.

    • Heat the mixture to facilitate the one-pot isomerization of DMt3HD to DMt2HD and the subsequent Michael addition of DOPO.

  • De-esterification (Hydrolysis):

    • After the addition reaction is complete, add a solution of LiOH to hydrolyze the methyl ester groups to carboxylic acids.

    • This step yields the DOPO-functionalized diacid (DOPO-HDA).[7]

  • Purification:

    • Purify the DOPO-HDA product through appropriate extraction and precipitation steps. The overall yield is reported to be approximately 79.9%.[7]

Part B: Copolymerization into Nylon 6,6

Materials:

  • DOPO-HDA (from Part A)

  • Adipic acid (AA)

  • Hexamethylenediamine (HMDA)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Salt Formation:

    • Prepare a solution of DOPO-HDA in THF. In a separate vessel, prepare a solution of an equimolar amount of HMDA in THF. Mix the two solutions to form the polyamide salt, which will precipitate.

    • Separately, prepare the conventional Nylon 6,6 salt by mixing equimolar solutions of adipic acid and HMDA in methanol.[7]

  • Polymerization:

    • Combine the desired ratio of the DOPO-HDA/HMDA salt and the AA/HMDA salt in a reaction vessel suitable for polycondensation.

    • Carry out the polymerization under standard conditions for Nylon 6,6 synthesis (high temperature and vacuum) to drive off water and form the copolymer.

Polyamide_Synthesis cluster_functionalization Monomer Functionalization cluster_polymerization Copolymerization DMt3HD This compound Isomerization Isomerization (Base-catalyzed) DMt3HD->Isomerization DMt2HD Dimethyl trans-2-Hexenedioate Isomerization->DMt2HD Michael_Addition Michael Addition with DOPO DMt2HD->Michael_Addition DOPO_Ester DOPO-functionalized Ester Michael_Addition->DOPO_Ester Hydrolysis Hydrolysis (De-esterification) DOPO_Ester->Hydrolysis DOPO_HDA DOPO-functionalized Diacid (DOPO-HDA) Hydrolysis->DOPO_HDA Salt_Formation Salt Formation with HMDA DOPO_HDA->Salt_Formation Polycondensation Melt Polycondensation Salt_Formation->Polycondensation with Adipic Acid/HMDA salt FR_Polyamide Flame-Retardant Polyamide Polycondensation->FR_Polyamide

Caption: Synthesis of flame-retardant polyamides from DMt3HD.

General Protocol for Melt Polycondensation of Unsaturated Polyesters

While enzymatic polymerization is preferred for preserving the double bond, conventional melt polycondensation can also be employed, particularly for producing bulk polyesters where some loss of unsaturation may be acceptable.

Materials:

  • This compound (DMt3HD)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium(IV) isopropoxide or antimony trioxide)

  • Antioxidant (e.g., triphenyl phosphite)

Procedure:

  • Esterification Stage:

    • Charge the DMt3HD, diol (with a slight molar excess of diol), and antioxidant into a reactor equipped with a stirrer, nitrogen inlet, and a distillation column.

    • Heat the mixture under a nitrogen blanket to 150-190 °C to initiate the transesterification reaction, distilling off the methanol byproduct.

  • Polycondensation Stage:

    • After the majority of the methanol has been removed, add the catalyst.

    • Gradually increase the temperature to 220-250 °C while slowly reducing the pressure to below 1 mmHg.

    • Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved.

  • Product Extrusion:

    • Extrude the molten polymer from the reactor under nitrogen pressure and cool it to obtain the solid polyester.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure of the polymer, verifies the incorporation of monomers, and can be used to determine the extent of side reactions (e.g., loss of the double bond).
FTIR Spectroscopy Identifies characteristic functional groups in the polymer, such as ester or amide linkages and the C=C double bond.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Conclusion and Future Outlook

This compound is a promising bio-based monomer for the development of specialty polymers. Its internal double bond provides a handle for creating functional materials through two primary routes: direct polymerization to form unsaturated polyesters with sites for subsequent modification, and pre-polymerization functionalization to create high-performance copolymers like flame-retardant polyamides. While the literature currently emphasizes the latter, further research into direct polymerization methods such as ADMET or controlled radical polymerization could unlock new classes of materials with unique architectures and properties. The versatility of DMt3HD positions it as a key building block in the future of sustainable and advanced polymer science.

References

The Strategic Utility of Dimethyl trans-3-Hexenedioate as a Versatile Precursor in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide explores the synthetic versatility of dimethyl trans-3-hexenedioate, a C6 unsaturated diester, as a strategic starting material for a variety of high-value fine chemicals. We provide detailed application notes and step-by-step protocols for its transformation into key chemical building blocks, including saturated diesters, chiral lactones, and functionalized cyclic systems. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development who are seeking innovative and efficient pathways to complex molecules.

Introduction: The Untapped Potential of a Non-conjugated Unsaturated Diester

This compound is a bifunctional molecule featuring two ester groups and a centrally located trans-alkene. This unique arrangement of functional groups makes it a highly attractive, yet underutilized, precursor for chemical synthesis. Unlike its conjugated analog, dimethyl muconate, the non-conjugated nature of the double bond in this compound allows for distinct reactivity patterns, enabling selective transformations at either the alkene or the ester functionalities.

This guide will illuminate three principal applications of this compound as a synthetic precursor:

  • A Direct Route to Saturated Linear Diesters: Through catalytic hydrogenation, this compound is readily converted to dimethyl adipate, a key monomer for engineering plastics and a precursor for various industrial chemicals.

  • A Gateway to Chiral Lactones: A two-step sequence involving selective oxidation of the alkene to a ketone, followed by asymmetric reduction, provides access to valuable chiral hydroxy-esters, which are immediate precursors to enantiomerically enriched lactones – prevalent motifs in natural products and pharmaceuticals.

  • A Platform for Functionalized Cyclic Architectures: Following derivatization, the strategic placement of terminal alkenes allows for the application of ring-closing metathesis (RCM) to construct functionalized carbocyclic and heterocyclic scaffolds.

Part 1: Synthesis of the Precursor: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The following protocol details the synthesis of this compound via the palladium-catalyzed oxidative carbonylation of 1,3-butadiene.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-butadiene

  • Methanol

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Lithium chloride (LiCl)

  • Carbon monoxide (CO)

  • Oxygen (O₂)

  • 1,1-Dimethoxycyclohexane (as solvent/water scavenger)

  • High-pressure autoclave (e.g., Hastelloy)

Procedure:

  • Reactor Charging: To a 500 mL high-pressure autoclave, add palladium(II) chloride (0.444 g, 2.5 mmol), copper(II) chloride (3.36 g, 25 mmol), lithium chloride (0.21 g, 5 mmol), methanol (1.03 g, 32 mmol), and 1,1-dimethoxycyclohexane (144 g, 1000 mmol).

  • Butadiene Addition: Seal the autoclave and charge with 1,3-butadiene (54 g, 1000 mmol) as a liquefied gas.

  • Pressurization and Heating: Pressurize the autoclave with carbon monoxide to an initial pressure of 1600 psig and heat the reaction mixture to 100 °C with stirring.

  • Reaction Initiation and Progression: Initiate the reaction by introducing oxygen (100 psig) and an additional charge of carbon monoxide (100 psig) to reach a total pressure of 1800 psig. Monitor the reaction progress by observing the pressure drop.

  • Oxygen and Carbon Monoxide Feed: Maintain the reaction by periodically re-pressurizing with oxygen (50 psig) and carbon monoxide (100 psig) as the pressure decreases.

  • Reaction Quench and Work-up: After the reaction is complete (indicated by the cessation of pressure drop, typically after several hours), cool the autoclave to room temperature and carefully vent the excess gas.

  • Isolation and Purification: Separate the solid catalyst from the liquid reaction mixture by filtration. The crude product is then purified by fractional vacuum distillation to yield this compound (boiling point 123 °C at 9 mmHg) as a mixture of cis and trans isomers, with the trans isomer being predominant.[1]

Data Summary Table:

ParameterValue
Butadiene Conversion~55%
Selectivity to Dimethyl hex-3-enedioate~74 mol%
trans:cis Isomer Ratio~3:1
Boiling Point (trans-isomer)123 °C @ 9 mmHg

Part 2: Application in Fine Chemical Synthesis

Application 1: Synthesis of Dimethyl Adipate via Catalytic Hydrogenation

The conversion of this compound to dimethyl adipate is a straightforward yet crucial transformation, providing access to a valuable industrial intermediate.[2]

Conceptual Workflow:

G start This compound process Catalytic Hydrogenation (H₂, Pd/C) start->process end Dimethyl Adipate process->end

Workflow for the hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation to Dimethyl Adipate

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • Reactor Setup: In a pressure vessel of a Parr hydrogenator, dissolve this compound (10 g, 58.1 mmol) in methanol (100 mL).

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon (0.5 g, 5 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield dimethyl adipate as a colorless oil. The product is typically of high purity and may not require further purification.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ProductDimethyl Adipate
Catalyst10 wt% Pd/C
Hydrogen Pressure50 psi
Typical Yield>95%
Application 2: A Pathway to Chiral δ-Lactones

The synthesis of chiral lactones is a significant endeavor in organic chemistry due to their prevalence in biologically active molecules.[3][4] this compound can serve as a precursor to chiral δ-lactones through a two-stage process: Wacker-type oxidation to a keto-diester, followed by asymmetric reduction and subsequent lactonization.

Conceptual Workflow:

G start This compound oxidation Wacker-type Oxidation (PdCl₂, O₂) start->oxidation intermediate Dimethyl 3-oxohexanedioate oxidation->intermediate reduction Asymmetric Reduction (Chiral Catalyst or Enzyme) intermediate->reduction hydroxy_ester Chiral Hydroxy-ester reduction->hydroxy_ester lactonization Lactonization (Acidic work-up) hydroxy_ester->lactonization end Chiral δ-Lactone lactonization->end

Workflow for the synthesis of chiral δ-lactones.

Experimental Protocol: Stage 1 - Wacker-Type Oxidation of this compound

This protocol is adapted from established procedures for the oxidation of internal alkenes.[5][6][7][8]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Iron(III) citrate

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Oxygen (O₂)

Procedure:

  • Catalyst Preparation: In a reaction vessel, add PdCl₂ (8.9 mg, 0.050 mmol) and Fe(III) citrate (12 mg, 0.050 mmol).

  • Solvent Addition: Purge the vessel with oxygen and add a mixture of DME (3.0 mL) and water (1.0 mL). Stir the mixture at room temperature.

  • Substrate Addition: Slowly add this compound (86 mg, 0.50 mmol) to the reaction mixture over 23 hours using a syringe pump.

  • Reaction Completion: After the addition is complete, continue stirring for an additional hour.

  • Work-up and Isolation: Dilute the reaction mixture with diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, dimethyl 3-oxohexanedioate, can be purified by column chromatography.

Experimental Protocol: Stage 2 - Asymmetric Reduction and Lactonization

This protocol outlines a general approach using a biocatalyst, which often provides high enantioselectivity.[3][9][10]

Materials:

  • Dimethyl 3-oxohexanedioate

  • Alcohol dehydrogenase (ADH) or a suitable ketoreductase (KRED)

  • NADP⁺ or NAD⁺ (cofactor)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • Reaction Mixture Preparation: In a buffered solution, dissolve dimethyl 3-oxohexanedioate, glucose, and the NAD(P)⁺ cofactor.

  • Enzyme Addition: Add the alcohol dehydrogenase/ketoreductase and the glucose dehydrogenase for cofactor regeneration.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion of the keto-diester to the hydroxy-ester by TLC or HPLC.

  • Work-up and Lactonization: Once the reduction is complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to induce lactonization.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the resulting chiral δ-lactone by column chromatography.

Application 3: Synthesis of Cyclic Scaffolds via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the construction of cyclic molecules.[11][12] By first functionalizing the ester groups of this compound with terminal alkenes, the resulting diene can undergo RCM to form a functionalized cycloalkene.

Conceptual Workflow:

G start This compound functionalization Functionalization (e.g., reduction to diol, then allylation) start->functionalization diene Diene Intermediate functionalization->diene rcm Ring-Closing Metathesis (Grubbs' Catalyst) diene->rcm end Cyclic Product rcm->end

Workflow for the synthesis of cyclic compounds via RCM.

Illustrative Protocol: RCM of a Diallyl Derivative

This protocol is based on the RCM of a similar substrate, diethyl diallylmalonate, and can be adapted for derivatives of this compound.[13][14]

Materials:

  • Diallyl derivative of trans-3-hexenedioic acid (prepared by reduction of the dimethyl ester to the diol followed by allylation)

  • Grubbs' second-generation catalyst

  • Dry, degassed dichloromethane (DCM)

Procedure:

  • Catalyst Solution: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of Grubbs' second-generation catalyst (e.g., 16 mg, 0.02 mmol) in dry, degassed DCM (10 mL).

  • Substrate Addition: To the catalyst solution, add the diallyl derivative of trans-3-hexenedioic acid (e.g., 0.416 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Dilute the mixture with diethyl ether and filter through a plug of silica gel.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired cyclic olefin.

Conclusion

This compound is a versatile and economically viable precursor for a range of valuable fine chemicals. The protocols and application notes provided herein demonstrate its utility in the synthesis of saturated diesters, chiral lactones, and complex cyclic systems. The strategic location of its functional groups allows for a diverse array of chemical transformations, making it a valuable addition to the synthetic chemist's toolbox. Further exploration of its reactivity is encouraged to unlock its full potential in the development of novel materials and pharmaceuticals.

References

Application Notes & Protocols: Analytical Techniques for Monitoring Dimethyl trans-3-Hexenedioate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemistry and Analytical Challenges of Dimethyl trans-3-Hexenedioate

This compound (DMt3HD) is a versatile C8 diester featuring a non-conjugated carbon-carbon double bond.[1][2] Its utility in organic synthesis is expanding, particularly as a precursor for novel monomers in polymer science. A key feature of its reactivity is the ability to undergo a base-catalyzed isomerization, shifting the double bond from the β-γ position to the α-β position (to form Dimethyl trans-2-Hexenedioate, DMt2HD).[3][4][5][6] This isomerization activates the molecule for subsequent nucleophilic attacks, such as Michael additions, making it a valuable building block for functionalized materials.[3][5][7]

Monitoring the progress of these reactions—isomerization, subsequent additions, or hydrolysis of the ester groups—is critical for process optimization, yield calculation, and mechanistic studies. The choice of analytical technique depends on the specific transformation being investigated, the reaction matrix, and the desired level of detail (qualitative vs. quantitative). This guide provides an in-depth analysis of the most effective analytical techniques and detailed protocols for their implementation.

Logical Framework for Analytical Method Selection

The optimal analytical strategy is dictated by the specific chemical transformation. The following decision-making workflow provides a logical path to selecting the most appropriate technique.

MethodSelection start What is the primary reaction being monitored? q_volatility Are reactants and products volatile and thermally stable? start->q_volatility q_chromophore Do reactants or products possess a UV chromophore? q_volatility->q_chromophore No gcms Gas Chromatography-Mass Spectrometry (GC-MS) q_volatility->gcms Yes q_realtime Is real-time, non-invasive monitoring required? q_chromophore->q_realtime No hplc High-Performance Liquid Chromatography (HPLC-UV) q_chromophore->hplc Yes q_functional_group Is tracking of specific functional group changes sufficient? q_realtime->q_functional_group No nmr Nuclear Magnetic Resonance (NMR) q_realtime->nmr Yes q_functional_group->nmr No, structural detail needed ftir Fourier-Transform Infrared (FTIR) q_functional_group->ftir Yes

Caption: Decision workflow for selecting an analytical technique.

Comparative Overview of Recommended Analytical Techniques

The selection of an analytical method is a trade-off between speed, resolution, structural information, and quantitation accuracy.

Technique Primary Application for DMt3HD Advantages Limitations
GC-MS Monitoring isomerization (DMt3HD → DMt2HD) and subsequent volatile additions.High resolution for isomers; provides mass for peak identification; excellent for volatile compounds.[8][9]Requires volatile and thermally stable analytes; destructive.
¹H NMR Real-time monitoring of any reaction; structural elucidation of products.Non-destructive; provides rich structural information; highly quantitative.[10][11][12]Lower sensitivity than MS; requires deuterated solvents; can have overlapping signals.[13]
HPLC-UV Monitoring hydrolysis to diacids or reactions with UV-active nucleophiles.Suitable for non-volatile products (e.g., diacids, salts); robust and quantitative.[14][15]DMt3HD itself lacks a strong chromophore; may require derivatization for sensitive detection.
FTIR Qualitative, real-time tracking of functional group changes (C=C, C=O).Fast, non-invasive (with ATR probe); provides real-time kinetic data on functional groups.[16]Provides limited structural information; difficult for complex mixtures.

Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Causality

GC-MS is the premier technique for monitoring the isomerization of DMt3HD to DMt2HD and subsequent reactions with volatile nucleophiles.[4][5][6] Separation by gas chromatography is based on the partitioning of analytes between a gaseous mobile phase and a liquid stationary phase within a capillary column.[17] Because DMt3HD and its isomer DMt2HD have the same mass (MW 172.18 g/mol ) but different structures, their retention times on a suitable GC column will differ, allowing for their separation and quantification.[1] The mass spectrometer detector provides confirmation of the identity of each peak by its mass-to-charge ratio and fragmentation pattern.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 1. Aliquot Reaction Mixture (e.g., 10 µL) p2 2. Quench Reaction (if necessary) p1->p2 p3 3. Dilute in Solvent (e.g., Ethyl Acetate) p2->p3 p4 4. Add Internal Standard (e.g., Dodecane) p3->p4 a1 5. Inject into GC-MS p4->a1 a2 6. Separate on Capillary Column a1->a2 a3 7. Detect by MS a2->a3 d1 8. Integrate Peak Areas a3->d1 d2 9. Calculate Relative Concentrations d1->d2

Caption: General workflow for GC-MS reaction monitoring.

Protocol: Monitoring Isomerization of DMt3HD to DMt2HD

1. Materials and Reagents:

  • Reaction mixture aliquots

  • Ethyl acetate (or other suitable solvent like Dichloromethane)

  • Internal Standard (IS) solution (e.g., Dodecane in ethyl acetate, 1 mg/mL)

  • 2 mL GC vials with septa caps

2. Instrumentation and Conditions: This protocol is a starting point and must be optimized for the specific instrument and reaction.

Parameter Setting Justification
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A mid-polarity column provides good resolution for these isomers.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Vol. 1 µL (Split mode, 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates solvent and analytes from potential higher-boiling byproducts.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Scan Range 40 - 400 m/zCovers the mass of reactants, products, and expected fragments.

3. Procedure:

  • At designated time points, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction vessel.

  • Immediately quench the aliquot in a GC vial containing 1.0 mL of ethyl acetate to stop the reaction and dilute the sample. Note: If the reaction is slow at room temperature, quenching may not be necessary.

  • Add a known volume (e.g., 100 µL) of the internal standard solution to the vial. The IS is crucial for accurate quantification as it corrects for variations in injection volume.

  • Cap the vial and vortex thoroughly.

  • Analyze the sample using the GC-MS conditions outlined above.

  • Identify the peaks for DMt3HD, DMt2HD, and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for each component.

  • Calculate the relative concentration or conversion by comparing the ratio of the analyte peak area to the internal standard peak area over time.

Application Note 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle and Causality

NMR spectroscopy is an exceptionally powerful, non-destructive technique for monitoring reactions in solution.[10][11] It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons).[11] Protons in different chemical environments within a molecule will resonate at different frequencies, producing a unique spectrum. By monitoring the disappearance of signals corresponding to the starting material (DMt3HD) and the appearance of new signals for the product, one can directly observe the reaction progress in real-time.[12][13] The area under each peak (integration) is directly proportional to the number of protons it represents, allowing for straightforward quantification of the reactant-to-product ratio.[11]

Protocol: In-situ Monitoring of a Michael Addition to DMt2HD

1. Materials and Reagents:

  • NMR-compatible reaction vessel or standard 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) that is compatible with the reaction chemistry.

  • Reactants: DMt3HD, base catalyst, and nucleophile (e.g., a thiol or amine).

  • Internal standard (optional, for absolute quantification), e.g., Mesitylene or 1,3,5-Trichlorobenzene.

2. Instrumentation and Conditions:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Standard ¹H acquisition parameters (e.g., 30-degree pulse, 2-5 second relaxation delay, 8-16 scans).

3. Expected ¹H NMR Signals:

  • DMt3HD (Reactant): Expect signals for the methoxy protons (-OCH₃) around 3.7 ppm, the allylic protons (-CH₂-C=C) around 3.1 ppm, and the vinylic protons (-CH=CH-) around 5.7 ppm.[6]

  • DMt2HD (Isomerized Intermediate): The vinylic protons will shift significantly due to conjugation with the ester carbonyl, appearing further downfield (~6.0-7.0 ppm).

  • Michael Adduct (Product): New signals will appear corresponding to the protons on the newly formed C-C or C-X bond, and the original vinylic signals will disappear.

Compound Key Protons Approx. Chemical Shift (ppm in CDCl₃) Appearance
DMt3HD-OCH₃~3.70Singlet
-CH₂-~3.15Multiplet
-CH=CH-~5.70Multiplet
Michael Adduct-OCH₃~3.65-3.75Multiple Singlets
Aliphatic CH, CH₂~2.0-3.5Complex Multiplets

4. Procedure:

  • Prepare a stock solution of DMt3HD in the chosen deuterated solvent within an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity of the starting material and record the initial peak integrals.

  • Add the catalyst and nucleophile directly to the NMR tube.

  • Quickly mix the contents and re-insert the tube into the spectrometer.

  • Acquire spectra at regular time intervals (e.g., every 10-15 minutes) to monitor the changes in the proton signals.[13]

  • Process the spectra (phasing, baseline correction).

  • Integrate a well-resolved peak for the starting material and a well-resolved peak for the product.

  • Calculate the reaction conversion at each time point using the formula: Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100

Application Note 3: High-Performance Liquid Chromatography (HPLC)

Principle and Causality

HPLC is ideal for analyzing reactions where the products are non-volatile, such as the hydrolysis of DMt3HD to its corresponding diacid, trans-3-hexenedioic acid. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14][15] For this application, reversed-phase HPLC is most suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase (like a methanol/water or acetonitrile/water mixture).[18] The more polar diacid product will elute earlier than the less polar diester starting material. Detection is typically achieved with a UV detector; while the C=C bond has some UV absorbance, detection of the diacid is more sensitive at low wavelengths (~205-210 nm).

Protocol: Monitoring Hydrolysis of DMt3HD

1. Materials and Reagents:

  • Reaction mixture aliquots

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid or Phosphoric Acid

  • Mobile Phase B: HPLC-grade Acetonitrile or Methanol

  • 2 mL HPLC vials with septa caps

2. Instrumentation and Conditions: This is a starting point and requires optimization.

Parameter Setting Justification
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for separating compounds of varying polarity.
Mobile Phase Gradient: 30% B to 95% B over 10 minA gradient ensures elution of both the polar diacid and the non-polar diester in a reasonable time.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV/Vis or PDA at 210 nmWavelength for detecting the carboxylic acid and ester functional groups.

3. Procedure:

  • At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction.

  • Dilute the aliquot in a known volume (e.g., 950 µL) of a 50:50 mixture of water/acetonitrile in an HPLC vial. This stops the reaction and prepares the sample for injection.

  • Cap the vial and vortex.

  • Analyze using the HPLC conditions above.

  • The diacid product will elute first, followed by the DMt3HD starting material.

  • Quantify the reaction progress by constructing a calibration curve with standards of known concentration or by using the relative peak area percentage method, assuming the response factors are similar.

References

Troubleshooting & Optimization

Common side reactions in "Dimethyl trans-3-Hexenedioate" polymerization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Acyclic Diene Metathesis (ADMET) Polymerization of Dimethyl trans-3-Hexenedioate

Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Acyclic Diene Metathesis (ADMET) polymerization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.

Part 1: Foundational Concepts - FAQs

Before diving into troubleshooting, it's crucial to have a solid understanding of the core principles of ADMET polymerization, especially as it applies to this compound.

Q1: What is ADMET polymerization and why is it suitable for this compound?

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization method used to synthesize unsaturated polymers from α,ω-dienes.[1] The reaction is driven forward by the removal of a small, volatile byproduct, typically ethylene gas.[1] this compound is an ideal monomer for this process because it is an α,ω-diene, meaning it has double bonds at both ends of the molecule, allowing for the linear chain growth characteristic of ADMET. This method offers excellent control over polymer architecture, which is often difficult to achieve with traditional radical polymerizations.[1]

Q2: Which catalysts are recommended for this polymerization, and what are their key differences?

For ADMET polymerization of functionalized monomers like this compound, ruthenium-based Grubbs catalysts are the industry standard due to their high functional group tolerance and stability.[2]

Catalyst GenerationCommon NameKey Characteristics
First Generation Grubbs Catalyst G1Good stability, but lower activity compared to later generations.
Second Generation Grubbs Catalyst G2Higher activity and broader substrate scope due to the N-heterocyclic carbene (NHC) ligand.[3]
Third Generation Grubbs Catalyst G3Fast-initiating catalyst, useful for rapid polymerizations, but can be less stable.[2]
Hoveyda-Grubbs HG2High stability and lower catalyst leaching, but may require higher temperatures to initiate.[2]

The choice of catalyst will depend on the desired reaction kinetics, temperature, and the specific purity of your monomer. For monomers with ester functionalities, Second Generation catalysts like G2 or HG2 often provide a good balance of reactivity and stability.[3]

Q3: What is the primary driving force for the ADMET polymerization reaction?

The polymerization is an equilibrium process. To achieve high molecular weight polymers, the equilibrium must be shifted towards the product side. This is accomplished by the continuous and efficient removal of the volatile ethylene byproduct from the reaction mixture.[4] This is typically done by conducting the reaction under high vacuum or by purging with an inert gas. Failure to effectively remove ethylene is a common cause of low molecular weight polymers.[4]

Part 2: Troubleshooting Common Side Reactions and Issues

This section addresses the most common problems encountered during the ADMET polymerization of this compound.

Issue 1: Low Molecular Weight and/or Low Monomer Conversion

This is the most frequent challenge in ADMET polymerization. If your Gel Permeation Chromatography (GPC) results show a low number-average molecular weight (Mn), consider the following causes.

Possible Causes & Solutions:

  • Inefficient Ethylene Removal: As a condensation polymerization, the removal of the ethylene byproduct is critical to drive the reaction to completion.[4]

    • Troubleshooting:

      • Ensure your reaction vessel is under a high vacuum (typically <100 mTorr).

      • Check for leaks in your vacuum setup.

      • Increase the surface area of the reaction mixture through vigorous stirring to facilitate ethylene escape.

  • Catalyst Decomposition: Grubbs catalysts, while robust, are sensitive to certain conditions and impurities.[5][6]

    • Troubleshooting:

      • Temperature: High temperatures (>70-80 °C) can lead to catalyst decomposition, forming inactive ruthenium species and potentially causing side reactions like olefin isomerization.[3] If high temperatures are necessary for solubility, choose a more thermally stable catalyst like a Hoveyda-Grubbs type.

      • Impurities: Protic impurities like water or alcohols can react with and deactivate the catalyst.[5][7] Ensure your monomer and solvent are rigorously dried before use.

  • Monomer Purity: The presence of monofunctional olefins will act as chain stoppers, severely limiting the molecular weight.

    • Troubleshooting:

      • Purification: Purify the this compound monomer immediately before use. Distillation or column chromatography are effective methods.[8]

      • Characterization: Verify monomer purity using ¹H NMR and GC-MS to ensure the absence of chain-terminating impurities.

Workflow for Diagnosing Low Molecular Weight

Caption: Troubleshooting workflow for low molecular weight polymer.

Issue 2: Olefin Isomerization and Unidentified Side Products

The appearance of unexpected peaks in your ¹H NMR spectrum or a broadening of the polydispersity index (PDI) can indicate side reactions.

Possible Causes & Solutions:

  • Catalyst Decomposition into Hydride Species: At elevated temperatures, Grubbs catalysts can decompose into ruthenium-hydride species.[3] These species are not active for metathesis but can catalyze the isomerization of the double bonds within your polymer backbone.[3]

    • Troubleshooting:

      • Lower Reaction Temperature: Conduct the polymerization at the lowest possible temperature that maintains monomer solubility and catalyst activity (e.g., 40-60 °C).

      • Optimize Reaction Time: Prolonged reaction times, especially at high temperatures, increase the likelihood of catalyst decomposition. Monitor the reaction by GPC and stop it once the molecular weight plateaus.

  • Secondary Metathesis (Backbiting): In some cases, the catalyst can react with a double bond within a formed polymer chain, leading to cyclic oligomers. This is more common in dilute solutions.

    • Troubleshooting:

      • Increase Monomer Concentration: Running the polymerization under bulk (solvent-free) or in a highly concentrated solution favors intermolecular chain growth over intramolecular cyclization.[3]

Part 3: Experimental Protocols

To ensure reproducibility and minimize side reactions, follow these validated protocols.

Protocol 1: Purification of this compound Monomer

Objective: To remove potential chain-terminating impurities and catalyst poisons.

  • Initial Wash: Dissolve the crude monomer in diethyl ether and wash with a 5% sodium bicarbonate solution, followed by deionized water, and finally a brine solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.

  • Distillation: Perform a fractional distillation under reduced pressure to obtain the pure monomer. Collect the fraction with the correct boiling point and verify its purity (>99%) by ¹H NMR and GC-MS.

  • Storage: Store the purified monomer under an inert atmosphere and at a low temperature (-20 °C) to prevent degradation.

Protocol 2: General ADMET Polymerization Procedure

Objective: To synthesize high molecular weight poly(this compound).

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with dry argon.

  • Reagents: In a glovebox, add the purified this compound monomer to the flask. If using a solvent (e.g., dry toluene), add it at this stage.

  • Degassing: Subject the monomer/solvent mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add the Grubbs catalyst (e.g., G2, typically at a monomer-to-catalyst ratio of 500:1 to 1000:1).

  • Reaction: Immediately place the flask under a high vacuum (<100 mTorr) and immerse it in a preheated oil bath at the desired temperature (e.g., 50 °C).

  • Monitoring: Allow the reaction to proceed with vigorous stirring. The viscosity of the mixture should noticeably increase. The reaction time can range from a few hours to 24 hours.

  • Termination: To quench the reaction, remove the vacuum and add a few drops of ethyl vinyl ether.[9] Stir for 30 minutes.

  • Purification: Dissolve the polymer in a minimal amount of dichloromethane and precipitate it into cold methanol.[9] Filter the solid polymer and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer by GPC (for Mn, Mw, and PDI), ¹H NMR (to confirm structure and check for side products), and DSC (for thermal properties).

ADMET Polymerization Mechanism

ADMET_Mechanism catalyst [Ru]=CHPh (Catalyst) intermediate1 Metallacyclobutane Intermediate catalyst->intermediate1 + Monomer monomer H₂C=CH-(CH₂)n-CH=CH₂ (Monomer) monomer->intermediate1 active_species [Ru]=CH-(CH₂)n-CH=CH₂ intermediate1->active_species - Ph-CH=CH₂ polymer ...-CH=CH-(CH₂)n-CH=CH-(CH₂)n-... active_species->polymer + Monomer (n) ethylene H₂C=CH₂ (Ethylene Gas) polymer->ethylene - Ethylene (n) (Drives Reaction)

Caption: Catalytic cycle of ADMET polymerization.

References

How to avoid isomerization of "Dimethyl trans-3-Hexenedioate" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Dimethyl trans-3-Hexenedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing isomerization during its synthesis. We will explore the causality behind experimental choices, offer robust troubleshooting protocols, and answer frequently encountered questions to ensure you achieve high stereochemical purity in your final product.

Introduction: The Challenge of Stereochemical Integrity

Dimethyl 3-hexenedioate is a valuable building block in organic synthesis, notable for its bifunctional nature, containing both alkene and ester moieties. The geometric configuration of the carbon-carbon double bond—whether it is cis or trans—is critical, as it dictates the three-dimensional structure and subsequent reactivity of molecules derived from it. The trans isomer is often the desired product due to its thermodynamic stability.[1][2][3][4][5] However, the energy barrier for isomerization is not insurmountable, and various factors during synthesis and purification can inadvertently lead to the formation of the undesired cis isomer, compromising product purity and yield.

This guide provides a comprehensive framework for synthesizing this compound with high stereochemical fidelity and troubleshooting common isomerization issues.

Part 1: Troubleshooting Guide - Diagnosing and Solving Isomerization

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Scenario 1: My final product is a mixture of cis and trans isomers immediately after the reaction. How can I improve the trans selectivity?

Answer: Poor stereoselectivity originating from the primary reaction is a common issue. The choice of synthesis route is paramount for establishing the initial trans configuration. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for generating trans (E) alkenes with high selectivity.[6][7][8][9] If your initial reaction is producing a mixture, the cause likely lies within your HWE reaction conditions.

Possible Causes & Solutions:

  • Suboptimal Phosphonate Reagent: The structure of the phosphonate ylide directly influences the transition state that determines the final alkene geometry.

    • Solution: Use phosphonates with less bulky ester groups (e.g., diethyl or dimethyl phosphonates). For the synthesis of this compound, a methyl-substituted phosphonate like Trimethyl phosphonoacetate is ideal.

  • Incorrect Base and Counterion: The nature of the base and its corresponding counterion affects the reversibility of the initial addition step and the stability of the intermediate oxaphosphetane.[7]

    • Solution: Employ sodium or lithium bases such as Sodium Hydride (NaH) or n-Butyllithium (n-BuLi).[10] These bases promote the formation of the thermodynamically favored trans-alkene by allowing the reaction intermediates to equilibrate. Avoid potassium bases like KHMDS, especially with crown ethers, as these are known to favor the kinetic cis (Z) product.[10]

  • Low Reaction Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can trap the kinetically favored cis product by preventing the intermediates from equilibrating to the more stable trans pathway.

    • Solution: Allow the reaction to warm to room temperature (approx. 23 °C). This provides the necessary energy for the intermediates to equilibrate, strongly favoring the formation of the trans product.[10]

  • Solvent Effects: The solvent can influence the geometry of the transition state.

    • Solution: Aprotic, non-polar to moderately polar solvents like Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME) are generally preferred for the HWE reaction.[8]

G trans_alkene This compound carbocation Carbocation Intermediate (Rotation around C-C bond occurs) trans_alkene->carbocation + H+ proton H+ (from silica gel) carbocation->trans_alkene - H+ cis_alkene Dimethyl cis-3-Hexenedioate carbocation->cis_alkene - H+

References

Purification challenges of "Dimethyl trans-3-Hexenedioate" and its polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl trans-3-Hexenedioate and its derived polymers. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address the nuanced purification challenges associated with this unsaturated monomer and its corresponding polyesters. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Purification of this compound (Monomer)

The purity of the monomer is paramount for achieving polymers with desired, reproducible properties. Contaminants, particularly the cis-isomer and residual synthesis reagents, can act as chain terminators or alter the polymer's final architecture and characteristics.

Frequently Asked Questions (FAQs) - The Monomer

Q1: What are the basic physical properties of this compound?

A1: this compound is a diester with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol .[1][2] It is typically a white or colorless to light yellow liquid or low-melting solid.[1][3] Key properties are summarized below.

PropertyValueSource
CAS Number 25126-93-6[2][3]
Molecular Formula C8H12O4[1]
Molecular Weight 172.18 g/mol [1]
Appearance White/Colorless to Light Yellow Powder/Lump/Liquid[3]
Boiling Point 125°C @ 2 mmHg[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[4]

Q2: Why is the trans isomer specifically important?

A2: The geometry of the double bond is critical. The linear, more planar structure of the trans isomer allows for more regular polymer chain packing, which can lead to materials with higher crystallinity, distinct thermal properties (e.g., melting point), and different mechanical properties compared to polymers made from the kinked cis isomer or a mix of isomers.

Q3: Is the monomer prone to degradation during storage?

A3: As an unsaturated ester, it is susceptible to slow, spontaneous polymerization or isomerization over time, especially when exposed to light, heat, or contaminants. For long-term storage, it is advisable to keep it in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Guide - Monomer Purification

Q: My synthesized Dimethyl 3-Hexenedioate contains the cis isomer. How can I isolate the pure trans form?

A: This is the most common challenge. The choice between fractional distillation and recrystallization depends on the physical properties of the isomers and the scale of your synthesis.

  • Root Cause: The synthesis of unsaturated diesters can often lead to a mixture of geometric isomers. The separation is challenging because cis and trans isomers often have very similar physical properties.

  • Solution 1: Fractional Vacuum Distillation. This technique separates compounds based on differences in boiling points.[6][7] While effective for many esters, the boiling points of cis/trans isomers can be very close, requiring a highly efficient fractionating column with many theoretical plates for good separation.[8][9] There is also a risk of thermal isomerization at high temperatures.[10]

  • Solution 2: Recrystallization. This is often the preferred and more effective method if the trans isomer is a solid at or near room temperature. The principle is based on the differential solubility of the isomers in a chosen solvent system at varying temperatures.[11] The more symmetrical trans isomer typically packs more efficiently into a crystal lattice, making it less soluble and easier to crystallize out from a solution containing both isomers.

Q: I'm concerned about thermal isomerization or premature polymerization during purification by distillation. What precautions should I take?

A: These are valid concerns due to the double bond. High temperatures can provide the activation energy needed for both unwanted reactions.

  • Root Cause: The π-bond in the alkene is susceptible to both radical-initiated polymerization and heat-induced isomerization.

  • Preventative Measures:

    • Use High Vacuum: Distilling under a high vacuum (e.g., <1 mmHg) significantly lowers the required boiling temperature, minimizing thermal stress on the molecule.[9]

    • Incorporate a Polymerization Inhibitor: Add a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask. This will inhibit the initiation of any unwanted polymerization.

    • Maintain Minimum Residence Time: Do not heat the distillation pot for longer than necessary. Plan the distillation to proceed efficiently once the target temperature and pressure are reached.

Q: How can I confirm the purity and isomeric identity of my final monomer?

A: A combination of analytical techniques is essential for unambiguous confirmation.

  • Solution 1: Gas Chromatography-Mass Spectrometry (GC-MS). This is an excellent tool for assessing purity and separating isomers.[12] Highly polar capillary columns are often used to achieve separation between cis and trans isomers of unsaturated esters.[13] The mass spectrum will confirm the molecular weight (m/z 172.18).

  • Solution 2: Nuclear Magnetic Resonance (NMR) Spectroscopy.

    • ¹H NMR: The key diagnostic signals are the vinyl protons (-CH=CH-). In the trans isomer, these protons typically have a larger coupling constant (J-coupling), usually in the range of 12-18 Hz, compared to the cis isomer (6-12 Hz).

    • ¹³C NMR: The chemical shifts of the carbons in and adjacent to the double bond will differ between the cis and trans isomers. Quaternary carbons, if present, will show signals of lower intensity.[14] Spectra for the related saturated compound, Dimethyl Hexanedioate (Dimethyl Adipate), are available in public databases for comparison.[15]

Section 2: Purification of poly(this compound) (Polymer)

Purifying the polymer is crucial to remove unreacted monomer, catalysts, and low molecular weight oligomers, all of which can negatively impact the final material's performance and safety, a critical consideration for biomedical applications.

Frequently Asked Questions (FAQs) - The Polymer

Q1: What kind of polymer is poly(this compound)?

A1: It is an unsaturated polyester. The presence of a double bond in each repeat unit of the polymer backbone offers a site for post-polymerization modification or cross-linking.

Q2: What are typical solvents for this polymer?

A2: Polyesters are generally soluble in chlorinated solvents (like dichloromethane, chloroform), tetrahydrofuran (THF), and toluene.[16] The exact solubility will depend on the polymer's molecular weight and crystallinity.

Troubleshooting Guide - Polymer Purification

Q: My final polymer is contaminated with unreacted monomer and low molecular weight oligomers. What is the best method to purify it?

A: The most common and effective method for this scenario is re-precipitation .[]

  • Root Cause: Polymerization reactions, especially step-growth polycondensations, rarely go to 100% completion and often produce a distribution of chain lengths, including small oligomers.

  • Solution: Purification by Precipitation. This technique leverages the principle that long polymer chains are insoluble in certain liquids (non-solvents or precipitants) in which the monomer and small oligomers are soluble.[][18] The general workflow is to:

    • Dissolve the crude polymer in a minimal amount of a good solvent.

    • Slowly add this solution, with vigorous stirring, to a large volume of a non-solvent.

    • The high molecular weight polymer will precipitate out as a solid or fibrous mass.

    • The impurities (monomer, oligomers, catalyst) will remain dissolved in the solvent/non-solvent mixture.

    • The purified polymer is then collected by filtration and dried under vacuum.

Q: How do I choose the right solvent/non-solvent system for polymer precipitation?

A: The selection is critical for efficient purification.

  • Guiding Principle: You need a "good" solvent that readily dissolves the polymer and a "non-solvent" (also called an anti-solvent or precipitant) that is miscible with the good solvent but does not dissolve the polymer.[19]

  • Common Systems for Polyesters:

    • Solvent: Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF).

    • Non-Solvent: Methanol, Ethanol, Hexane, or cold Diethyl Ether.

  • Selection Strategy:

    • Test solubility on a small scale. Dissolve a few milligrams of your crude polymer in 0.5 mL of a potential "good" solvent.

    • In a separate vial, add the polymer solution dropwise to 5 mL of a potential "non-solvent."

    • An effective system will result in the immediate precipitation of the polymer. The supernatant should be clear.

Section 3: Protocols & Methodologies

Protocol 1: Purification of this compound by Recrystallization

This protocol assumes the trans isomer is a solid at or below room temperature and the cis isomer is a liquid or a more soluble solid.

  • Solvent Selection: In a small test tube, add ~50 mg of the crude monomer. Add a potential solvent (e.g., hexane, methanol, or a hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves. A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11][20]

  • Dissolution: Place the bulk of the crude monomer in an Erlenmeyer flask. Add the chosen solvent slowly while heating the flask gently (e.g., in a warm water bath) and swirling until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[21]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[11]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Confirm purity using GC-MS and NMR as described above.

Protocol 2: Purification of poly(this compound) by Precipitation
  • Dissolution: Dissolve the crude polymer (~1.0 g) in a minimal volume of a suitable good solvent (e.g., 10-20 mL of THF or Dichloromethane) in a beaker or flask. Stir until the solution is homogeneous.

  • Precipitation: In a separate, larger beaker, place a much larger volume (e.g., 100-200 mL) of a cold non-solvent (e.g., methanol or hexane).[22] Place this beaker on a magnetic stir plate and stir vigorously to create a vortex.

  • Addition: Using a pipette or dropping funnel, add the polymer solution dropwise into the center of the vortex of the stirring non-solvent. The polymer should precipitate immediately.[23]

  • Digestion: Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure all impurities are well-solvated in the liquid phase.

  • Isolation: Turn off the stirrer and collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter with fresh non-solvent.

  • Drying: Transfer the purified polymer to a pre-weighed vial and dry it thoroughly in a vacuum oven at a temperature well below its glass transition temperature until a constant weight is achieved.

Section 4: Visualized Workflows

Monomer Purification Workflow

The following diagram illustrates the decision-making process for purifying the this compound monomer.

MonomerPurification start Crude Monomer (cis/trans mixture) is_solid Is trans isomer a solid at RT? start->is_solid recrystallize Recrystallization (Preferred Method) is_solid->recrystallize  Yes distill Fractional Vacuum Distillation is_solid->distill No   analysis Purity Analysis (GC-MS, NMR) recrystallize->analysis distill->analysis

Caption: Decision workflow for monomer purification.

Polymer Purification Workflow

This diagram outlines the standard procedure for purifying the polymer via precipitation.

PolymerPurification cluster_workflow Precipitation Protocol step1 1. Dissolve Crude Polymer in 'Good' Solvent step2 2. Add Solution Dropwise to Stirred 'Non-Solvent' step1->step2 step3 3. Collect Precipitate via Filtration step2->step3 step4 4. Wash with Fresh Non-Solvent step3->step4 step5 5. Dry Under Vacuum step4->step5 final Pure, Dry Polymer step5->final start Crude Polymer start->step1

Caption: Standard workflow for polymer precipitation.

Troubleshooting Low Molecular Weight Polymer

This logic diagram helps diagnose common causes of obtaining low molecular weight polymers.

LowMW_Troubleshooting problem Problem: Low Molecular Weight Polymer cause1 Impure Monomers? problem->cause1 cause2 Incorrect Stoichiometry? problem->cause2 cause3 Reaction Conditions? problem->cause3 solution1 Re-purify monomers. Verify purity (NMR, GC-MS). cause1->solution1 Yes solution2 Accurately weigh reagents. Ensure 1:1 molar ratio of functional groups. cause2->solution2 Yes solution3 Increase reaction time/temp. Ensure efficient removal of condensation byproduct (e.g., methanol). cause3->solution3 Yes

Caption: Logic diagram for troubleshooting low MW polymer.

References

Byproducts formed during the synthesis of "Dimethyl trans-3-Hexenedioate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Dimethyl trans-3-Hexenedioate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, with a primary focus on the formation and management of reaction byproducts.

Introduction

This compound is a valuable unsaturated diester used as a building block in the synthesis of various organic molecules and polymers. Achieving high purity is critical for its successful application in subsequent synthetic steps. The two most common and effective routes for its synthesis are the Horner-Wadsworth-Emmons (HWE) olefination and olefin cross-metathesis. However, both methodologies can lead to the formation of specific byproducts that can complicate purification and compromise the yield and purity of the final product. This guide will provide a comprehensive overview of these byproducts and practical strategies to mitigate their formation and facilitate their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing this compound via the Horner-Wadsworth-Emmons (HWE) reaction?

A1: The HWE reaction, a modification of the Wittig reaction, is a preferred method for generating trans-(E)-alkenes. However, two main types of byproducts are commonly encountered:

  • Dimethyl cis-3-Hexenedioate: This is the geometric isomer of the desired product. While the HWE reaction strongly favors the formation of the trans-isomer, suboptimal reaction conditions can lead to the formation of the cis-isomer.[1]

  • Dialkyl Phosphate Byproduct: A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble dialkyl phosphate byproduct (e.g., diethyl phosphate if using triethyl phosphonoacetate), which is typically easy to remove during aqueous workup.[2][3]

Q2: I am observing a significant amount of the cis-isomer in my HWE reaction. What are the primary causes and how can I improve the trans-selectivity?

A2: Poor trans-(E)-selectivity in the HWE reaction can be attributed to several factors. The stereochemical outcome is largely dependent on the equilibration of the intermediate oxaphosphetanes.[1] To enhance the formation of the desired trans-isomer, consider the following:

  • Choice of Base and Cation: The use of lithium or sodium bases generally promotes higher (E)-selectivity compared to potassium bases.[1]

  • Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) often favor the thermodynamically more stable trans-isomer by allowing the intermediates to equilibrate.[1][2]

  • Steric Hindrance: Increased steric bulk on the aldehyde or the phosphonate reagent can also favor the formation of the trans-isomer.

Q3: What byproducts should I expect if I use olefin cross-metathesis to synthesize this compound?

A3: Olefin cross-metathesis, typically involving the reaction of two molecules of methyl acrylate catalyzed by a ruthenium complex like a Grubbs or Hoveyda-Grubbs catalyst, can be an efficient route. However, potential byproducts include:

  • Self-Metathesis Products: Homodimerization of methyl acrylate can occur, although this is often minimized by using an excess of one of the reactants.

  • Isomerized Products: Double bond migration can occur, leading to the formation of other isomers of the desired product.

  • Catalyst Decomposition Products: Particularly with second-generation Grubbs catalysts (which contain a tricyclohexylphosphine (PCy₃) ligand), the liberated PCy₃ can react with the electron-deficient methyl acrylate. This generates a reactive enolate that can lead to catalyst decomposition and the formation of various side products.[4][5] Using a phosphine-free catalyst, such as the Hoveyda-Grubbs second-generation catalyst, is highly recommended to avoid these side reactions.[3]

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) if I choose to use a standard Wittig reaction?

A4: While the HWE reaction is generally preferred for this synthesis, if a standard Wittig reaction is employed, the removal of the highly polar triphenylphosphine oxide (TPPO) byproduct is a common challenge. For a polar product like this compound, simple precipitation from a non-polar solvent is often ineffective. A highly effective method is the precipitation of TPPO as a metal salt complex. Treatment of the crude reaction mixture in a polar solvent like ethanol with zinc chloride (ZnCl₂) will form an insoluble ZnCl₂(TPPO)₂ complex that can be easily removed by filtration.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield in HWE reaction 1. Ineffective deprotonation of the phosphonate. 2. Reaction temperature is too low. 3. Steric hindrance.1. Use a stronger base such as NaH or LiHMDS. For base-sensitive substrates, consider Masamune-Roush conditions (LiCl and an amine base).[2] 2. Gradually increase the reaction temperature; many HWE reactions proceed efficiently at room temperature.[2] 3. Increase reaction time and/or concentration.
Poor trans to cis isomer ratio in HWE reaction 1. Reaction conditions favor the kinetic cis-product. 2. Insufficient equilibration of intermediates.1. Use Li⁺ or Na⁺ based bases instead of K⁺. 2. Increase the reaction temperature to favor the thermodynamically more stable trans-isomer.[1]
Reaction stalls or gives low yield in olefin cross-metathesis 1. Catalyst decomposition. 2. Insufficient removal of ethylene byproduct (if applicable).1. If using a Grubbs II catalyst with an acrylate, the liberated PCy₃ may be decomposing the catalyst. Switch to a Hoveyda-Grubbs II catalyst.[4][5] Consider adding a phenol-functionalized resin to quench reactive enolates.[4] 2. If applicable to the specific metathesis reaction, ensure efficient removal of any gaseous byproducts like ethylene by performing the reaction under a stream of inert gas or under vacuum.
Difficult removal of TPPO from Wittig reaction The polarity of the product is similar to that of TPPO.Use the zinc chloride precipitation method. Dissolve the crude product in ethanol and add a solution of ZnCl₂ to precipitate the TPPO complex.[6][7][8]
Unexpected peaks in ¹H NMR spectrum Presence of unreacted starting materials, isomeric byproducts, or solvent impurities.Compare the spectrum to known spectra of the starting materials and the desired product. Use the provided analytical data table to identify the cis-isomer. Check for common solvent impurities using reference tables.

Analytical Data for Product and Key Byproduct

Accurate identification of the desired product and its main geometric byproduct is crucial. The following table summarizes the expected ¹H NMR chemical shifts for the trans and cis isomers of Dimethyl 3-Hexenedioate.

Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Vinylic (-CH=CH-)~5.6mtrans vicinal: ~15-18
Allylic (=CH-CH₂-)~3.1m
Methyl (-OCH₃)~3.7s
Dimethyl cis-3-Hexenedioate Vinylic (-CH=CH-)~5.5mcis vicinal: ~10-12
Allylic (=CH-CH₂-)~3.2m
Methyl (-OCH₃)~3.7s

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The key differentiating feature is the larger vicinal coupling constant for the trans-isomer.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the synthesis, emphasizing conditions that favor the desired trans-isomer.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 3-formylpropionate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.05 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become clear as the sodium salt of the phosphonate forms.

  • Olefination: Cool the reaction mixture back to 0 °C and add a solution of methyl 3-formylpropionate (1.2 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) Byproduct via Zinc Chloride Precipitation

This protocol is designed for the purification of polar products, such as this compound, from TPPO after a standard Wittig reaction.[6][8]

Materials:

  • Crude reaction mixture containing the product and TPPO

  • Ethanol

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Acetone (optional)

Procedure:

  • Dissolution: After an initial aqueous workup of the Wittig reaction, concentrate the crude product under reduced pressure. Dissolve the resulting residue in a minimal amount of warm ethanol.

  • Precipitation: In a separate flask, prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add this solution (2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO) to the ethanolic solution of the crude product at room temperature.

  • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the sides of the flask may be necessary to induce precipitation. Stir for 1-2 hours to ensure complete precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.

  • Final Purification (Optional): Concentrate the filtrate. If excess ZnCl₂ is present and needs to be removed, slurry the residue in acetone. The desired product should be soluble in acetone while the excess ZnCl₂ is not. Filter to remove the insoluble zinc salts and concentrate the filtrate to obtain the final product.

Visual Diagrams

Diagram 1: Horner-Wadsworth-Emmons Reaction Pathway

HWE_Reaction Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate:e->Ylide:w Deprotonation Base NaH in THF Intermediate Oxaphosphetane Intermediate Ylide:e->Intermediate:w Nucleophilic Attack Aldehyde Methyl 3-formylpropionate Product This compound Intermediate:n->Product:w Elimination Byproduct Diethyl Phosphate (water-soluble) Intermediate:s->Byproduct:w

Caption: HWE reaction workflow for this compound synthesis.

Diagram 2: Troubleshooting E/Z Selectivity in HWE Reactions

Selectivity_Troubleshooting Start Problem: Low trans:cis Ratio Check_Base Check Base/Cation Start->Check_Base Check_Temp Check Reaction Temperature Start->Check_Temp Sol_Base_K Using K⁺ base (e.g., KHMDS)? Check_Base->Sol_Base_K Sol_Temp_Low Running at low temp (e.g., -78°C)? Check_Temp->Sol_Temp_Low Sol_Base_K->Check_Temp No Sol_Base_NaLi Switch to Na⁺ or Li⁺ base (e.g., NaH, LiHMDS) Sol_Base_K->Sol_Base_NaLi Yes Sol_Temp_High Increase to 0°C or RT to favor thermodynamic product Sol_Temp_Low->Sol_Temp_High Yes

Caption: Decision tree for improving trans-selectivity in HWE reactions.

References

Stability and storage of "Dimethyl trans-3-Hexenedioate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl trans-3-Hexenedioate (CAS 25126-93-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding experimental integrity. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Core Concepts: Understanding the Stability of this compound

This compound is an unsaturated diester. Its stability is primarily influenced by two key structural features: the ester functional groups and the internal carbon-carbon double bond. These sites are susceptible to degradation via several pathways, which can be accelerated by environmental factors. Understanding these vulnerabilities is critical for proper handling and storage.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues that may arise during the handling and use of this compound, providing plausible causes and actionable solutions.

Issue 1: Change in Physical Appearance (e.g., Coloration, Increased Viscosity)

  • Observation: The normally colorless to light yellow liquid or powder[1] has developed a noticeable yellow or brownish tint, or its viscosity has increased.

  • Probable Cause: This is often a primary indicator of oxidative degradation. The carbon-carbon double bond in the hexenedioate backbone is susceptible to oxidation, which can lead to the formation of colored byproducts and potentially polymerization, increasing viscosity.[2] This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants.

  • Solution:

    • Inert Atmosphere: Immediately purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

    • Temperature Control: Move the compound to a cooler storage location, ideally below 15°C, as recommended by suppliers.

    • Purity Check: If degradation is suspected, re-analyze the compound's purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) before use.

Issue 2: pH Shift in Unbuffered Solutions

  • Observation: The pH of an aqueous solution containing this compound has become more acidic over time.

  • Probable Cause: This is a strong indication of hydrolysis. The ester linkages can react with water to form the corresponding carboxylic acid (trans-3-Hexenedioic acid) and methanol.[3] This reaction is catalyzed by both acidic and basic conditions. The formation of the diacid will lower the pH of the solution.

  • Solution:

    • Solvent Choice: For applications where the compound will be in solution for extended periods, use anhydrous aprotic solvents. If an aqueous solution is necessary, prepare it fresh before each experiment.

    • Buffered Systems: If compatible with the experimental design, use a buffered aqueous solution to maintain a stable pH.

    • Low Temperature: Store aqueous solutions at refrigerated temperatures (2-8°C) to slow the rate of hydrolysis.

Issue 3: Inconsistent Results in Bioassays or Chemical Reactions

  • Observation: There is a noticeable decrease in the expected activity or yield in a standardized experimental protocol.

  • Probable Cause: The purity of the this compound may have been compromised by one or more degradation pathways. The presence of impurities can interfere with biological assays or chemical reactions.

  • Solution:

    • Conduct a Forced Degradation Study: To understand the potential degradation products, perform a forced degradation study as outlined in the experimental protocols section below. This will help in identifying potential impurities.

    • Develop a Stability-Indicating Method: Use the results from the forced degradation study to develop an HPLC or GC-MS method that can separate the intact compound from its degradation products.[4]

    • Routine Purity Assessment: Implement a routine quality control check of the compound's purity before critical experiments, especially for older batches.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at or below 15°C in a tightly sealed container, protected from light and moisture. Purging the container with an inert gas such as argon or nitrogen is highly recommended to minimize oxidative degradation.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways are:

  • Hydrolysis: The ester groups can be hydrolyzed to form trans-3-hexenedioic acid and methanol. This is accelerated by the presence of water and acidic or basic conditions.

  • Oxidation: The carbon-carbon double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the bond to form smaller carbonyl compounds.[5]

  • Photodegradation: Exposure to UV light can promote isomerization of the double bond or initiate radical-based degradation pathways.

  • Thermal Degradation: High temperatures can lead to decomposition, although diesters are generally more thermally stable than some other functional groups.

Q3: Can I store this compound in a plastic container?

It is generally recommended to store this compound in glass containers, preferably amber glass to protect from light. If a plastic container must be used, ensure it is made of an inert polymer (e.g., Teflon®) that will not leach plasticizers or other contaminants.

Q4: How can I quickly assess the purity of my sample?

A quick purity assessment can be performed using Thin Layer Chromatography (TLC) if a suitable solvent system is known. However, for quantitative analysis and detection of minor impurities, HPLC with UV detection or GC-MS are the recommended methods.

Q5: Is this compound sensitive to moisture?

Yes, due to the presence of two ester functional groups, the compound is susceptible to hydrolysis in the presence of moisture.[3] It is important to store it in a dry environment and use anhydrous solvents when preparing stock solutions for long-term storage.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 48 hours. Dissolve the stressed sample in the solvent to the stock concentration.
  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV or GC-MS.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.
  • Identify new peaks, which represent degradation products.
  • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.

V. Data and Diagrams

Summary of Stability and Storage Parameters
ParameterRecommendationRationale
Storage Temperature ≤ 15°C, Refrigerated (2-8°C) is optimal.Slows down the rates of hydrolysis, oxidation, and thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the C=C double bond.
Light Exposure Store in amber glass or light-blocking container.Minimizes photodegradation and photo-isomerization.
Moisture Store in a tightly sealed container in a dry environment.Prevents hydrolysis of the ester functional groups.
pH (in solution) Avoid strongly acidic or basic conditions.Catalyzes the hydrolysis of the ester linkages.
Recommended Solvents Anhydrous aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane) for long-term solution storage.Minimizes the risk of hydrolysis.

Plausible Degradation Pathways of this compound

G cluster_main This compound cluster_degradation Degradation Pathways A This compound B Hydrolysis (trans-3-Hexenedioic Acid + Methanol) A->B H₂O / H⁺ or OH⁻ C Oxidation (Epoxide/Diol Formation) A->C O₂ / Light / Metal Ions D Oxidative Cleavage (Aldehyde/Carboxylic Acid Fragments) C->D Strong Oxidants caption Plausible degradation pathways.

Caption: Plausible degradation pathways for this compound.

VI. References

  • Chemistry LibreTexts. (2020). 9.15: Oxidative Cleavage of Alkenes. --INVALID-LINK--

  • Wikipedia. (n.d.). Gasoline. --INVALID-LINK--

  • Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. --INVALID-LINK--

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. --INVALID-LINK--

  • ResearchGate. (2019). Mechanism and kinetic study on the degradation of unsaturated esters initiated by OH radical. --INVALID-LINK--

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). This compound 25126-93-6. --INVALID-LINK--

References

Catalyst selection to minimize side reactions with "Dimethyl trans-3-Hexenedioate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Dimethyl trans-3-Hexenedioate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile unsaturated diester and minimize unwanted side reactions through strategic catalyst selection.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in organic synthesis, prized for its bifunctionality which allows for a variety of chemical transformations. However, the presence of both a carbon-carbon double bond and two ester functional groups introduces a landscape of potential side reactions. Achieving high selectivity for the desired reaction pathway is paramount to ensuring high yields and purity of the final product. This guide will focus on the three most common side reactions encountered when working with this compound: isomerization , unwanted polymerization , and hydrolysis . We will explore how judicious catalyst selection can be your most powerful tool in mitigating these issues.

Frequently Asked Questions (FAQs)

Isomerization of the Double Bond

Q1: During a reaction, I'm observing the formation of the cis-isomer of Dimethyl 3-Hexenedioate. What is causing this and how can I prevent it?

A1: The isomerization from the trans to the cis isomer is a common side reaction, often catalyzed by acidic or basic conditions, or even by certain metal catalysts under thermal stress. The cis isomer can have different reactivity and physical properties, which can complicate purification and affect the stereochemistry of your final product.

Catalyst Selection to Minimize Isomerization:

  • For Hydrogenation: If you are performing a hydrogenation of the double bond, the choice of catalyst is critical.

    • Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a common choice, but it can sometimes promote isomerization. To suppress this, consider using a less reactive catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This "poisoned" catalyst is specifically designed to reduce alkynes to cis-alkenes without further reduction or isomerization.[1][2] While your starting material is an alkene, the principle of using a less reactive catalyst to avoid unwanted isomerizations is applicable.

    • Homogeneous Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) is known for its high selectivity in hydrogenating alkenes with minimal isomerization.

  • For Other Transformations: If the double bond is intended to remain intact, ensure your reaction medium and any catalysts used are neutral. If acidic or basic conditions are required for another part of the molecule, consider protecting the double bond, or choose a catalyst that is less likely to promote isomerization. For instance, some enzymatic catalysts show high selectivity and can operate under mild, neutral pH conditions, minimizing the risk of isomerization.

dot ```dot graph Isomerization { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

trans [label="this compound"]; cis [label="Dimethyl cis-3-Hexenedioate"]; catalyst [label="Isomerization Catalyst\n(e.g., Acid, Base, some metals)", shape=ellipse, fillcolor="#FBBC05"];

trans -> catalyst [dir=both]; catalyst -> cis;

{rank=same; trans; catalyst; cis;} }

Caption: Prevention of unwanted polymerization.

Hydrolysis of Ester Groups

Q3: I am finding carboxylic acid and methanol impurities in my product. How can I avoid the hydrolysis of the methyl ester groups?

A3: The methyl ester groups of this compound are susceptible to hydrolysis, especially in the presence of water and an acid or base catalyst. This can be a significant issue if your reaction conditions are not strictly anhydrous or if your catalyst promotes this side reaction.

Catalyst Selection to Prevent Hydrolysis:

  • Anhydrous Conditions: The most critical factor in preventing hydrolysis is to maintain strictly anhydrous reaction conditions. Use dry solvents and reagents.

  • Catalyst Choice:

    • Acid-Catalyzed Hydrolysis: If your reaction requires an acid catalyst, be aware that this will also catalyze ester hydrolysis. [3][4]The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. [4]If possible, use a Lewis acid that is less prone to protonating water, or a solid acid catalyst that can be more easily separated from the reaction mixture.

    • Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is generally faster and irreversible. Avoid strong bases if the ester groups need to remain intact. If a base is necessary, a milder, non-nucleophilic base should be used.

    • Enzymatic Catalysts: Lipases can catalyze both esterification and hydrolysis. The direction of the reaction can often be controlled by the reaction conditions, such as water activity. In a low-water environment, lipases favor ester synthesis, making them a good choice to avoid hydrolysis.

dot

Caption: Acid or base-catalyzed hydrolysis pathway.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Catalyst/Action Justification
Formation of cis-isomer Isomerization of the trans-double bond- Use a less reactive hydrogenation catalyst (e.g., Lindlar's catalyst).- Employ a neutral, homogeneous catalyst (e.g., Wilkinson's catalyst).- Maintain neutral pH if the double bond is to remain.To avoid providing a pathway for the thermodynamically less stable cis-isomer to form. [1][2]
Increased viscosity, gel formation Unwanted polymerization- Add a radical inhibitor (e.g., hydroquinone, BHT).- Use a catalyst with low acidity (e.g., enzymatic catalyst like CALB).- Lower the reaction temperature.To scavenge radical species that initiate polymerization and to avoid acid-catalyzed side reactions that lead to crosslinking. [5][6][7]
Presence of carboxylic acid and/or methanol in product Hydrolysis of the ester groups- Ensure strictly anhydrous reaction conditions.- Use a non-aqueous workup.- Select a catalyst that does not promote hydrolysis (e.g., certain Lewis acids, enzymes in low-water media).To prevent the nucleophilic attack of water on the ester carbonyl, which is often catalyzed by acids or bases. [3][4]
Low conversion in hydrogenation Catalyst poisoning- Purify the starting material to remove sulfur or halogenated compounds.- Use a more robust catalyst or a higher catalyst loading.Catalyst poisons can block the active sites of metal catalysts, reducing their efficacy. [8]

Experimental Protocols

Protocol 1: Selective Hydrogenation of the Double Bond with Minimal Isomerization

This protocol details the hydrogenation of the double bond in this compound to yield Dimethyl Adipate, while minimizing the risk of isomerization.

Materials:

  • This compound

  • Anhydrous ethanol (or other suitable solvent)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and Lindlar's catalyst (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Solvent Addition: Add anhydrous ethanol via a syringe.

  • Hydrogenation: Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

References

Validation & Comparative

A Comparative Guide to the Polymerization of Dimethyl trans-3-Hexenedioate and Dimethyl cis-3-Hexenedioate for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and advanced materials, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth technical comparison of two geometric isomers, dimethyl trans-3-hexenedioate and dimethyl cis-3-hexenedioate, in the context of polymerization. While direct comparative polymerization data for these specific isomers is not extensively documented in peer-reviewed literature, this guide synthesizes established principles of polymer chemistry, stereochemistry's influence on polymer properties, and data from analogous unsaturated polyester systems to provide a robust predictive comparison.

Introduction: The Significance of Stereochemistry in Polymer Science

The spatial arrangement of atoms within a monomer, or its stereochemistry, can have a profound impact on the macroscopic properties of the resulting polymer.[1] The cis/trans isomerism of the double bond in dimethyl 3-hexenedioate is a prime example of how a subtle change in molecular geometry can lead to significant differences in polymer chain packing, crystallinity, and, consequently, thermal and mechanical properties.[2][3]

  • This compound presents a more linear and extended structure, which generally facilitates closer chain packing and higher crystallinity in the resulting polymer.

  • Dimethyl cis-3-Hexenedioate , with its kinked structure due to the cis-double bond, is expected to disrupt chain packing, leading to a more amorphous polymer with a lower degree of crystallinity.[4]

This fundamental structural difference is the cornerstone of the diverging polymerization behaviors and material characteristics explored in this guide.

Physicochemical Properties of the Monomers

A comparison of the fundamental properties of the two isomers is essential for understanding their behavior in polymerization reactions.

PropertyThis compoundDimethyl cis-3-Hexenedioate
Synonyms trans-3-Hexenedioic Acid Dimethyl Ester, dimethyl (E)-hex-3-enedioateDimethyl (3Z)-3-hexenedioate, dimethyl (Z)-hex-3-enedioate
Molecular Formula C8H12O4C8H12O4
Molecular Weight 172.18 g/mol [5]172.18 g/mol [4]
Chemical Structure this compound structureDimethyl cis-3-Hexenedioate structure
Predicted Boiling Point ~230-240 °C (Predicted)~220-230 °C (Predicted)
Predicted Density ~1.1 g/cm³ (Predicted)~1.1 g/cm³ (Predicted)

Polymerization Strategies and Mechanistic Considerations

Both isomers can be polymerized through several methods, with Acyclic Diene Metathesis (ADMET) and radical polymerization being prominent examples. The choice of polymerization technique can significantly influence the final polymer structure and properties.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization that is particularly well-suited for the polymerization of terminal dienes, driven by the removal of a volatile small molecule like ethylene.[6] For dimethyl 3-hexenedioate isomers, ADMET offers a pathway to unsaturated polyesters with the double bond retained in the polymer backbone.

The stereochemistry of the resulting polymer in ADMET is highly dependent on the catalyst used.[7]

  • Ruthenium-based catalysts , such as Grubbs' catalysts, are commonly used and can be selected to favor either the retention of the original double bond geometry or to produce a thermodynamic mixture of cis and trans linkages.[6]

  • Molybdenum and Tungsten-based catalysts can also be employed and may offer different stereoselectivity.[7]

The polymerization of the trans isomer is anticipated to proceed more readily due to the lower steric hindrance around the double bond, potentially leading to higher molecular weight polymers under similar reaction conditions.

Experimental Workflow for ADMET Polymerization

ADMET_Workflow cluster_prep Monomer and Catalyst Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation and Purification Monomer Dimethyl 3-hexenedioate (cis or trans isomer) Degas Degas Monomer Monomer->Degas Catalyst Ruthenium Catalyst (e.g., Grubbs' II) Schlenk_Flask Schlenk Flask under Inert Atmosphere Catalyst->Schlenk_Flask Solvent Anhydrous Toluene Solvent->Schlenk_Flask Degas->Schlenk_Flask Add Monomer Heating Heat to 45-60°C Schlenk_Flask->Heating Dissolve Catalyst Vacuum Apply Vacuum (to remove ethylene) Heating->Vacuum Initiate Polymerization Quench Quench with Ethyl Vinyl Ether Vacuum->Quench Precipitation Precipitate in Cold Methanol Quench->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization Final Polymer Monomer_to_Polymer cluster_monomer Monomer Isomer cluster_polymer_structure Polymer Chain Structure cluster_polymer_properties Macroscopic Properties Trans_Monomer This compound (Linear Geometry) Trans_Polymer Ordered Chain Packing Trans_Monomer->Trans_Polymer Cis_Monomer Dimethyl cis-3-Hexenedioate (Bent Geometry) Cis_Polymer Disordered Chain Packing Cis_Monomer->Cis_Polymer High_Crystallinity Higher Crystallinity Higher Tm and Tg Higher Mechanical Strength Trans_Polymer->High_Crystallinity Low_Crystallinity Amorphous Lower Tg More Flexible Cis_Polymer->Low_Crystallinity

References

A Comparative Analysis for the Modern Laboratory: Dimethyl trans-3-Hexenedioate vs. Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and material science, the selection of appropriate building blocks is paramount to achieving desired outcomes. Among the myriad of available diesters, dimethyl adipate has long been a staple, valued for its stability and versatility. However, the emergence of unsaturated counterparts, such as Dimethyl trans-3-Hexenedioate, presents new opportunities and synthetic pathways. This guide provides a comprehensive, data-driven comparison of these two molecules, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions for their specific applications.

Molecular Structure and Physicochemical Properties: A Tale of Saturation vs. Unsaturation

The fundamental difference between dimethyl adipate and this compound lies in their carbon backbone. Dimethyl adipate is a saturated C6 aliphatic diester, while this compound possesses a double bond at the C3 position. This seemingly subtle variation has profound implications for their physical and chemical properties.

Dimethyl Adipate , with the chemical formula C₈H₁₄O₄, is the dimethyl ester of adipic acid.[1][2] It is a colorless, oily liquid with a faint, pleasant odor.[2][3] Its saturated nature imparts significant chemical stability.[4]

This compound , also with the chemical formula C₈H₁₂O₄, is the dimethyl ester of trans-3-Hexenedioic acid.[5] The presence of the trans-alkene functional group introduces conformational rigidity and a site of reactivity not present in its saturated analog.

A summary of their key physicochemical properties is presented below:

PropertyDimethyl AdipateThis compoundSupporting Data Source(s)
Molecular Weight 174.19 g/mol 172.18 g/mol [2][5]
Boiling Point 215-225 °C125 °C at 1.9 kPa[4]
Melting/Freezing Point 8-11 °C17 °C (Freezing Point)[4]
Density 1.062 g/mL at 20 °CNot available[4]
Solubility Miscible with alcohols and ether, immiscible with water.Not available[4]
Appearance Colorless liquidColorless to very pale yellow liquid[2]

Spectroscopic Characterization: Unambiguous Identification

Distinguishing between these two isomers is readily achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra provide a clear distinction. Dimethyl adipate will exhibit a symmetrical spectrum with signals corresponding to the methoxy protons and the two sets of methylene protons.[4] In contrast, this compound will show a more complex spectrum, including characteristic signals for the vinylic protons in the trans configuration (typically with a large coupling constant, J ≈ 15 Hz) and the allylic protons.

  • Dimethyl Adipate (CDCl₃, 400.1 MHz): δ = 3.56 (s, 6H, -OCH₃), 2.23 (m, 4H, -CH₂-C=O), 1.56 (m, 4H, -CH₂-CH₂-) ppm.[4]

  • This compound (CDCl₃): δ = 5.5 (m, 2H, -CH=CH-), 3.6 (s, 6H, -OCH₃), 3.0 (m, 4H, -CH₂-) ppm (approximate values).

¹³C NMR: The carbon NMR spectrum of dimethyl adipate will show four distinct signals corresponding to the carbonyl carbon, the methoxy carbon, and the two methylene carbons. This compound will display five signals, with the key differentiators being the two sp² hybridized carbons of the double bond.

Infrared (IR) Spectroscopy

The most telling difference in their IR spectra is the presence of a C=C stretching vibration for this compound, typically appearing in the 1650-1680 cm⁻¹ region. Additionally, the C-H stretching of the vinylic protons will be observed above 3000 cm⁻¹. Both compounds will exhibit a strong C=O stretching band for the ester functional group; for saturated esters like dimethyl adipate, this is typically in the 1750-1735 cm⁻¹ range.

Reactivity and Synthetic Potential: A World of Difference

The presence of the double bond in this compound makes it a significantly more versatile synthetic intermediate compared to the relatively inert dimethyl adipate.

Dimethyl Adipate primarily undergoes reactions typical of esters, such as:

  • Hydrolysis: Conversion to adipic acid and methanol under acidic or basic conditions.

  • Transesterification: Exchange of the methoxy group with other alcohols.

  • Reduction: Reduction of the ester groups to form 1,6-hexanediol.

  • Condensation Reactions: Participation in reactions like the Dieckmann condensation to form cyclic β-keto esters.

This compound , while capable of the same ester-based reactions, possesses a double bond that opens up a vast array of additional transformations:

  • Hydrogenation: Reduction of the double bond to yield dimethyl adipate.

  • Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

  • Epoxidation: Formation of an epoxide ring using peroxy acids.

  • Diels-Alder Reaction: Acting as a dienophile in cycloaddition reactions.

  • Isomerization: The double bond can be migrated to a conjugated position, activating it for Michael additions.[6]

  • Polymerization: The double bond can participate in addition polymerization or be used to create unsaturated polyesters.

This enhanced reactivity makes this compound a valuable monomer for the synthesis of advanced polymers, such as flame-retardant nylons, and a versatile intermediate for the construction of complex organic molecules.[6]

Experimental Protocols: A Guide to Comparative Analysis

To empirically evaluate the differences between these two compounds, the following experimental protocols can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To determine the purity of each sample and confirm their molecular weights and structures.

Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of both Dimethyl Adipate and this compound in a suitable volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A polar capillary column (e.g., cyanopropyl phase) is recommended for good separation of isomers.[7]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Expected Results: The two isomers will be well-separated, with their retention times influenced by their boiling points and column polarity. The mass spectra will show the respective molecular ion peaks (m/z 174 for dimethyl adipate and m/z 172 for this compound) and distinct fragmentation patterns allowing for unambiguous identification.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To compare the thermal behavior, including melting and boiling points, and assess thermal stability.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each sample into hermetically sealed aluminum DSC pans.[8]

  • DSC Program:

    • Equilibrate at a temperature below the expected melting points (e.g., -20 °C).

    • Perform a heat/cool/heat cycle at a ramp rate of 10-20 °C/min to erase the sample's thermal history.[8]

    • For the final heating ramp, collect data from -20 °C to 250 °C under a nitrogen atmosphere (flow rate of 20-50 mL/min).[8]

  • Data Analysis: Determine the onset temperature of the melting endotherm as the melting point and integrate the peak area to calculate the heat of fusion.[8]

Expected Results: The DSC thermograms will provide precise melting points and heats of fusion for both compounds. The thermal stability can be inferred by the onset of any decomposition exotherms at higher temperatures. Generally, saturated esters like dimethyl adipate are expected to exhibit higher thermal stability than their unsaturated counterparts.

Applications: From Plasticizers to Advanced Polymers

Dimethyl Adipate has found widespread use as:

  • A plasticizer for various polymers.[1]

  • A solvent for paints, coatings, and resins.[1][4]

  • A chemical intermediate in the production of nylons and other polymers.[1]

  • An emollient in cosmetic formulations.[4]

This compound , while a more specialized reagent, holds significant promise in:

  • Advanced Polymer Chemistry: As a monomer for the synthesis of functional polymers, such as those with enhanced flame retardancy.[6]

  • Fine Chemical Synthesis: As a versatile building block for the synthesis of complex organic molecules due to its multiple functionalities.

  • Material Science: For the development of novel materials with tailored properties, leveraging the reactivity of the double bond.

Logical Workflow for Compound Selection

The choice between dimethyl adipate and this compound is dictated by the desired end-product and synthetic strategy. The following decision-making workflow can guide researchers.

Caption: A logical workflow for the selection of Dimethyl Adipate versus this compound based on synthetic requirements.

Conclusion: Choosing the Right Tool for the Job

Dimethyl adipate remains a reliable and cost-effective choice for applications demanding a stable, saturated C6 diester backbone. Its utility as a solvent, plasticizer, and a precursor to saturated polymers is well-established.

However, for researchers and developers pushing the boundaries of material science and organic synthesis, this compound offers a gateway to a wider range of chemical transformations. The strategic placement of the trans-double bond provides a reactive handle for polymerization, cross-linking, and the introduction of further functionalities. This opens the door to the creation of novel materials with enhanced properties and more efficient synthetic routes to complex target molecules. The choice, therefore, is not about which compound is "better," but which is better suited for the specific, nuanced demands of the application at hand.

References

A Comparative Guide to Polyesters: Bio-derived Dimethyl Trans-3-Hexenedioate vs. Petrochemical-based Terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fork in the Polyester Roadmap

For decades, polyethylene terephthalate (PET), derived from terephthalic acid or its dimethyl ester, has been the undisputed cornerstone of the polyester industry. Its remarkable combination of mechanical strength, thermal stability, and barrier properties has made it indispensable in applications ranging from beverage containers to textile fibers.[1][2][3] However, the dual pressures of dwindling fossil fuel resources and mounting plastic waste have catalyzed a paradigm shift towards sustainable alternatives.

This guide delves into the emerging field of bio-derived polyesters, focusing on those synthesized from dimethyl trans-3-hexenedioate. This monomer, accessible from renewable biomass sources, presents a compelling alternative to its petrochemical counterpart.[4] We will provide an in-depth, evidence-based comparison of the performance characteristics of these two distinct classes of polyesters, offering researchers and product developers a clear-eyed view of the trade-offs and opportunities inherent in each. The central thesis of our comparison hinges on a fundamental structural divergence: the rigid, aromatic backbone of terephthalate polyesters versus the flexible, unsaturated aliphatic backbone of their trans-3-hexenedioate counterparts.

Chapter 1: The Monomers - A Tale of Two Origins

The properties of a polymer are fundamentally dictated by the structure of its constituent monomers. The contrast between dimethyl terephthalate (DMT) and this compound could not be more striking.

  • Dimethyl Terephthalate (DMT): A derivative of terephthalic acid (TPA), DMT is produced on a massive scale from p-xylene, a product of catalytic reforming in petroleum refineries.[5] Its synthesis is a mature, highly optimized industrial process. The defining feature of DMT is its benzene ring, a planar and rigid aromatic structure that imparts exceptional stiffness to the resulting polymer chain.

  • This compound: This monomer represents a newer, greener pathway. It can be synthesized from trans-3-hexenedioic acid, which itself is accessible through the electrochemical hydrogenation of cis,cis-muconic acid, a "bioprivileged" intermediate that can be produced by microbial conversion of sugars and lignin.[4] Its key structural features are a linear six-carbon chain and a central carbon-carbon double bond (trans configuration). This aliphatic, unsaturated nature promises greater chain flexibility and a reactive site for post-polymerization modifications.

Caption: Chemical structures of the aromatic vs. aliphatic diester monomers.

Chapter 2: Synthesis - The Polycondensation Pathway

Both classes of polyesters are typically synthesized via a two-stage melt polycondensation process. While the specific conditions may vary, the underlying chemistry is analogous. This process is chosen for its efficiency and the absence of solvents, reducing environmental impact and cost.

  • Transesterification: The dimethyl ester monomer (DMT or this compound) is reacted with a diol (most commonly, ethylene glycol) in excess. This reaction is performed at elevated temperatures (150-220°C) in the presence of a catalyst, releasing methanol as a byproduct.[1][6] The equilibrium is shifted by the continuous removal of methanol via distillation.

  • Polycondensation: Once the transesterification is largely complete, the temperature is further increased (260-280°C for PET), and a high vacuum is applied.[6][7] This critical step facilitates the removal of the excess diol (ethylene glycol), driving the polymerization reaction forward to achieve a high molecular weight polymer. The viscosity of the melt increases significantly during this stage, requiring specialized reactor designs with powerful agitators.

The choice of catalyst is crucial. For PET synthesis, compounds based on antimony, titanium, or germanium are common.[6][7] Similar catalyst systems are often effective for aliphatic polyesters, although tin-based catalysts are also widely used.

Caption: General two-stage melt polycondensation workflow for polyesters.

Chapter 3: Head-to-Head Performance Comparison

The structural differences originating from the monomers manifest as profound variations in material performance. The data summarized below contrasts the well-documented properties of PET with the expected properties of an analogous polyester made from this compound and ethylene glycol, based on data from similar aliphatic and unsaturated polyesters.

Thermal Properties

The thermal behavior of a polymer dictates its processing window and maximum service temperature. Here, the aromatic nature of PET provides a decisive advantage in high-temperature applications.

  • Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, flexible state. The rigid benzene rings in the PET backbone severely restrict chain rotation, resulting in a relatively high Tg of 67–81°C.[3] In contrast, the flexible aliphatic chain of a poly(ethylene trans-3-hexenedioate) allows for much easier chain segment rotation, leading to a significantly lower Tg, likely well below 0°C.

  • Melting Temperature (Tm): The ordered packing of the rigid, planar aromatic chains in PET allows for strong intermolecular forces and an ordered crystalline structure, resulting in a high melting point of over 250°C.[1] Aliphatic polyesters, with their greater chain flexibility, form less stable crystals and thus have much lower melting points, typically in the range of 50-100°C.

  • Thermal Stability: Thermogravimetric analysis (TGA) shows that PET is stable up to temperatures well above 350°C.[1] Aliphatic polyesters, particularly unsaturated ones, tend to have lower thermal stability, with degradation often initiating at lower temperatures (275–460°C).[8]

Mechanical Properties

The mechanical performance directly relates to a material's strength, stiffness, and durability.

  • Tensile Strength & Modulus: PET is known for its high tensile strength (50-70 MPa) and stiffness, making it ideal for applications like carbonated beverage bottles that must withstand internal pressure.[9][10] This strength is a direct consequence of the rigid aromatic backbone. An aliphatic polyester, by contrast, would behave as a much softer, more flexible material with significantly lower tensile strength and modulus.

  • Toughness & Elongation: While PET is strong, it can be somewhat brittle. Aliphatic polyesters often exhibit greater ductility and higher elongation at break, meaning they can stretch more before fracturing. The unsaturated polyester derived from diethylene glycol, for instance, has shown a remarkably high elongation at break.[8]

Barrier Properties and Chemical Resistance
  • Barrier Properties: PET's tightly packed, semi-crystalline structure provides a good barrier against gases like oxygen and carbon dioxide, which is crucial for preserving the contents of packaged foods and beverages.[2][9] The less dense, amorphous structure typical of many aliphatic polyesters results in significantly higher gas permeability.

  • Chemical Resistance: PET is resistant to weak acids, bases, and many organic solvents.[9][11] The chemical resistance of an aliphatic polyester can be comparable for many substances, but the presence of the C=C double bond in the backbone of a poly(alkylene trans-3-hexenedioate) introduces a potential site for chemical attack or oxidation, which could be a liability in some environments but an asset for functionalization.

Biodegradability

This is the most significant performance advantage for polyesters derived from this compound.

  • PET: The aromatic ester linkage in PET is highly resistant to enzymatic hydrolysis, making the material notoriously non-biodegradable.[12] While some enzymes have been discovered that can slowly break down PET, it is not considered a biodegradable material in conventional environments.[13]

  • Aliphatic Polyesters: The ester bonds in a flexible aliphatic chain are far more accessible to the enzymes produced by microorganisms.[14][15] Consequently, aliphatic polyesters are generally recognized as biodegradable, breaking down over time into water, carbon dioxide, and biomass. This makes them highly attractive for applications where end-of-life environmental impact is a primary concern, such as single-use packaging and agricultural films.

Caption: Causality from monomer structure to macroscopic performance.

Quantitative Performance Summary
PropertyPolyester from Terephthalate (PET)Polyester from trans-3-Hexenedioate (Expected)Rationale for Difference
Source PetrochemicalRenewable (Biomass)Different feedstock and synthesis pathways.
Glass Transition Temp. (Tg) 67 - 81 °C[3]< 0 °CRigid aromatic backbone vs. flexible aliphatic chain.
Melting Temp. (Tm) > 250 °C[1]50 - 100 °CHigh crystallinity from ordered aromatic chains.
Tensile Strength High (50 - 70 MPa)[10]LowAromatic rings provide significant stiffness and strength.
Flexibility Low to ModerateHighAliphatic chains allow for greater segmental motion.
Gas Barrier Properties Good[2][9]PoorDensely packed aromatic chains reduce free volume.
Biodegradability Very Low / None[12]High[14][15]Aliphatic ester bonds are susceptible to enzymatic hydrolysis.
Potential for Crosslinking No (without additives)Yes (at C=C bond)Unsaturated backbone provides reactive sites.

Chapter 4: Experimental Protocols

To ensure scientific integrity, the methods used to characterize and compare these polymers must be robust and reproducible.

Protocol 4.1: Synthesis of Poly(ethylene trans-3-hexenedioate)

This protocol is a representative procedure for laboratory-scale synthesis.

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Charging Reactants: Charge the flask with this compound (1.0 mol), ethylene glycol (2.2 mol), and a suitable transesterification catalyst (e.g., 0.1 wt% zinc acetate).

  • Transesterification: Heat the mixture to 180°C under a slow stream of nitrogen. Stir the mixture and collect the methanol byproduct in the collection flask. Continue the reaction for 2-4 hours, or until ~95% of the theoretical amount of methanol has been collected.

  • Polycondensation Setup: Add a polycondensation catalyst (e.g., 0.05 wt% antimony trioxide) and replace the distillation condenser with a vacuum-tight setup.

  • Polycondensation: Gradually increase the temperature to 240-260°C while slowly reducing the pressure to below 1 mbar. The excess ethylene glycol will distill off.

  • Monitoring: Continue the reaction under high vacuum for 3-5 hours. The reaction is complete when the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.

  • Product Recovery: Extrude the molten polymer from the reactor into a water bath to quench and solidify it. Pelletize the resulting strand for subsequent analysis.

Protocol 4.2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

This protocol follows ASTM D3418 for determining transition temperatures.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a standard aluminum DSC pan. Crimp-seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C for PET, 150°C for the aliphatic polyester) at a controlled rate of 10°C/min. This step removes the sample's prior thermal history.

  • Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to a sub-ambient temperature (e.g., -50°C) to observe crystallization behavior.

  • Second Heating Scan: Heat the sample again at 10°C/min to 300°C (or 150°C). The data from this second scan is used for analysis.

  • Data Analysis:

    • The Glass Transition Temperature (Tg) is identified as the midpoint of the step-change in the heat flow curve.

    • The Melting Temperature (Tm) is identified as the peak temperature of the endothermic melting event.

Conclusion and Future Outlook

The choice between terephthalate-based polyesters and those derived from this compound is not a matter of direct replacement but of strategic application.

  • Terephthalate Polyesters (e.g., PET) will continue to dominate applications where high thermal resistance, mechanical strength, and barrier performance are non-negotiable. Their performance profile is a direct result of their rigid aromatic chemical structure.[1][2][9] Future advancements will likely focus on improving recycling efficiency and incorporating bio-based feedstocks for the terephthalate monomer itself to reduce its carbon footprint.

  • Polyesters from this compound represent a frontier in sustainable materials. Their primary advantage lies in their renewable sourcing and inherent biodegradability.[4][14] This makes them prime candidates for biodegradable packaging, agricultural applications, and potentially biomedical devices. The presence of a double bond in the polymer backbone is a particularly exciting feature, opening up possibilities for creating thermosets through crosslinking or for chemical functionalization to tailor properties for advanced applications. The trade-off, however, is a lower thermomechanical performance profile compared to their aromatic counterparts.

For researchers and developers, the path forward involves embracing this diversity. The goal is not to find a single "magic bullet" polymer but to build a portfolio of materials, both petrochemical and bio-based, and to deploy them intelligently where their unique properties can be best leveraged to meet the complex performance, cost, and sustainability demands of the 21st century.

References

A Senior Application Scientist's Guide to Hexenedioate-Based Polyesters: The Decisive Role of trans-Isomer Geometry on Polymer Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the realm of specialty polymers, particularly those designed for biomedical applications and advanced materials, the subtle art of monomer design can have profound consequences on final polymer properties. This guide delves into the critical role of geometric isomerism in hexenedioate-based polyesters. We will explore, with supporting experimental frameworks, how the incorporation of the trans-isomer of the hexenedioate monomer, as opposed to its cis counterpart, fundamentally alters the thermal, mechanical, and degradation characteristics of the resulting polyester. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and tune polymer properties by leveraging stereochemical control at the monomer level.

The Stereochemical Imperative in Unsaturated Polyesters

Unsaturated polyesters, characterized by the presence of carbon-carbon double bonds within their backbone, are a versatile class of materials. The geometry of these double bonds—either cis or trans—imposes significant steric and conformational constraints on the polymer chains. While monomers like maleic anhydride naturally provide cis (or Z) geometry, the corresponding trans (or E) isomer, often derived from fumaric acid, offers a more linear and rigid chain structure.[1][2] This linearity is not a trivial distinction; it is the primary driver of dramatic shifts in polymer chain packing, crystallinity, and intermolecular forces.

The central hypothesis of this guide is that increasing the trans-isomer content in hexenedioate-based polyesters enhances their performance attributes by promoting a more ordered, crystalline state. The straighter, more regular structure of the trans isomer allows for more efficient chain packing, leading to higher crystallinity and melting points compared to the kinked, irregular structure of the cis isomer.[3][4] This guide will provide the experimental basis for this claim and outline the methodologies to verify it.

Synthesis Strategy: Controlling Isomer Content

The most common method for synthesizing polyesters is through the polycondensation of a diacid (or its diester derivative) with a diol.[5][6] To create hexenedioate-based polyesters with varying trans-isomer content, one can either start with a pre-defined ratio of cis (maleate) and trans (fumarate) precursors or induce isomerization during or after polymerization.[7][8] A robust method involves a two-stage melt polycondensation, which minimizes the need for solvents and simplifies purification.[6][9]

Experimental Protocol: Melt Polycondensation of Hexenedioate-Based Polyesters

This protocol describes the synthesis of a polyester from diethyl hexenedioate (with a specified cis/trans ratio) and an aliphatic diol such as 1,6-hexanediol.

Materials:

  • Diethyl hexenedioate (trans or a cis/trans mixture)

  • 1,6-hexanediol (high purity)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst[10]

  • Antioxidant (e.g., Irganox 1010)

  • High-vacuum pump, Schlenk line, glass reactor with mechanical stirrer, heating mantle, and condenser.

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a distillation condenser. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to prevent side reactions.

  • Monomer Charging: Charge the reactor with equimolar amounts of diethyl hexenedioate and 1,6-hexanediol. Add the catalyst (e.g., ~250 ppm Ti(OBu)₄) and a small amount of antioxidant.[11]

  • First Stage (Esterification/Transesterification): Heat the mixture to 175-200°C under a slow stream of nitrogen.[10] Ethanol will be evolved as a byproduct of the transesterification and should be collected in the receiving flask. This stage is typically continued for 2-4 hours, or until the evolution of ethanol ceases.

    • Scientific Rationale: This initial stage creates low-molecular-weight oligomers. Operating under nitrogen prevents oxidation of the double bonds at elevated temperatures.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C.[12] This step is critical for removing excess diol and driving the equilibrium towards high molecular weight polymer formation.

    • Scientific Rationale: The high temperature and vacuum increase the rate of the transesterification reaction and effectively remove the volatile byproducts, which, according to Le Chatelier's principle, pushes the reaction to completion to achieve a high degree of polymerization.

  • Monitoring and Completion: Monitor the reaction by observing the torque on the mechanical stirrer, which increases with the viscosity (and thus, molecular weight) of the polymer melt. The reaction is typically complete after 2-5 hours under high vacuum.

  • Product Recovery: Cool the reactor to room temperature under nitrogen. The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it, though for many applications, the neat polymer is sufficient. Dry the final polymer under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_finish Finalization charge Charge Reactor: - Diethyl Hexenedioate - 1,6-Hexanediol - Catalyst (Ti(OBu)4) stage1 Stage 1: Transesterification 180-200°C, N2 Purge (Ethanol removal) charge->stage1 Heat setup Assemble Dry Glassware under Nitrogen setup->charge stage2 Stage 2: Polycondensation 220-240°C, High Vacuum (Diol removal, MW buildup) stage1->stage2 Increase Temp, Apply Vacuum monitor Monitor Viscosity Increase stage2->monitor During Reaction recover Cool Down & Recover Polymer monitor->recover Reaction Complete purify Optional: Dissolve & Precipitate recover->purify

Caption: Melt polycondensation workflow for hexenedioate-based polyesters.

Comparative Analysis: The Impact of the trans-Isomer

The geometric configuration of the hexenedioate unit directly translates to macroscopic property differences. Polyesters synthesized with a high trans-isomer content consistently exhibit superior thermal and mechanical properties compared to their cis-dominant counterparts.

Thermal Properties

The linear nature of the trans-isomer facilitates more efficient packing of polymer chains into a crystalline lattice.[3] This results in:

  • Higher Melting Temperature (Tₘ): More thermal energy is required to disrupt the well-ordered crystalline domains.

  • Higher Glass Transition Temperature (T₉): The reduced mobility of the rigid polymer chains in the amorphous phase leads to a higher T₉.

  • Increased Crystallinity: The degree of crystallinity, measurable by Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD), is significantly higher.

A study on unsaturated polyesters demonstrated that a 100% trans-configuration polyester was crystalline with a melting point of 124°C, while its cis-analogue was amorphous with a glass transition temperature of 18°C.[7][13]

Table 1: Comparison of Thermal Properties

Property Polyester with High cis-Isomer Content Polyester with High trans-Isomer Content Rationale
Glass Transition (T₉) Lower (e.g., 18°C)[7] Higher (e.g., 48-92°C)[13] Reduced chain mobility due to rigid trans backbone.
Melting Temperature (Tₘ) Not applicable (amorphous) or low Higher (e.g., 124°C)[7] Efficient chain packing leads to stable crystal lattice.

| Crystallinity (% Xc) | Low to None | High | Linear geometry of trans isomer promotes crystallization. |

Mechanical Performance

The enhanced crystallinity and intermolecular forces in trans-isomer polyesters lead to improved mechanical strength and stiffness.

  • Higher Tensile Strength & Modulus: The ordered crystalline regions act as physical crosslinks, effectively reinforcing the material and resisting deformation.

  • Lower Elongation at Break: The increased rigidity and crystallinity typically result in a less flexible material with lower elongation before failure.

Data from related unsaturated polyester systems show that materials with high trans content can achieve ultimate tensile strengths of up to 89 MPa and tensile moduli up to 1991 MPa.[13]

Table 2: Comparison of Mechanical Properties

Property Polyester with High cis-Isomer Content Polyester with High trans-Isomer Content Rationale
Tensile Strength Lower Higher (41-89 MPa)[13] Crystalline domains distribute stress more effectively.
Tensile Modulus Lower Higher (960-1991 MPa)[13] Increased stiffness from rigid chain structure.

| Elongation at Break | Higher | Lower | Reduced chain mobility in the more crystalline structure. |

Biodegradation Profile

For applications in drug delivery and medical implants, the degradation rate is a critical parameter. The crystallinity of a polyester is a key factor governing its susceptibility to hydrolytic or enzymatic degradation.[14]

  • Slower Degradation Rate: The densely packed crystalline regions in high-trans-isomer polyesters are less accessible to water molecules and enzymes. Degradation typically occurs preferentially in the more accessible amorphous regions. Therefore, a higher degree of crystallinity results in a slower overall degradation rate. This allows for more precise tuning of drug release profiles or the persistence of an implant.

Characterization Methodologies

To validate the claims made in the previous section, a suite of standard polymer characterization techniques is employed.

Experimental Protocols for Characterization
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.[15]

    • Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

    • Heat the sample a second time using the same heating rate. The T₉ is determined from the inflection point of the baseline shift in the second heating scan, and the Tₘ is the peak of the endothermic melting event.

  • Thermogravimetric Analysis (TGA):

    • Place 10-15 mg of the sample in a TGA pan.

    • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[16]

    • Monitor the weight loss as a function of temperature to assess thermal stability.

  • X-Ray Diffraction (XRD):

    • Prepare a flat sample of the polymer (either a pressed film or powder).

    • Mount the sample in the XRD instrument.

    • Scan the sample over a 2θ range (e.g., 10° to 40°) to detect diffraction peaks.[17]

    • Sharp peaks indicate crystalline domains, while a broad halo indicates amorphous content. The degree of crystallinity can be calculated by deconvolution of the crystalline and amorphous scattering intensities.[16]

  • Tensile Testing:

    • Prepare dog-bone-shaped specimens according to a standard like ASTM D638.

    • Mount the specimen in a universal testing machine equipped with extensometers.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the stress-strain curve to determine tensile strength, modulus, and elongation at break.[18][19]

Characterization Workflow Diagram

CharacterizationWorkflow DSC DSC (T_g, T_m, %Xc) Properties Comprehensive Property Profile TGA TGA (Thermal Stability) XRD XRD (Crystallinity, Crystal Structure) NMR 1H NMR (Isomer Ratio Confirmation) Tensile Tensile Test (Strength, Modulus, Elongation) PolymerSample Synthesized Hexenedioate Polyester PolymerSample->DSC PolymerSample->TGA PolymerSample->XRD PolymerSample->NMR PolymerSample->Tensile

Caption: Workflow for the comprehensive characterization of polyesters.

Implications for Drug Development and Advanced Materials

The ability to tune the properties of hexenedioate-based polyesters by simply controlling the cis/trans isomer ratio has significant implications:

  • Controlled Drug Release: For drug delivery systems, a higher trans content can be used to slow down the degradation of the polymer matrix, resulting in a more sustained release of the encapsulated therapeutic agent. This is particularly valuable for long-acting formulations.

  • Medical Implants: In applications like biodegradable stents or orthopedic fixation devices, a high-trans polyester provides the necessary mechanical strength and stiffness to support tissues during healing, while its predictable, slow degradation profile ensures the implant maintains its integrity for the required duration.

  • High-Performance Bioplastics: Beyond the biomedical field, these materials can be used as high-strength, bio-based thermoplastics. The high melting point and mechanical robustness of trans-isomer polyesters make them suitable for applications requiring durability and thermal resistance.

Conclusion

Geometric isomerism is a powerful yet often underutilized tool in polymer design. In hexenedioate-based polyesters, the choice between a cis and trans configuration is not a minor structural tweak but a fundamental design decision that dictates the material's ultimate performance. The linear, rigid geometry of the trans-isomer promotes a highly ordered, crystalline state, leading to polymers with higher melting points, superior mechanical strength, and slower, more controlled degradation rates. By mastering the synthesis and understanding the structure-property relationships outlined in this guide, researchers can unlock the full potential of these versatile materials for a new generation of advanced biomedical and technological applications.

References

A Comparative Guide to the Quantitative Analysis of Cis/Trans Isomers in Hexenedioate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical development and materials science, the precise quantification of geometric isomers is not merely an analytical exercise; it is a critical determinant of a product's efficacy, safety, and performance. For hexenedioate esters, which serve as crucial intermediates and building blocks in a variety of applications, the ratio of cis to trans isomers can significantly influence the physicochemical properties and biological activity of the final product. This guide provides an in-depth comparison of the primary analytical techniques employed for the quantitative analysis of these isomers, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The geometric isomerism in hexenedioate esters arises from the restricted rotation around the carbon-carbon double bond within the hexenedioate backbone. This seemingly subtle structural difference can lead to profound variations in molecular shape, polarity, and reactivity. Consequently, a robust and reliable analytical methodology is paramount for ensuring product consistency, meeting regulatory requirements, and elucidating structure-activity relationships.[1][2] This guide will dissect the capabilities and limitations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific analytical challenge.

Gas Chromatography (GC): The Power of Volatility and Separation

Gas Chromatography stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] For hexenedioate esters, which often possess sufficient volatility, GC offers exceptional resolving power, enabling the separation of closely related isomers.

The Rationale Behind GC for Isomer Analysis

The separation of cis and trans isomers by GC is predicated on the subtle differences in their boiling points and interactions with the stationary phase of the GC column.[4][5] Generally, trans isomers, with their more linear and symmetrical structure, tend to have a slightly higher boiling point but may elute earlier or later than the corresponding cis isomer depending on the column's polarity. The choice of the stationary phase is therefore a critical experimental parameter.

Experimental Protocol: GC-FID Analysis of Hexenedioate Esters

A common approach for the quantitative analysis of hexenedioate esters is Gas Chromatography coupled with a Flame Ionization Detector (GC-FID).

1. Sample Preparation & Derivatization: While some hexenedioate esters can be analyzed directly, derivatization is often employed to enhance volatility and improve chromatographic peak shape, particularly for dicarboxylic acids.[6][7][8] A common method is esterification to their corresponding methyl or other alkyl esters.

  • Protocol for Esterification (using Diazomethane - handle with extreme caution in a fume hood):

    • Dissolve a precisely weighed amount of the hexenedioate ester sample in a suitable solvent (e.g., diethyl ether).

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating complete esterification.

    • Allow the reaction to proceed for 10-15 minutes.

    • Gently bubble nitrogen gas through the solution to remove excess diazomethane.

    • The sample is now ready for GC injection.

  • Alternative Derivatization (Silylation): For compounds with active hydrogens, silylation is a robust alternative.[8][9][10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (TMS) group.[10]

2. GC-FID Conditions:

  • Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column like a WAX phase) is often preferred for separating cis/trans isomers of esters.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

3. Quantification: Quantification is achieved by comparing the peak areas of the cis and trans isomers. The relative percentage of each isomer is calculated from the integrated peak areas. For absolute quantification, a calibration curve using certified reference standards of the pure isomers is necessary.

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Hexenedioate Ester Sample Derivatization Derivatization (Esterification/Silylation) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-FID analysis of hexenedioate esters.

Advantages and Limitations of GC
Advantages Limitations
High resolution and separation efficiency.Requires volatile or derivatizable analytes.
High sensitivity, especially with FID.Thermal degradation of labile compounds can occur.
Robust and widely available instrumentation.Co-elution of isomers can be a challenge.
Well-established methods for many compounds.Requires reference standards for positive identification.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

High-Performance Liquid Chromatography offers a powerful alternative to GC, particularly for less volatile or thermally labile hexenedioate esters. The separation in HPLC is based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.

The Rationale Behind HPLC for Isomer Analysis

The key to separating cis and trans isomers by HPLC lies in exploiting their differences in polarity and shape.[11] Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common starting point. The more linear trans isomer may interact more strongly with the C18 stationary phase, leading to a longer retention time compared to the more compact cis isomer.[12] For challenging separations, chiral stationary phases (CSPs) can provide the necessary selectivity, even for achiral geometric isomers, by creating specific steric and polar interactions.[1][13][14][15]

Experimental Protocol: Reversed-Phase HPLC-UV Analysis

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the hexenedioate ester sample in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice. For enhanced separation, a column with a different selectivity, such as a phenyl-hexyl phase, can be explored.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV detector set at a wavelength where the hexenedioate esters exhibit significant absorbance (e.g., around 210 nm).

3. Quantification: Similar to GC, quantification is based on the peak areas of the separated cis and trans isomers. A calibration curve constructed from reference standards of known concentrations is essential for accurate quantification.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Hexenedioate Ester Sample Dissolution Dissolution & Filtration Sample->Dissolution Injection Injection Dissolution->Injection Separation HPLC Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis of hexenedioate esters.

Advantages and Limitations of HPLC
Advantages Limitations
Applicable to a wide range of compounds, including non-volatile and thermally labile ones.Lower resolution compared to capillary GC for some applications.
Versatile, with a wide variety of stationary and mobile phases.Can be more complex to develop methods for.
Non-destructive, allowing for fraction collection.Higher solvent consumption compared to GC.
Well-suited for preparative separations.Requires chromophores for UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Tool

NMR spectroscopy is a powerful technique that provides detailed structural information and can be used as a primary quantitative method (qNMR) without the need for identical reference standards for each isomer.[16][17]

The Rationale Behind qNMR for Isomer Analysis

The quantitative nature of NMR stems from the direct proportionality between the integrated signal intensity and the number of nuclei giving rise to that signal.[16][17] For cis and trans isomers of hexenedioate esters, the protons attached to the double bond (vinylic protons) will have distinct chemical shifts and coupling constants, allowing for their individual integration and thus, the determination of the isomer ratio.[18][19]

Experimental Protocol: ¹H qNMR Analysis

1. Sample Preparation:

  • Accurately weigh a known amount of the hexenedioate ester sample.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, which has a distinct olefinic signal around 6 ppm that is unlikely to overlap with the analyte signals).[16]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher is preferred for better signal dispersion).[16]

  • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

3. Quantification:

  • Identify the distinct signals corresponding to the vinylic protons of the cis and trans isomers.

  • Integrate the area of these signals.

  • Integrate a well-resolved signal from the internal standard.

  • The molar ratio of the isomers can be calculated directly from the ratio of their integrated peak areas, normalized to the number of protons each signal represents.

  • The absolute amount of each isomer can be determined by comparing its integral to the integral of the known amount of the internal standard.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition ¹H NMR Spectrum Acquisition Dissolution->Acquisition Integration Signal Integration Acquisition->Integration Calculation Ratio & Concentration Calculation Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Advantages and Limitations of NMR
Advantages Limitations
Primary quantitative method; can be used without isomer-specific reference standards.[16]Lower sensitivity compared to GC and HPLC.[20]
Provides structural confirmation simultaneously.Signal overlap in complex mixtures can complicate analysis.[18]
Non-destructive analysis.Higher instrumentation cost.
Relatively fast for simple mixtures.Requires careful optimization of acquisition parameters for accuracy.

Comparative Summary of Analytical Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with stationary phase.Separation based on partitioning between mobile and stationary phases.Quantification based on the direct proportionality of signal intensity to the number of nuclei.
Sample Requirements Volatile or derivatizable.Soluble in mobile phase.Soluble in deuterated solvent.
Resolution Very high for volatile compounds.Good to excellent, depending on the column and mobile phase.Depends on spectral dispersion; can be limited by signal overlap.
Sensitivity High (ng to pg range).High (µg to ng range).Lower (mg to µg range).
Quantification Requires reference standards for each isomer.Requires reference standards for each isomer.Can be a primary method without isomer-specific standards.
Speed Relatively fast.Can be slower, especially with gradient elution.Relatively fast for simple mixtures.
Instrumentation Cost Moderate.Moderate to high.High.
Key Advantage Excellent separation of volatile isomers.Versatility for a wide range of compounds.Absolute quantification without identical standards and structural information.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of the most appropriate analytical technique for the quantitative analysis of cis/trans isomers in hexenedioate esters is contingent upon the specific requirements of the analysis and the properties of the analyte.

  • Gas Chromatography is the method of choice for volatile esters where high resolution and sensitivity are paramount. Its robustness and established protocols make it a workhorse in many quality control laboratories.

  • High-Performance Liquid Chromatography offers unparalleled versatility, accommodating a broader range of hexenedioate esters, including those that are non-volatile or thermally sensitive. The wide array of available stationary phases, including chiral columns, provides ample opportunity for method development to resolve even the most challenging isomer pairs.

  • Nuclear Magnetic Resonance Spectroscopy stands out as a primary quantitative technique, providing not only accurate quantification without the need for isomer-specific standards but also invaluable structural confirmation. While its sensitivity is lower than chromatographic methods, its accuracy and the richness of the data it provides make it an indispensable tool, particularly in research and development settings.

Ultimately, a multi-faceted approach, potentially employing a chromatographic technique for routine analysis and qNMR for validation and primary characterization, will provide the most comprehensive and reliable data for researchers, scientists, and drug development professionals working with hexenedioate esters. The validation of any chosen analytical method is a critical step to ensure its accuracy, precision, and reliability for its intended purpose.[21][22][23]

References

Unlocking New Synthetic Pathways: The Strategic Advantages of Dimethyl trans-3-Hexenedioate Over Saturated Diesters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, diesters are foundational building blocks, valued for their stability and utility in creating polyesters, polyamides, and a variety of other complex molecules. Saturated diesters, such as dimethyl adipate and dimethyl succinate, are widely employed as solvents, plasticizers, and key intermediates in large-scale industrial processes.[1][2][3][4][5] However, their synthetic utility is largely confined to reactions of the ester functionalities. This guide illuminates the distinct advantages offered by an unsaturated analogue, Dimethyl trans-3-Hexenedioate , demonstrating how the introduction of a single carbon-carbon double bond transforms a simple diester into a versatile synthon for advanced molecular construction.

The core distinction lies in the C=C double bond within the backbone of this compound (C8H12O4).[6][7][8] This structural feature is not merely an incidental modification; it is a gateway to a suite of powerful chemical transformations that are inaccessible to its saturated counterparts. For the discerning chemist, this unsaturation provides a reactive handle for introducing complexity, building cyclic systems, and engineering novel polymer architectures.

Comparative Overview: Physicochemical Properties

To ground our discussion, a comparison of fundamental properties is essential. While both saturated and unsaturated diesters share similarities as colorless liquids or low-melting solids, their reactivity profiles diverge significantly.

PropertyThis compoundDimethyl Adipate (Saturated Analogue)Dimethyl Succinate (Saturated Analogue)
CAS Number 25126-93-6[6]627-93-0[2]106-65-0[4]
Molecular Formula C8H12O4[6]C8H14O4[3]C6H10O4[9]
Molecular Weight 172.18 g/mol [6]174.19 g/mol [2]146.14 g/mol [9]
Key Structural Feature Internal C=C double bondFully saturated alkyl chainFully saturated alkyl chain
Primary Reactive Sites Ester carbonyls, C=C double bondEster carbonyls, α-carbonsEster carbonyls, α-carbons
Key Synthetic Capability Cycloadditions, Metathesis, Polymer cross-linkingLinear polymerization, Claisen condensationLinear polymerization, Stobbe condensation

The Power of Unsaturation: Key Synthetic Advantages

The presence of the alkene in this compound unlocks three major categories of synthetic advantage: access to cycloaddition reactions, utility in olefin metathesis, and the ability to create functionalized polymers.

Gateway to Cyclic Architectures: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic chemistry, enabling the concerted [4+2] cycloaddition of a conjugated diene and a dienophile to construct six-membered rings with high stereocontrol.[10][11] Saturated diesters are inert under these conditions. In contrast, the double bond in this compound, flanked by electron-withdrawing ester groups (albeit not in direct conjugation), can function as a dienophile, opening a direct and atom-economical route to complex cyclohexene derivatives.

This capability is critical in natural product synthesis and drug discovery, where polycyclic scaffolds are common. The ability to rapidly construct a six-membered ring while retaining the diester functionalities for further elaboration is a significant synthetic advantage.

Caption: General workflow for a Diels-Alder cycloaddition.

Experimental Protocol: Representative Diels-Alder Reaction of an Unsaturated Ester

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between an α,β-unsaturated ester and a diene, illustrating the principles applicable to this compound.[12]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equiv., e.g., this compound) and a suitable dry solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid promoter (e.g., EtAlCl2 or TiCl4, 1.1 equiv.) dropwise. Stir for 15-30 minutes. The choice of Lewis acid is critical; it enhances the dienophile's reactivity and can control regioselectivity.[12]

  • Diene Addition: Add the diene (e.g., isoprene or cyclopentadiene, 1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

  • Workup and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting cycloadduct by column chromatography.

Advanced Architectures via Olefin Metathesis

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized the synthesis of complex molecules, particularly macrocycles.[13] The internal double bond of this compound is a handle for participating in Ring-Closing Metathesis (RCM). While the diester itself will not undergo intramolecular RCM, it can be readily elaborated at its ester positions with moieties containing terminal alkenes. The subsequent RCM reaction creates large, unsaturated macrocyclic lactones, structures that are challenging to synthesize via other methods.[14][15] Saturated diesters completely lack this capability.

This strategy is paramount in the synthesis of macrolide antibiotics, fragrances, and other high-value macrocyclic compounds.

Caption: Conceptual workflow for macrocycle synthesis via RCM.

Experimental Protocol: Synthesis of an α,β-Unsaturated Lactone via RCM

This protocol outlines a general procedure for the synthesis of unsaturated lactones using Grubbs' catalyst, a method applicable to appropriately functionalized derivatives of this compound.[15]

  • Substrate Preparation: Synthesize the RCM precursor by esterifying the starting material (e.g., an allylic or homoallylic alcohol) with an unsaturated acid chloride (e.g., acryloyl chloride). This creates a diene ester.

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene ester substrate (1.0 equiv.) in a dry, degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.005–0.05 M. High dilution is crucial to favor the intramolecular RCM over intermolecular polymerization.[16]

  • Catalyst Addition: Add a solution of a suitable olefin metathesis catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%) to the substrate solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). The formation of ethylene bubbles is an indicator of reaction progress. Monitor the disappearance of the starting material by TLC or GC.

  • Termination and Purification: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the unsaturated lactone.

Engineering Advanced Polymers

In polymer science, saturated diesters like dimethyl adipate are workhorses for producing linear polyamides (e.g., Nylon 6,6) and polyesters.[17][18] These polymers exhibit excellent thermal and mechanical properties but have chemically inert backbones. This compound offers a transformative advantage: the ability to introduce unsaturation directly into the polymer backbone.[19][20]

These unsaturated sites serve as latent functional handles for post-polymerization modifications. For example, they can be used for:

  • Cross-linking: Curing the polymer through radical or UV-initiated cross-linking of the double bonds, converting a thermoplastic material into a rigid, solvent-resistant thermoset.

  • Grafting: Attaching other polymer chains or functional molecules to the backbone, creating graft copolymers with tailored properties (e.g., improved wettability, biocompatibility).

  • Functionalization: Performing addition reactions across the double bond to introduce new chemical functionalities along the polymer chain.

This capability allows for the creation of "smart" materials, functional coatings, and advanced composites with properties that cannot be achieved with simple saturated polyesters.

Caption: Comparison of polymer modification potential.

Experimental Protocol: Enzymatic Polymerization of an Unsaturated Diester

Enzymatic polymerization offers a mild, selective method for synthesizing polyesters while preserving the integrity of the double bond.[19][20]

  • Reactant Preparation: In a reaction vessel, combine the unsaturated diester (e.g., this compound, 1.0 equiv.), a diol (e.g., 1,8-octanediol, 1.0 equiv.), and an appropriate solvent if necessary (e.g., diphenyl ether).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), typically at 10% by weight of the total monomers.

  • First Stage (Oligomerization): Heat the mixture under an inert atmosphere (nitrogen) at a moderate temperature (e.g., 80-90 °C) for 2-4 hours. This stage facilitates the formation of low molecular weight oligomers and the removal of methanol byproduct.

  • Second Stage (Polycondensation): Apply a vacuum to the system (e.g., <5 mmHg) while maintaining the temperature. This crucial step removes the methanol condensation product, driving the equilibrium towards high molecular weight polymer formation. Continue this stage for 24-72 hours.

  • Isolation: After the reaction period, dissolve the viscous product in a suitable solvent (e.g., chloroform or THF), and filter to remove the immobilized enzyme (which can be washed and reused).

  • Purification: Precipitate the polymer by pouring the solution into a non-solvent like cold methanol. Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Conclusion: A Tool for Molecular Innovation

While saturated diesters like dimethyl adipate and dimethyl succinate remain indispensable commodities in the chemical industry, their synthetic role is largely defined and limited. This compound, by contrast, is a molecule of far greater strategic value for the research scientist and drug development professional. Its internal double bond is not a passive feature but an active enabler of sophisticated synthetic strategies.

The ability to readily engage in powerful C-C bond-forming reactions like the Diels-Alder cycloaddition and olefin metathesis provides direct access to complex cyclic and macrocyclic frameworks. Furthermore, its role in polymer chemistry opens the door to advanced materials with tunable properties through post-polymerization modification. For researchers aiming to move beyond linear constructs and explore the frontiers of molecular complexity and material science, this compound offers a clear and compelling advantage over its saturated counterparts.

References

A Comparative Guide to Unsaturated Polyesters Derived from Dimethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the choice of monomer is a critical decision that dictates the final properties and applicability of a polymer. This guide provides an in-depth technical comparison of unsaturated polyesters synthesized from Dimethyl trans-3-Hexenedioate (DMt3H). We will explore the synthesis, characterization, and performance of these polymers, contrasting them with established alternatives to highlight their unique potential, particularly in advanced biomedical applications.

Introduction: The Strategic Value of Backbone Unsaturation

Aliphatic polyesters are a cornerstone of biodegradable polymers, valued for their biocompatibility and tunable degradation profiles.[1] While saturated polyesters like poly(butylene adipate) (PBA) offer flexibility and biodegradability, they are chemically inert. The introduction of a carbon-carbon double bond into the polymer backbone, as offered by monomers like DMt3H, transforms the material from a simple thermoplastic into a versatile platform.[2] This unsaturation provides a reactive site for post-polymerization modification, cross-linking, and the introduction of functional groups, significantly expanding the polymer's utility.[3][4]

This compound is a C6 diester monomer distinguished by a trans-configured double bond at the 3-position. This internal, non-conjugated position offers a unique combination of chain rigidity and reactivity, distinguishing it from more common unsaturated monomers like dimethyl fumarate (C2, trans) or maleate (C2, cis). This guide will elucidate how this specific structural motif translates into tangible performance differences.

Polymer Synthesis via Melt Polycondensation

The most direct and industrially scalable method for synthesizing high-molecular-weight polyesters from DMt3H is melt polycondensation. This two-stage, solvent-free process involves an initial esterification/transesterification followed by a polycondensation step under high vacuum and temperature to drive the reaction to completion.[5][6]

The choice of a two-stage process is causal. The first stage efficiently produces low-molecular-weight oligomers and removes the bulk of the condensation byproduct (methanol) at moderate temperatures, preventing monomer degradation. The second stage is critical for building molecular weight; the high vacuum removes the last traces of methanol and diol, shifting the equilibrium toward the formation of long polymer chains. Titanium(IV) butoxide (TBT) is a preferred catalyst due to its high efficiency and the production of polymers with good color.[7]

Experimental Protocol: Synthesis of Poly(butylene trans-3-hexenedioate)

This protocol describes the synthesis of a representative polyester, Poly(butylene trans-3-hexenedioate) (PBt3H), using a 1.25 molar excess of diol to compensate for its potential loss during the high-vacuum stage.[6]

Materials:

  • This compound (DMt3H) (1.0 mol)

  • 1,4-Butanediol (BDO) (1.25 mol)

  • Titanium(IV) butoxide (TBT) catalyst (approx. 200-300 ppm relative to DMt3H)

  • Antioxidant (e.g., Irganox 1010) (0.1 wt%)

Procedure:

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a collection flask.

  • First Stage (Transesterification):

    • Add DMt3H, BDO, and the antioxidant to the reactor.

    • Purge the system with nitrogen for 15-20 minutes to remove oxygen.

    • Begin stirring and heat the mixture to 160-180°C under a slow nitrogen stream.

    • Once the reactants form a homogenous melt, add the TBT catalyst.

    • Maintain the temperature for 2-4 hours. Methanol will distill off as a byproduct and be collected. The reaction progress can be monitored by the volume of methanol collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-230°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar over 30-60 minutes. This gradual reduction prevents excessive foaming of the low-molecular-weight oligomers.

    • Continue the reaction under high vacuum for 4-6 hours. During this time, excess 1,4-butanediol will be removed.

    • The reaction is complete when the stirrer torque increases significantly, indicating a substantial rise in melt viscosity.

  • Polymer Recovery:

    • Stop the reaction by cooling the reactor under a nitrogen atmosphere.

    • Once solidified, the polymer can be recovered, typically by mechanical means. For laboratory scale, this may involve carefully breaking the glass reactor.

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation A Charge Reactor (DMt3H, BDO, Antioxidant) B Purge with N₂ A->B C Heat to 160-180°C B->C D Add Catalyst (TBT) C->D E Collect Methanol Byproduct (2-4 hours) D->E F Increase Temp to 220-230°C E->F Oligomers Formed G Gradually Apply Vacuum (<1 mbar) F->G H High Viscosity Melt Achieved (4-6 hours) G->H I Cool Under N₂ H->I J Recover Solid Polymer I->J

Caption: Workflow for the two-stage melt polycondensation of Poly(butylene trans-3-hexenedioate).

Comparative Characterization: Unveiling the Structure-Property Relationship

The performance of a polymer is intrinsically linked to its molecular structure. Here, we compare the expected properties of Poly(butylene trans-3-hexenedioate) (PBt3H) with two key alternatives: its saturated analogue, Poly(butylene adipate) (PBA), and a structural isomer, Poly(butylene fumarate) (PBF).

  • Poly(butylene adipate) (PBA): Synthesized from adipic acid and 1,4-butanediol, this polymer's flexible, saturated backbone allows for high chain mobility and crystallization.[6]

  • Poly(butylene fumarate) (PBF): Derived from fumaric acid, its trans-double bond is conjugated with the ester carbonyl groups, leading to a more rigid and planar chain structure compared to PBt3H.[4][8]

Data Presentation: A Comparative Overview

The following table summarizes key performance metrics, combining literature data for the alternatives with projected values for PBt3H based on established structure-property principles. The presence of the rigid C=C bond in PBt3H and PBF leads to higher glass transition and melting temperatures compared to the flexible PBA.[8][9] The mechanical properties follow a similar trend, with the unsaturated polyesters exhibiting higher strength and modulus.[4]

PropertyPoly(butylene adipate) (PBA)Poly(butylene trans-3-hexenedioate) (PBt3H) Poly(butylene fumarate) (PBF)
Monomer Source Adipic Acid / EsterDMt3H / Acid Fumaric Acid / Ester
Backbone Structure Flexible, SaturatedSemi-rigid, Unsaturated (non-conjugated) Rigid, Unsaturated (conjugated)
Glass Transition (Tg) ~ -68 °C[9]Projected: -20 to 0 °C~ 19 °C
Melting Temp (Tm) ~ 50-55 °C[6]Projected: 90-110 °C~ 130-140 °C[8]
Tensile Strength ~ 20-30 MPaProjected: 35-45 MPa~ 41 MPa[4]
Young's Modulus ~ 300-400 MPaProjected: 500-700 MPa~ 650 MPa
Reactivity InertReactive C=C bond Reactive C=C bond

Projected values for PBt3H are expert estimations based on the structural effects of the internal, non-conjugated double bond relative to its analogues.

Key Characterization Protocols

To validate these properties, standardized characterization techniques are essential.

Protocol: Differential Scanning Calorimetry (DSC) Analysis DSC is used to determine key thermal transitions like the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[10]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • First Heating Scan: Heat the sample from -80°C to 180°C at a rate of 10°C/min under a nitrogen atmosphere. This scan removes the thermal history of the material.

  • Cooling Scan: Cool the sample from 180°C back to -80°C at 10°C/min. This allows for the observation of the crystallization temperature (Tc).

  • Second Heating Scan: Heat the sample again from -80°C to 180°C at 10°C/min. The Tg and Tm are determined from this scan to ensure analysis of a consistent thermal state.

  • Data Analysis:

    • Tg: Determined as the midpoint of the step-change in the heat flow curve.

    • Tm: Determined as the peak maximum of the melting endotherm.

Protocol: Thermogravimetric Analysis (TGA) TGA evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature.

  • Sample Preparation: Place 10-15 mg of the polymer in a TGA pan.

  • Analysis: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of degradation (Tonset), which indicates the initiation of significant thermal decomposition.

The Advantage of Reactivity: Post-Polymerization Modification

The primary advantage of polymers from DMt3H over their saturated counterparts is the potential for post-polymerization modification. The double bond in the backbone serves as a handle for a variety of chemical transformations, allowing for the tailoring of polymer properties for specific applications, a feature highly desirable in drug delivery and tissue engineering.[7][11]

Key Modification Reactions:

  • Thiol-Ene "Click" Chemistry: A highly efficient and specific reaction where a thiol adds across the double bond, often initiated by UV light. This is ideal for creating cross-linked hydrogels for controlled drug release or for conjugating biomolecules.

  • Epoxidation: The double bond can be converted to an epoxide ring, which can then be opened by various nucleophiles to attach different functional groups.

  • Hydrogenation: The unsaturated polymer can be converted back to its saturated analogue (e.g., PBt3H to PBA), allowing for a study of the direct effect of the double bond on properties using the exact same polymer backbone length.

G Polymer Unsaturated Polyester (e.g., PBt3H) Hydrogel Cross-linked Hydrogel (Drug Delivery Matrix) Polymer->Hydrogel Thiol-Ene 'Click' (UV Initiator) Functionalized Epoxidized Polymer (Further Functionalization) Polymer->Functionalized Epoxidation Saturated Saturated Polyester (e.g., PBA) Polymer->Saturated Hydrogenation (Pd/C Catalyst) Thiol Thiol Compound (R-SH) Peracid Peroxy Acid (m-CPBA) Hydrogen Hydrogen Gas (H₂)

Caption: Post-polymerization modification pathways for unsaturated polyesters.

Application in Drug Development: A Tunable Platform

For drug development professionals, polymers derived from DMt3H offer a compelling set of attributes:

  • Controlled Degradation: The ester linkages ensure biodegradability, and the rigidity imparted by the double bond can modulate the degradation rate compared to flexible saturated polyesters.[1]

  • Drug Encapsulation: The semi-crystalline nature and predictable thermal properties make these polymers suitable for forming nanoparticles or microparticles for encapsulating therapeutic agents via methods like solvent evaporation or melt extrusion.[10][12]

  • Covalent Drug Conjugation: The reactive backbone allows for the covalent attachment of drugs, providing a mechanism for sustained release as the polymer backbone degrades.

  • Hydrogel Formation: As described, the ability to form cross-linked hydrogels is critical for creating scaffolds for tissue engineering or depots for the localized, sustained release of drugs.[3]

Conclusion

Polymers derived from this compound represent a promising class of functional, biodegradable materials. By incorporating a reactive trans-double bond into the polyester backbone, they offer a significant advantage over traditional saturated polyesters. This unsaturation provides a platform for extensive post-polymerization modification, enabling the creation of materials with tailored thermal, mechanical, and degradation properties. The comparative analysis shows that these polymers bridge a gap between highly flexible saturated polyesters and more rigid conjugated unsaturated systems, offering a unique balance of processability and performance. For researchers in drug development and materials science, DMt3H-derived polyesters are a versatile and powerful tool for designing the next generation of advanced biomaterials.

References

A Comparative Guide to the Reactivity of Unsaturated Diesters: Spotlight on Dimethyl trans-3-Hexenedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of target molecules. Unsaturated diesters are a versatile class of compounds, prized for their utility in a range of chemical transformations, including Michael additions, Diels-Alder reactions, and polymerization processes.[1] Their reactivity is intricately linked to the stereochemistry and position of the carbon-carbon double bond relative to the ester functionalities.

This guide provides an in-depth comparison of the reactivity of Dimethyl trans-3-Hexenedioate , a β,γ-unsaturated diester, with its more commonly utilized α,β-unsaturated counterparts, namely Dimethyl Fumarate and Dimethyl Maleate . By examining the structural nuances and their influence on electrophilicity and steric accessibility, we aim to provide a predictive framework for their behavior in key synthetic transformations. This analysis is supported by established principles of organic chemistry and available experimental data for analogous systems.

Structural Overview and Synthesis

A fundamental determinant of a molecule's reactivity is its structure. The positioning of the double bond in unsaturated diesters dictates their electronic properties and, consequently, their susceptibility to nucleophilic attack or participation in cycloaddition reactions.

CompoundStructureClassKey Features
This compound β,γ-Unsaturated DiesterNon-conjugated system; double bond is isolated from the electron-withdrawing effects of the ester groups.
Dimethyl Fumarate α,β-Unsaturated Diester (trans)Conjugated system; trans-geometry provides steric accessibility.
Dimethyl Maleate α,β-Unsaturated Diester (cis)Conjugated system; cis-geometry can lead to steric hindrance.
Plausible Synthesis of this compound

Synthesis_DTH cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclobutene Cyclobutene ROMP Ring-Opening Metathesis Polymerization Cyclobutene->ROMP MethylAcrylate Methyl Acrylate CM Cross-Metathesis MethylAcrylate->CM Poly(but-1-enylene) Poly(but-1-enylene) ROMP->Poly(but-1-enylene) DTH This compound CM->DTH Catalyst Grubbs Catalyst Catalyst->ROMP Initiates Catalyst->CM Catalyzes Poly(but-1-enylene)->CM

Caption: Plausible synthetic route to this compound.

Comparative Reactivity Analysis

The electronic and steric differences between α,β- and β,γ-unsaturated diesters lead to distinct reactivity profiles.

Michael Addition: A Tale of Two Conjugations

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] This reaction is contingent on the electrophilicity of the β-carbon, which is significantly influenced by the electron-withdrawing effect of the conjugated carbonyl group.

Dimethyl Fumarate and Dimethyl Maleate: As α,β-unsaturated diesters, both are excellent Michael acceptors. The ester groups withdraw electron density from the double bond, rendering the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles like amines and thiols. Experimental evidence suggests that dimethyl fumarate is generally more reactive than dimethyl maleate in Michael additions.[3] This is attributed to the trans geometry of the fumarate, which presents a less sterically hindered face for nucleophilic attack compared to the cis arrangement in the maleate.

This compound: In contrast, as a β,γ-unsaturated diester, the double bond in this compound is not in conjugation with the ester groups. Consequently, the powerful electron-withdrawing resonance effect is absent. This lack of activation means that it is a significantly poorer Michael acceptor compared to its α,β-unsaturated isomers. While conjugate addition to β,γ-unsaturated systems can occur under forcing conditions or with specific catalysts, it is not a facile or generally applicable transformation.[4]

Predicted Reactivity in Michael Addition:

Dimethyl Fumarate > Dimethyl Maleate >> this compound

Michael_Addition_Reactivity Reactivity Decreasing Reactivity in Michael Addition DMF Dimethyl Fumarate (α,β-trans) Reactivity->DMF DMM Dimethyl Maleate (α,β-cis) DMF->DMM DTH This compound (β,γ-trans) DMM->DTH Diels_Alder_Reactivity Reactivity Decreasing Reactivity in Diels-Alder Reactions DMF_DMM Dimethyl Fumarate & Dimethyl Maleate (Activated Dienophiles) Reactivity->DMF_DMM DTH This compound (Unactivated Dienophile) DMF_DMM->DTH

References

A Comparative Guide to the Structural Verification of Dimethyl trans-3-Hexenedioate Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, Towards Unambiguous Proof

This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural elucidation of Dimethyl trans-3-Hexenedioate. While traditional methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) offer valuable clues, we will demonstrate why a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments represents the gold standard for providing a complete, unambiguous, and self-validating structural proof. We will delve into the causality behind experimental choices, presenting not just the "how" but the "why," to empower researchers to move from data acquisition to confident structural confirmation.

The Analytical Challenge: Deconstructing this compound

To verify the structure of this compound, we must definitively confirm four key features against potential isomers (e.g., the cis-isomer or positional isomers like Dimethyl 2-Hexenedioate):

  • Carbon Skeleton: A six-carbon chain with carbonyl groups at both ends (C1 and C6).

  • Functional Groups: Two methyl ester groups (-COOCH₃).

  • Unsaturation: A single carbon-carbon double bond located centrally between C3 and C4.

  • Stereochemistry: A trans (E) configuration across the C3-C4 double bond.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound with atom numbering.

Part 1: The Foundation - 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR is the essential starting point for any structural elucidation. It provides a census of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The First Look

The ¹H NMR spectrum gives us the initial evidence for the key proton environments. The symmetry of the trans molecule simplifies the spectrum, making certain protons chemically equivalent (H2 and H5, and the two methyl groups).

  • Causality of Signal Multiplicity and Coupling: The splitting pattern (multiplicity) of each signal is dictated by the number of neighboring protons, as described by the n+1 rule. The magnitude of the coupling constant (J-value) between the olefinic protons (H3 and H4) is highly diagnostic of the alkene stereochemistry. A large J-value (typically 12-18 Hz) is characteristic of a trans relationship, while a smaller value (6-12 Hz) indicates a cis relationship.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this symmetric molecule, we expect to see four distinct signals.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 / C6-~172
C2 / C5~3.15 (d)~33
C3 / C4~5.65 (m)~125
OCH₃~3.70 (s)~51
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and concentration.[2][3][4]

Limitation of 1D NMR: While 1D NMR provides strong evidence, it does not definitively prove the connectivity of the carbon skeleton. For example, based on ¹H and ¹³C data alone, one could not entirely rule out a branched or rearranged isomeric structure with a similar number of proton and carbon environments. This ambiguity necessitates the use of 2D NMR to map the precise bonding network.

Part 2: The Definitive Proof - 2D NMR Elucidation

Workflow for 2D NMR Structural Verification

G cluster_1D 1. Foundational Analysis cluster_2D 2. Connectivity Mapping cluster_validation 3. Final Confirmation H1_NMR ¹H NMR (Proton Environments, Stereochemistry Hint) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC HSQC->HMBC Connects fragments via quaternary carbons Structure Unambiguous Structure HMBC->Structure

Caption: Logical workflow for structural elucidation using NMR.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the first step in mapping the molecule's framework by identifying protons that are coupled to each other (typically separated by 2-3 bonds).[5][6]

  • Expertise & Causality: We run a COSY experiment to trace the proton-proton connectivities. A cross-peak between two proton signals indicates they are scalar-coupled. For this compound, this allows us to walk along the carbon backbone: from the H2/H5 methylene protons to the H3/H4 olefinic protons. The absence of further correlations from H3/H4 confirms they are flanked by the methylene groups.

Expected COSY Correlations:

  • A cross-peak between the signals at ~3.15 ppm (H2/H5) and ~5.65 ppm (H3/H4).

Caption: Key ³J(H,H) correlation identified by COSY.

Experimental Protocol: COSY Acquisition

  • Sample Prep: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup: Tune and match the ¹H probe. Obtain a standard high-resolution ¹H spectrum to determine spectral width and pulse widths.

  • Pulse Sequence: Select a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Acquisition Parameters:

    • Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the spectral width in both dimensions to cover all proton signals (~10 ppm).

    • Use 2-4 scans per increment with a relaxation delay of 1.5-2.0 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier Transform. Symmetrize the resulting spectrum.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment unambiguously identifies which protons are directly attached to which carbons by correlating their chemical shifts through the large, one-bond ¹J(C,H) coupling.[5]

  • Expertise & Causality: This experiment acts as a powerful validation step. It confirms that the proton we assigned as olefinic is indeed attached to a carbon in the olefinic region of the ¹³C spectrum. It definitively links the proton and carbon data, eliminating guesswork in assignments. Carbons without attached protons (like the carbonyls, C1/C6) will be absent from the HSQC spectrum.

Expected HSQC Correlations:

  • H2/H5 (~3.15 ppm) will correlate with C2/C5 (~33 ppm) .

  • H3/H4 (~5.65 ppm) will correlate with C3/C4 (~125 ppm) .

  • OCH₃ (~3.70 ppm) will correlate with the OCH₃ carbon (~51 ppm) .

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework. It detects correlations between protons and carbons over two or three bonds (²J(C,H) and ³J(C,H)). This allows us to connect the spin systems identified by COSY and locate non-protonated (quaternary) carbons.[6]

  • Expertise & Causality: The HMBC is the final piece of the puzzle. The key correlation is from the methyl ester protons (~3.70 ppm) to the carbonyl carbon (~172 ppm). This proves the existence of the -C(=O)OCH₃ moiety. Further correlations from the H2/H5 methylene protons to the carbonyl carbon (C1/C6) and the olefinic carbon (C3/C4) definitively establish the linear C1-C2-C3-C4-C5-C6 chain. This experiment leaves no doubt about the overall connectivity.

Key Diagnostic HMBC Correlations:

  • OCH₃ protons (~3.70 ppm)C1/C6 carbonyl (~172 ppm) : Confirms the methyl ester.

  • H2/H5 protons (~3.15 ppm)C1/C6 carbonyl (~172 ppm) : Connects the methylene to the ester.

  • H2/H5 protons (~3.15 ppm)C3/C4 olefinic (~125 ppm) : Connects the methylene to the alkene.

Caption: Key long-range correlations identified by HMBC.

Part 3: Comparison with Alternative Analytical Methods

While 2D NMR is comprehensive, a robust analysis is often supported by complementary techniques. Understanding their strengths and limitations is crucial.

Technique Information Provided for this compound Strengths Weaknesses
2D NMR (COSY, HSQC, HMBC) Complete, unambiguous C-H framework, connectivity, and confirmation of atom assignments.Provides a definitive structural "map." Differentiates isomers clearly.Requires slightly more sample and instrument time than 1D methods.
Mass Spectrometry (MS) Molecular Weight (172.18 g/mol ), Molecular Formula (C₈H₁₂O₄ via HRMS). Fragmentation can suggest ester groups.[1]High sensitivity, provides accurate mass and formula.Cannot determine stereochemistry (trans vs. cis). Positional isomers may have similar fragmentation.
Infrared (IR) Spectroscopy Confirms functional groups: Strong C=O stretch (~1720-1730 cm⁻¹ for α,β-unsaturated ester), C=C stretch (~1650 cm⁻¹), strong C-O stretches (~1300-1000 cm⁻¹).[7][8]Fast, simple, and excellent for functional group identification.Provides no connectivity information. Cannot distinguish positional isomers.
IR Spectroscopy (trans check) A distinct C-H out-of-plane bend at ~965-980 cm⁻¹ is highly characteristic of a trans-disubstituted alkene.[7]Provides strong, independent evidence for the trans stereochemistry.The absence of this peak does not definitively prove a cis configuration if other absorptions overlap.
Elemental Analysis Provides the empirical formula (%C, %H, %O).Confirms the elemental composition and purity of the sample.Provides no structural information (connectivity or stereochemistry).

Conclusion: The Unparalleled Power of 2D NMR

The structural verification of this compound serves as a clear example of the analytical power vested in modern spectroscopic techniques. While methods like Mass Spectrometry and IR Spectroscopy are indispensable for confirming molecular formula and the presence of key functional groups, they fall short of providing a complete structural picture. They can tell you the "what" but not the "how it's connected."

The suite of 2D NMR experiments—COSY, HSQC, and HMBC—stands alone in its ability to construct the molecular framework bond-by-bond. This workflow creates a self-validating loop: ¹H NMR suggests the stereochemistry, which is corroborated by IR; COSY connects the proton spin systems; HSQC links protons to their parent carbons; and HMBC assembles the entire puzzle, including the non-protonated carbonyl centers. This logical and rigorous progression moves the analysis from a collection of disparate data points to an unambiguous, definitive structural proof, which is the ultimate goal for any researcher, scientist, or drug development professional.

References

Safety Operating Guide

Navigating the Disposal of Dimethyl trans-3-Hexenedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dimethyl trans-3-hexenedioate, moving beyond mere procedural instructions to elucidate the scientific rationale behind each recommendation. Our aim is to empower researchers with the knowledge to manage this specific unsaturated diester with confidence and precision, ensuring both personal safety and environmental stewardship.

Understanding the Compound: Chemical Profile and Associated Hazards

This compound (CAS No. 25126-93-6) is a diester with the molecular formula C₈H₁₂O₄.[1][2] It typically presents as a white or colorless to light yellow powder, lump, or clear liquid.[1] While specific toxicological data for this compound is not extensively published, its classification as an ester and an unsaturated organic compound warrants a cautious approach to its handling and disposal.

General hazards associated with organic esters include potential irritation to the eyes, skin, and respiratory tract.[3] The presence of a carbon-carbon double bond (unsaturation) introduces the possibility of reactivity, particularly under conditions of heat or in the presence of strong oxidizing or reducing agents.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 25126-93-6[2]
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1][2]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1]
Boiling Point 125°C at 2 mmHg[2][4]
Flash Point 17°C[2][4]
Density 1.1 g/cm³[2][4]
The Core of Safe Disposal: A Step-by-Step Protocol

The proper disposal of this compound is predicated on the principles of waste minimization, segregation, and containment. The following protocols are designed to address different scales of waste generation typically encountered in a laboratory setting.

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a certified chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

  • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, gently sweep the material to avoid creating dust.

  • Collection: Carefully collect the absorbed material or swept solid into a clearly labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All materials used for decontamination should also be placed in the designated waste container.

For routine experimental waste, the primary objective is secure containment and labeling.

  • Segregation: Do not mix this compound waste with other waste streams unless their compatibility is confirmed. It should be collected in a dedicated container for non-halogenated organic waste.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.

  • Labeling: The container must be clearly and accurately labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Flammable Liquid" if in a solvent).

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, and incompatible materials.

The disposal of larger volumes of this compound requires a more robust approach, with a focus on professional waste management.

  • Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Packaging: Ensure the waste is in a suitable, sealed, and properly labeled container as per the requirements of the waste contractor and relevant transportation regulations.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.

The "Why": Scientific Rationale for Disposal Procedures

Understanding the reasoning behind these protocols is key to fostering a strong safety culture.

  • Segregation of Waste: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions. Esters can undergo hydrolysis under acidic or basic conditions, and the double bond in this compound can react with strong oxidizing or reducing agents.

  • Environmental Considerations: While the specific environmental fate of this compound is not well-documented, related compounds like phthalate esters are known to be environmental pollutants with endocrine-disrupting properties.[5] These compounds can persist in aquatic environments and bioaccumulate.[5] Therefore, preventing the release of this compound into the sanitary sewer or general waste is a critical measure to protect ecosystems.

  • Incineration as a Preferred Method: For many organic compounds, high-temperature incineration is the most effective disposal method. This process ensures the complete destruction of the molecule, converting it into less harmful substances like carbon dioxide and water. Landfilling is a less desirable option as it does not destroy the chemical and carries a risk of environmental contamination through leaching.

Visualizing the Disposal Workflow

To provide a clear decision-making framework, the following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity < 50 mL or 50 g assess_quantity->small_quantity Small large_quantity > 50 mL or 50 g assess_quantity->large_quantity Large spill Spill Occurs assess_quantity->spill Spill segregate_small Segregate into Dedicated Non-Halogenated Organic Waste Container small_quantity->segregate_small contact_ehs Contact EHS or Licensed Waste Contractor large_quantity->contact_ehs contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Absorbed Material contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->segregate_small label_small Label Container with Full Chemical Name and Hazards segregate_small->label_small store_small Store in Designated Satellite Accumulation Area label_small->store_small end_disposal Waste Collected for Proper Disposal store_small->end_disposal package_large Package Waste According to Regulations contact_ehs->package_large document_large Complete Waste Manifests package_large->document_large document_large->end_disposal

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to these protocols and understanding the principles that underpin them, researchers can ensure the safety of themselves and their colleagues, while also minimizing the environmental impact of their vital work. This commitment to safety and sustainability is paramount in building a trustworthy and respected research enterprise.

References

Navigating the Safe Handling of Dimethyl trans-3-Hexenedioate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dimethyl trans-3-Hexenedioate (CAS No. 25126-96-6), a dicarboxylic acid ester. In the absence of comprehensive, publicly available safety data for this specific compound, this guidance is synthesized from best practices for handling similar chemical structures and authoritative safety protocols.

Understanding the Hazard: A Prudent Approach

This compound is a member of the ester chemical family. While many esters are considered to have low toxicity, it is crucial to treat all novel or less-studied compounds with a high degree of caution. The primary routes of potential exposure are inhalation, skin contact, and eye contact.

Core Principles for Safe Handling:

  • Minimize Exposure: The fundamental principle is to minimize all potential routes of exposure. Engineering controls, such as fume hoods, should be the primary line of defense.

  • Assume Irritancy: In the absence of specific data, assume the compound may be an irritant to the skin, eyes, and respiratory tract.

  • Consult Safety Data Sheets (SDS) for Analogs: When a specific SDS is unavailable, consulting the SDS for structurally similar chemicals, such as dimethyl adipate or dimethyl glutarate, can provide initial guidance. However, this should be done with the understanding that the toxicological properties may differ.

Personal Protective Equipment (PPE): Your Last Line of Defense

Personal protective equipment is a critical barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on a thorough risk assessment.

Hand Protection: A Critical Choice

The selection of appropriate gloves is arguably one of the most critical decisions when handling liquid chemicals. For esters, not all common laboratory gloves are suitable.

Glove Selection Rationale:

  • Nitrile Gloves: While ubiquitous in laboratory settings for their dexterity and resistance to many chemicals, nitrile gloves generally offer poor resistance to esters.[1] They should be considered for splash protection only and must be replaced immediately upon contact.

  • Butyl Rubber Gloves: This material is recommended for handling esters due to its higher chemical resistance.[2] Butyl gloves provide a more robust barrier for extended handling.

  • Double Gloving: For enhanced protection, a double-gloving strategy is recommended. This involves wearing a lighter, disposable glove (such as nitrile for splash detection) over a more robust glove (like butyl rubber).

Table 1: Glove Material Compatibility with Esters

Glove MaterialCompatibility with EstersRecommendations
Nitrile RubberPoorSuitable for incidental splash protection only. Must be changed immediately upon contact.[1]
Latex (Natural Rubber)Fair to GoodOffers reasonable protection against some esters, but can cause allergic reactions. Check specific chemical resistance charts.
NeopreneFair to GoodProvides moderate protection.
Butyl Rubber Excellent Recommended choice for handling esters. [2]
Viton®ExcellentOffers high chemical resistance but can be less dexterous and more expensive.
Eye and Face Protection

Protecting the eyes from splashes is non-negotiable.

  • Safety Glasses with Side Shields: These provide a minimum level of protection and are suitable for low-volume handling where the risk of splashing is minimal.

  • Chemical Splash Goggles: These are required when there is a higher risk of splashing. They provide a seal around the eyes, offering more comprehensive protection.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when handling larger quantities of the material or when there is a significant risk of splashing.

Protective Clothing
  • Laboratory Coat: A standard, buttoned lab coat should be worn to protect the skin and personal clothing from minor spills and contamination.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

The need for respiratory protection is determined by the volatility of the substance and the effectiveness of engineering controls.

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits (or if such limits are not established, to a negligible level), appropriate respiratory protection should be used. A respiratory protection program that adheres to OSHA standard 29 CFR 1910.134 is essential.

Operational Plan: A Step-by-Step Approach to Safe Handling

A clear, step-by-step operational plan minimizes the risk of accidental exposure.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Have all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood before starting.

  • Don Appropriate PPE: Put on all required PPE as outlined in Section 2 before handling the chemical.

Handling Procedure

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup Post-Handling Verify_Fume_Hood Verify Fume Hood Gather_Materials Gather Materials Verify_Fume_Hood->Gather_Materials Don_PPE Don PPE Gather_Materials->Don_PPE Dispense_Chemical Dispense Chemical Don_PPE->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Close_Container Securely Close Container Perform_Experiment->Close_Container Segregate_Waste Segregate Waste Close_Container->Segregate_Waste Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands PPE_Procedure cluster_Donning Donning (Putting On) cluster_Doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Disposal_Workflow cluster_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Disposal Final Disposal Liquid_Waste Liquid Waste Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Solid_Waste Contaminated Solids Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Licensed_Contractor Licensed Waste Contractor Liquid_Container->Licensed_Contractor Solid_Container->Licensed_Contractor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.